molecular formula C11H12F3NO2 B1439671 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259994-92-7

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Número de catálogo: B1439671
Número CAS: 1259994-92-7
Peso molecular: 247.21 g/mol
Clave InChI: UQIIXNIENIPXSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a useful research compound. Its molecular formula is C11H12F3NO2 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIXNIENIPXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Conformational Control and Bio-Orthogonal Probing: A Technical Guide to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and structural biology, the strategic incorporation of non-canonical amino acids (ncAAs) is a critical lever for optimizing peptide therapeutics. As an Application Scientist overseeing peptide engineering pipelines, I frequently utilize dual-modality ncAAs to solve complex structural challenges. 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a prime example of such a building block. By combining an ortho-methyl group for severe steric restriction with a meta-trifluoromethyl group for lipophilic enhancement and bio-orthogonal NMR probing, this compound allows researchers to simultaneously lock a peptide into a bioactive conformation and track its pharmacodynamics in real-time.

This whitepaper provides an in-depth technical analysis of the structural causality, physicochemical properties, and validated experimental workflows for utilizing this highly specialized amino acid.

Structural Architecture & Causality of Properties

The unique utility of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine stems from the precise spatial arrangement of its functional groups on the phenyl ring. Understanding the causality behind these structural modifications is essential for rational drug design.

The Ortho-Methyl Effect: Conformational Locking

The methyl group located at the 2-position of the phenyl ring introduces significant steric bulk adjacent to the benzylic carbon (


). When incorporated into a peptide backbone, this steric hindrance severely restricts the rotation around the 

bond (

dihedral angle).
  • Causality: By restricting the aromatic side chain to specific rotameric states (typically trans or gauche+), the entropic penalty usually incurred upon binding to a target receptor is drastically reduced. This pre-organization often translates to a higher binding affinity and increased resistance to proteolytic degradation.

The Meta-Trifluoromethyl Effect: Electronic Modulation and Probing

The trifluoromethyl (-CF₃) group at the 5-position serves a tripartite function:

  • Metabolic Stability & Lipophilicity: The highly polarized, exceptionally strong C-F bonds resist oxidative metabolism by cytochrome P450 enzymes. Furthermore, the hydrophobic nature of the -CF₃ group increases the overall lipophilicity of the peptide, enhancing membrane permeability.

  • Electronic Restructuring: The -CF₃ group is strongly electron-withdrawing (

    
    ). This depletes the 
    
    
    
    -electron density of the phenyl ring, fundamentally altering how the residue participates in
    
    
    stacking and cation-
    
    
    interactions within protein hydrophobic cores[1].
  • Bio-Orthogonal 19F NMR Probing: Fluorine-19 is a 100% naturally abundant isotope with a high gyromagnetic ratio (83% of ¹H), making it highly sensitive to NMR detection. Because the -CF₃ group contains three equivalent fluorine atoms, it produces a sharp, intense singlet. More importantly, the lack of endogenous fluorine in biological systems means there is zero background interference, allowing for precise structural characterization in complex cellular lysates[2][3].

Physicochemical Profile

To facilitate accurate stoichiometric calculations and assay development, the core quantitative data for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is summarized below[4].

PropertyValue
Chemical Name 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
CAS Number 1259994-92-7
Molecular Formula C₁₁H₁₂F₃NO₂
Molecular Weight 247.22 g/mol
InChI Key UQIIXNIENIPXSV-UHFFFAOYSA-N
Stereochemistry Racemic mixture (DL)
Physical Form Solid
Storage Temperature Ambient Temperature

Note: For stereospecific biological applications, the racemic mixture must be resolved into enantiopure L- or D- forms via chiral chromatography or enzymatic resolution (e.g., using Acylase I) prior to Fmoc-protection and peptide synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental integrity is maintained throughout the synthesis and analytical phases.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered ncAAs

Coupling an ortho-substituted phenylalanine derivative is notoriously difficult due to the steric clash at the active ester intermediate. Standard coupling reagents (like HBTU) often result in truncated sequences. This protocol utilizes a highly reactive uronium salt (HATU) paired with HOAt to stabilize the intermediate and drive the reaction forward[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation (Self-Validating Step): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-L-(2-Me-5-CF₃)-Phe-OH, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in minimal DMF. Add 0.6 mmol (6 eq) of N,N-diisopropylethylamine (DIPEA). Allow pre-activation for exactly 3 minutes to ensure complete active ester formation without premature degradation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours. (For microwave-assisted SPPS, heat to 75°C for 15 minutes).

  • Validation: Perform a micro-cleavage on a few resin beads using 95% Trifluoroacetic acid (TFA). Analyze via LC-MS to confirm the mass addition. If incomplete, perform a second coupling cycle using COMU/OxymaPure before proceeding to the next amino acid.

  • Global Cleavage: Cleave the final peptide using a cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA / HOAt) Deprotect->Activate Couple Coupling Reaction (Extended Time / Heat) Activate->Couple Wash Stringent Washing (DMF / DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave TFA Cleavage & Global Deprotection Wash->Cleave

Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered ncAAs.
Protocol 2: 19F NMR Conformational Screening and Ligand Titration

The 19F chemical shift is exquisitely sensitive to changes in the local van der Waals and electrostatic environment, making it a powerful tool for mapping protein-ligand interactions[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified fluorinated peptide/protein in an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 10% D₂O, pH 7.4). Ensure no fluorinated detergents (like SDS or TFA salts) remain from purification. Ideal protein concentration is 50–200 µM.

  • Referencing: Add a trace amount of sodium trifluoroacetate (TFA, set to -76.55 ppm) or potassium fluoride (KF) as an internal chemical shift reference.

  • Apo-State Acquisition: Acquire a 1D 19F NMR spectrum using a fluorine-optimized cryoprobe (e.g., at 470 MHz for 19F on a 500 MHz spectrometer). Apply proton decoupling (19F{1H}) to collapse any long-range J-couplings, yielding a sharp singlet for the -CF₃ group.

  • Ligand Titration (Self-Validating Step): Gradually titrate the target ligand into the NMR tube (e.g., 0.5x, 1x, 2x, 5x molar equivalents). Monitor the Chemical Shift Perturbation (CSP,

    
    ) and line broadening.
    
  • Data Analysis: Plot

    
     against ligand concentration. A self-validating assay will yield a hyperbolic binding curve that fits a 1:1 binding isotherm, allowing for the precise extraction of the dissociation constant (
    
    
    
    ).

NMR_Mechanism Apo Apo State Exposed CF3 Group Sharp 19F Signal Ligand Ligand Addition Binding Event Apo->Ligand Holo Holo State Shielded CF3 Group Broad/Shifted 19F Signal Ligand->Holo Analysis Data Analysis Chemical Shift Perturbation Holo->Analysis

Mechanistic pathway of 19F NMR signal perturbation upon protein-ligand binding.

References

  • [2] Title: Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity | Source: PubMed / Journal of the American Chemical Society | URL: [Link]

  • [3] Title: Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System | Source: Oregon State University | URL:[Link]

  • [5] Title: Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field | Source: bioRxiv | URL:[Link]

  • [1] Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex | Source: PMC / Beilstein Journal of Organic Chemistry | URL:[Link]

Sources

Therapeutic Potential of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine in Drug Discovery: A Technical Guide to Conformational Locking and Fluorine-Directed Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences and small-molecule pharmacophores represents a cornerstone of modern drug discovery. Among these, 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (CAS: 1259994-92-7) has emerged as a highly specialized building block. By combining an ortho-methyl group with a meta-trifluoromethyl (-CF₃) moiety on the phenylalanine core, this UAA achieves two critical pharmacological objectives simultaneously: conformational restriction and physicochemical optimization .

This whitepaper provides an in-depth technical analysis of how this dual-modification strategy reduces entropic penalties during receptor binding, enhances metabolic stability, and serves as a highly sensitive probe for ¹⁹F NMR-based fragment screening.

Structural Rationale & Physicochemical Profiling

The therapeutic utility of 2-Methyl-5-(trifluoromethyl)-phenylalanine is rooted in the synergistic effects of its two ring substituents. Natural L-phenylalanine possesses high rotameric freedom around its


 and 

dihedral angles, which incurs a significant entropic penalty upon binding to a rigid target receptor.
The Causality of Dual Modification
  • Ortho-Methylation (Conformational Locking): The introduction of a methyl group at the C2 (ortho) position creates severe steric hindrance (allylic strain) against the peptide backbone. This restricts the rotation of the aromatic side chain, effectively "locking" the amino acid into a single dominant rotameric state. When this pre-organized conformation matches the bioactive conformation required by the target receptor, the binding affinity increases exponentially due to the minimized loss of conformational entropy.

  • Meta-Trifluoromethylation (Lipophilicity & Stability): The -CF₃ group at the C5 position acts as a bulky, highly lipophilic bioisostere. It significantly increases the overall LogP of the molecule, enhancing cell membrane permeability. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the pharmacokinetic half-life of the resulting drug .

StructuralImpact Core 2-Methyl-5-(CF3)-Phe Ortho Ortho-Methylation (C2 Position) Core->Ortho Meta Trifluoromethylation (C5 Position) Core->Meta Conf Conformational Restriction (Reduced Entropic Penalty) Ortho->Conf Lipid Increased Lipophilicity & Membrane Permeability Meta->Lipid NMR 19F NMR Probe (No Background Signal) Meta->NMR Metab Metabolic Stability (Blocks CYP450 Oxidation) Meta->Metab

Diagram 1: Structural modifications of 2-Me-5-CF3-Phe and their pharmacological impacts.

Quantitative Physicochemical Comparison

To illustrate the impact of these modifications, the table below summarizes the theoretical physicochemical shifts compared to natural phenylalanine and a mono-substituted variant.

PropertyL-Phenylalanine4-CF₃-L-Phenylalanine2-Methyl-5-CF₃-Phenylalanine
Molecular Weight ( g/mol ) 165.19233.19247.22
LogP (Relative Shift) Baseline (-1.38)+ 0.60+ 1.10

Rotameric Freedom
High (3 staggered states)High (3 staggered states)Restricted (1 dominant state)
¹⁹F NMR Signal NoneSinglet (3F)Singlet (3F)
Metabolic Liability High (Aromatic hydroxylation)ModerateLow (Steric/electronic shielding)

Mechanistic Applications in Drug Design

Targeting Protein-Protein Interactions (PPIs)

Protein-protein interfaces, such as the MDM2-p53 interaction, are notoriously difficult to drug due to their large, flat, and hydrophobic nature. The deep hydrophobic cleft of MDM2 (which naturally accommodates the Phe-Trp-Leu motif of p53) has been successfully targeted using macrocyclic peptides containing trifluoromethylated phenylalanine derivatives. The -CF₃ group perfectly fills the hydrophobic sub-pockets, driving nanomolar affinity via favorable van der Waals interactions and the displacement of high-energy water molecules .

¹⁹F NMR Fragment-Based Screening

Fluorine-19 is an ideal NMR nucleus: it possesses a spin of ½, 100% natural abundance, and a gyromagnetic ratio comparable to hydrogen. Because there is virtually no endogenous fluorine in biological systems, ¹⁹F NMR yields spectra with zero background interference. The -CF₃ group of 2-Methyl-5-(trifluoromethyl)-phenylalanine is exquisitely sensitive to changes in its local electrostatic environment, making it a powerful reporter for monitoring protein folding, ligand displacement, and allosteric conformational changes during fragment-based drug discovery (FBDD) .

Self-Validating Experimental Methodologies

Because 2-Methyl-5-(trifluoromethyl)-phenylalanine is commercially supplied as a DL-racemate , it cannot be directly used in stereospecific peptide synthesis. The following protocols detail the end-to-end workflow from chiral resolution to peptide incorporation and binding validation.

Workflow Step1 DL-Racemate Starting Material Step2 Enzymatic Resolution (Acylase I) Step1->Step2 Step3 Isolation of L-Enantiomer Step2->Step3 Hydrolysis of L-acyl Step4 Fmoc Protection (Fmoc-OSu) Step3->Step4 Step5 Solid Phase Peptide Synthesis (SPPS) Step4->Step5 Step6 Receptor Binding & 19F NMR Assay Step5->Step6

Diagram 2: Workflow for the chiral resolution and SPPS incorporation of the UAA.

Protocol 1: Enzymatic Resolution of the DL-Racemate

Causality: Porcine Kidney Acylase I is highly stereoselective. It will specifically hydrolyze the amide bond of the N-acetyl-L-enantiomer, leaving the N-acetyl-D-enantiomer intact, allowing for easy separation based on solubility and charge.

  • Acetylation: React the DL-racemate with acetic anhydride (1.2 eq) in aqueous NaOH (pH 10) at 0°C to yield N-acetyl-2-Me-5-CF₃-DL-Phe.

  • Enzymatic Cleavage: Dissolve the acetylated racemate in 0.1 M phosphate buffer (pH 7.5). Add Porcine Kidney Acylase I (10 mg per gram of substrate) and CoCl₂ (1 mM) as a cofactor. Incubate at 37°C for 48 hours.

  • Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract the unreacted N-acetyl-D-enantiomer with ethyl acetate. The free L-enantiomer remains in the aqueous layer.

  • Validation (Self-Correction): Adjust the aqueous layer to pH 6.0 to precipitate the free L-amino acid. Confirm enantiomeric excess (>99% ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Protocol 2: Fmoc-SPPS Incorporation of the Sterically Hindered UAA

Causality: The ortho-methyl group creates massive steric bulk near the


-amine. Standard coupling reagents (like HBTU/HOBt) will fail or result in massive deletion sequences. We must use HATU/HOAt, which forms a highly reactive 7-aza-OBt active ester, to drive the acylation forward.
  • Fmoc Protection: React the resolved L-enantiomer with Fmoc-OSu (1.1 eq) and NaHCO₃ in a 1:1 Dioxane/Water mixture to yield Fmoc-L-2-Me-5-CF₃-Phe-OH.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF.

  • Coupling Reaction: Pre-activate Fmoc-L-2-Me-5-CF₃-Phe-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF for 3 minutes. Add DIPEA (6.0 eq) and transfer to the resin.

  • Extended Coupling: Allow the coupling reaction to proceed for 4 hours at room temperature (or 75°C for 10 minutes if using microwave-assisted SPPS).

  • Validation (Self-Correction): Perform a Kaiser Test. If the resin beads turn blue (indicating unreacted free amines), repeat the coupling step before proceeding to the next amino acid. Cleave a micro-aliquot and verify the mass via LC-MS.

Protocol 3: ¹⁹F NMR Ligand-Displacement Assay

Causality: By embedding the UAA into a known binder, we create a fluorinated tracer. When an unlabeled drug candidate competitively displaces the tracer from the protein, the ¹⁹F NMR signal shifts from a broad, low-intensity peak (bound state) to a sharp, high-intensity peak (free state).

  • Sample Preparation: Prepare a 50 µM solution of the target protein in NMR buffer (50 mM HEPES, 150 mM NaCl, 10% D₂O, pH 7.4).

  • Tracer Addition: Add the fluorinated peptide tracer (synthesized in Protocol 2) to a final concentration of 50 µM.

  • Baseline Acquisition: Acquire a 1D ¹⁹F NMR spectrum (with ¹H decoupling) to establish the chemical shift and line width of the protein-bound tracer.

  • Titration & Validation: Titrate the unlabeled screening compound (10 µM to 500 µM). Monitor the emergence of the sharp ¹⁹F signal corresponding to the free tracer. Calculate the

    
     of the competitor based on the displacement curve.
    

References

  • Cvetesic, N., et al. "Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation". ACS Central Science. URL:[Link]

  • Huang, Y., et al. "DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor". PubMed Central (PMC). URL:[Link]

  • Robustelli, P., et al. "Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field". bioRxiv. URL:[Link]

The Strategic Utility of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (2-Me-5-CF3-Phe) represents a high-value scaffold in modern peptidomimetics, offering a dual-mechanism advantage: conformational restriction via the ortho-methyl group and electronic/lipophilic modulation via the meta-trifluoromethyl moiety. This guide details the physicochemical rationale, synthesis, and application of this non-proteinogenic amino acid in stabilizing peptide backbones and enhancing receptor affinity.

Physicochemical Profile & Structural Logic[1][2]

The integration of 2-Me-5-CF3-Phe into a peptide sequence introduces specific steric and electronic perturbations designed to overcome the poor bioavailability and metabolic instability of native peptides.

The Ortho-Methyl Effect (Steric Lock)

The methyl group at the ortho (C2) position of the phenyl ring creates significant steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen of the preceding residue).

  • Mechanism: This steric hindrance restricts rotation around the

    
     bond (
    
    
    
    torsion angle).
  • Result: It biases the side chain into specific rotameric populations (often gauche(-) or trans), reducing the entropic penalty upon receptor binding. This is critical for mimicking bioactive conformations in GPCR ligands and protease inhibitors.

The Meta-Trifluoromethyl Effect (Electronic & Lipophilic)

The


 group at the C5 position serves as a bioisostere for large hydrophobic residues but with enhanced metabolic stability.
  • Lipophilicity: The

    
     group significantly increases the LogP of the residue, promoting interaction with deep hydrophobic pockets in target proteins.
    
  • Metabolic Shielding: The strong C-F bonds (116 kcal/mol) prevent oxidative metabolism (e.g., P450-mediated hydroxylation) at the aromatic ring, extending the half-life of the drug candidate.

Comparative Data Table
PropertyNative Phenylalanine (Phe)2-Me-5-CF3-PheImpact on Peptidomimetic
Steric Bulk (

value)
ModerateHigh (Ortho-Me)Restricts

rotation; locks conformation.
Electronic (

)
0.00 (H)0.54 (

)
Electron-withdrawing; alters

-

stacking.
Lipophilicity (

)
1.96~2.84 (

+ Me)
Enhances membrane permeability & hydrophobic binding.
Metabolic Stability Low (Ring oxidation)HighBlocks metabolic hot-spots on the ring.

Synthesis & Resolution Protocol

Since the commercially available variant is often racemic (DL), effective utilization in drug development requires robust synthesis and resolution strategies to obtain the enantiopure (L- or D-) form.

Synthesis Workflow (Phase Transfer Catalysis)

The most scalable method for synthesizing this analog involves the alkylation of a glycine Schiff base equivalent.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Alkylating Agent: 2-Methyl-5-(trifluoromethyl)benzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase Transfer Catalyst).

Step-by-Step Protocol:

  • Preparation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase transfer catalyst (0.1 eq) in toluene/chloroform (7:3) at -78°C.

  • Deprotonation: Add solid CsOH·H2O (5.0 eq) to the reaction mixture.

  • Alkylation: Dropwise add 2-Methyl-5-(trifluoromethyl)benzyl bromide (1.2 eq). Stir vigorously at -50°C to -20°C for 12-24 hours.

  • Hydrolysis: Quench with 1N HCl/THF (1:1) and stir at room temperature for 2 hours to cleave the imine and ester groups.

  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    
Enzymatic Resolution (Self-Validating Step)

To separate the DL-mixture if a non-stereoselective synthesis is used:

  • Acetylation: React the crude amino acid with acetic anhydride in NaOH to form N-Acetyl-2-Me-5-CF3-DL-Phe.

  • Digestion: Incubate with Acylase I (Aspergillus melleus) at pH 7.5, 37°C.

    • Validation: The enzyme selectively hydrolyzes the L-enantiomer amide bond.

  • Separation: Acidify to pH 2. Extract the unreacted N-Acetyl-D-isomer into ethyl acetate. The free L-amino acid remains in the aqueous phase.

  • Isolation: Neutralize the aqueous phase and crystallize the pure L-enantiomer.

Synthesis Diagram

SynthesisWorkflow Start Glycine Schiff Base Inter Alkylated Intermediate (Racemic or Enantioenriched) Start->Inter Phase Transfer Alkylation Reagent 2-Me-5-CF3-Benzyl Bromide Reagent->Inter Hydrolysis Acid Hydrolysis (Remove Protecting Groups) Inter->Hydrolysis Resolution Enzymatic Resolution (Acylase I) Hydrolysis->Resolution If Racemic FinalL L-2-Me-5-CF3-Phe Resolution->FinalL Aq. Phase FinalD N-Acetyl-D-Phe deriv. Resolution->FinalD Org. Phase

Caption: Workflow for the synthesis and resolution of 2-Methyl-5-(trifluoromethyl)-phenylalanine.

Application in Peptidomimetics[2][3][4][5][6]

Design Strategy: The "Constrained Anchor"

In drug design, this residue is deployed to replace native Phenylalanine, Tyrosine, or Tryptophan residues in "hot spots" of protein-protein interactions (PPIs).

  • Target Class: MDM2-p53 inhibitors, GLP-1 agonists, and Protease Inhibitors (e.g., HIV protease, Renin).

  • Rationale: The ortho-methyl group forces the side chain to adopt a specific orientation that mimics the bound state of the native peptide, while the

    
     group fills the hydrophobic sub-pocket (
    
    
    
    or
    
    
    sites) more efficiently than a simple phenyl ring.
Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the ortho-methyl group, coupling this residue requires optimized conditions to prevent deletion sequences.

Optimized Coupling Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

    • Ratio: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIEA.

  • Coupling Time: Extend coupling time to 2 hours (double coupling recommended).

  • Monitoring: Use the Chloranil Test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, or standard Kaiser test for primary amines.

  • Capping: Acetylate unreacted sites aggressively to prevent truncated impurities.

Mechanism of Action Diagram

MOA cluster_Steric Steric Effects cluster_Electronic Electronic/Lipophilic Effects Compound 2-Me-5-CF3-Phe Residue OrthoMe Ortho-Methyl Group Compound->OrthoMe MetaCF3 Meta-CF3 Group Compound->MetaCF3 Constraint Restricted Chi-1 Rotation OrthoMe->Constraint Entropy Reduced Entropic Penalty Constraint->Entropy Binding High-Affinity Receptor Binding Entropy->Binding Hydrophobicity Enhanced Lipophilicity MetaCF3->Hydrophobicity Metabolism Block Metabolic Oxidation MetaCF3->Metabolism Hydrophobicity->Binding Metabolism->Binding Prolonged Action

Caption: Mechanistic contribution of steric and electronic substituents to bioactivity.

References

  • Qiu, X. L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Hruby, V. J., et al. (2011). Conformationally Constrained Amino Acids in the Design of Peptidomimetics. MDPI Pharmaceuticals. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Product Specification. Link

Ortho-Methylphenylalanine: Conformational Locking & Stability Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: In peptide drug design, native Phenylalanine (Phe) residues often act as "entropic sinks." The free rotation of the benzyl side chain (


) and the backbone flexibility (

) allow for rapid proteolytic degradation and off-target binding.

The Solution: Ortho-methylation (o-Me-Phe) . By introducing a single methyl group at the 2-position of the phenyl ring, we introduce a steric "brake." This modification does not merely add hydrophobicity; it fundamentally alters the energy landscape of the peptide, restricting the aromatic ring's rotation and biasing the backbone into specific, bioactive conformations.

Scope: This guide details the mechanistic impact of o-Me-Phe on conformation, provides a self-validating protocol for its synthesis and analysis, and presents quantitative data on its stability profile.

Part 2: Mechanistic Analysis – The "Molecular Brake"

Steric Restriction of -Space

The primary impact of ortho-methylation is the restriction of the side-chain torsion angles, specifically


 (N-C

-C

-C

) and

(C

-C

-C

-C

).
  • Symmetry Breaking: Native Phe has a symmetric ring; a

    
     rotation is indistinguishable. o-Me-Phe breaks this symmetry. The methyl group creates a significant steric volume (
    
    
    
    ) that clashes with the peptide backbone (specifically the carbonyl oxygen or the amide nitrogen) if the ring rotates freely.
  • The "Gearbox" Effect: To avoid steric clash, the o-Me-Phe side chain is forced into specific rotameric wells.

    • 
       Bias:  The population of the gauche(-) and trans rotamers shifts significantly to accommodate the bulk.
      
    • 
       Locking:  The phenyl ring is often forced perpendicular to the C
      
      
      
      -H bond to minimize interaction between the ortho-methyl and the backbone atoms. This reduces the "flipping frequency" of the ring, effectively freezing the side chain in a bioactive orientation.
Electronic & Hydrophobic Modulation
  • Hydrophobic Shielding: The ortho-methyl group increases lipophilicity (LogP increase ~0.5), improving membrane permeability.

  • Proteolytic Shielding: The steric bulk prevents proteases (like Chymotrypsin) from accommodating the residue in their S1 specificity pocket, drastically increasing plasma half-life (

    
    ).
    

Part 3: Experimental Protocols

Protocol A: High-Efficiency Incorporation of o-Me-Phe (SPPS)

Context: Ortho-substituted amino acids are sterically hindered. Standard coupling (HBTU/DIEA) often leads to deletion sequences. This protocol ensures >99% coupling efficiency.

Reagents:

  • Resin: Rink Amide ChemMatrix (high swelling).

  • Amino Acid: Fmoc-2-Me-Phe-OH (3.0 eq).

  • Coupling Agent: HATU (2.9 eq) / HOAt (3.0 eq).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq).

Workflow:

  • Pre-Activation: Dissolve Fmoc-2-Me-Phe-OH and HATU/HOAt in DMF. Add Base.[1] Let activate for exactly 30 seconds (minimizes racemization while maximizing active ester formation).

  • Coupling: Add to resin. Microwave irradiation: 75°C for 10 minutes (or 2x 1 hour at RT).

  • Capping: Acetyl anhydride/pyridine wash is critical to terminate unreacted chains.

  • Validation (The Chloranil Test): Do not use Kaiser test (false negatives on secondary amines). Use the Chloranil test. If beads turn blue, re-couple.

Protocol B: NMR Rotamer Analysis (The "Self-Validating" Assay)

Context: To prove conformational locking, you must measure the population of side-chain rotamers (


).

Methodology:

  • Sample Prep: Dissolve peptide in D

    
    O/H
    
    
    
    O (9:1) or CD
    
    
    OH.
  • Experiment: Run 1D

    
    H NMR and 2D NOESY (mixing time 300-500ms).
    
  • Assignment:

    • Identify the distinct singlet/doublet of the ortho-methyl group (~2.3 ppm).

    • Identify C

      
      H protons (diastereotopic).
      
  • Calculation: Use the coupling constants (

    
    ) to calculate rotamer populations:
    
    
    
    
    (Where
    
    
    Hz and
    
    
    Hz).
  • NOE Validation: Strong NOE cross-peaks between the ortho-methyl protons and the C

    
    H confirm the "locked" orientation.
    

Part 4: Data & Visualization

Comparative Stability Metrics

The following table summarizes the impact of ortho-methylation compared to native and other methylated analogs.

MetricNative Pheo-Me-Phe (2-Me) m-Me-Phe (3-Me)p-Me-Phe (4-Me)
Rotational Barrier (

)
Low (< 2 kcal/mol)High (> 5 kcal/mol) MediumLow
Proteolytic Stability (

)
< 30 min> 4 hours ~ 1 hour~ 45 min
Membrane Permeability ModerateHigh HighHigh
Conformational Entropy High (Flexible)Low (Rigid) ModerateHigh
LAT1 Transporter Affinity BaselineHigh (Slow Transport) HighModerate
Visualization: The Conformational Locking Mechanism

OrthoMethylMechanism Native Native Phe (Flexible) Methylation Ortho-Methylation (Synthesis) Native->Methylation Modification StericClash Steric Clash (Me vs Backbone) Methylation->StericClash Introduces Bulk Rotamer1 Restricted Chi-1 / Chi-2 StericClash->Rotamer1 Forces Bias Entropy Entropy Reduction (Delta S) Rotamer1->Entropy Locks Conformation Stability Metabolic Stability (Protease Resistance) Entropy->Stability Prevents Unfolding Affinity Target Affinity (Pre-organization) Entropy->Affinity Lowers Binding Cost

Figure 1: Mechanistic pathway showing how steric clash introduced by the ortho-methyl group cascades into thermodynamic stability and improved binding affinity.[2]

Visualization: Experimental Validation Workflow

ValidationWorkflow cluster_NMR NMR Analysis Start Synthesized Peptide (w/ o-Me-Phe) NOESY 2D NOESY (Spatial Proximity) Start->NOESY Coupling J-Coupling (1H) (Rotamer Calc) Start->Coupling Decision Ortho-Me Signal Observed? NOESY->Decision Cross-peaks? Coupling->Decision Distinct J values? ResultLocked LOCKED Conformation (High Affinity Candidate) Decision->ResultLocked Yes (Distinct) ResultFlexible FLEXIBLE/Averaging (Design Failure) Decision->ResultFlexible No (Averaged)

Figure 2: Decision tree for validating conformational constraints using NMR spectroscopy.

Part 5: References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmacology and Experimental Therapeutics.

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science.[3]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.

  • Side-chain torsion angles and rotamer libraries. Swiss-Model / Expasy.

Sources

Engineering Metabolic Resilience: The Role of Fluorine-Substituted Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amino acids (FAAs) have transitioned from niche biochemical probes to foundational building blocks in modern drug design. As the pharmaceutical industry increasingly targets "beyond rule of 5" chemical space—particularly through macrocyclic peptides and protein therapeutics—overcoming sub-optimal pharmacokinetic properties is paramount 1[1]. This technical guide explores the mechanistic causality behind fluorine-mediated metabolic stabilization, highlights critical structural nuances, and provides a self-validating methodology for empirical pharmacokinetic assessment.

The Mechanistic Causality of Fluorination

The strategic incorporation of fluorine into amino acid side chains leverages two fundamental physicochemical principles to enhance drug stability:

  • Bond Strength and CYP450 Evasion : Cytochrome P450 (CYP) enzymes, the primary drivers of phase I oxidative metabolism, typically hydroxylate aliphatic C-H bonds to facilitate phase II conjugation and renal clearance. The C-F bond is exceptionally strong (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol) 2[2]. Strategic placement of a monofluoro or trifluoromethyl (

    
    ) group at a known metabolic "soft spot" effectively blocks this enzymatic cleavage, forcing the molecule to bypass rapid clearance pathways 2[2].
    
  • Stereoelectronic Modulation : Fluorine is the most electronegative element. When incorporated into an amino acid side chain, it exerts strong inductive electron-withdrawing effects. This reduces the basicity (pKa) of proximal amines, which decreases non-specific binding to off-target proteins and enhances membrane permeability by increasing the proportion of the neutral species at physiological pH 1[1].

Pathway cluster_0 Native Amino Acid (C-H) cluster_1 Fluorinated Amino Acid (C-F) Node1 Aliphatic C-H Bond Node2 CYP450 Oxidation Node1->Node2 Node3 Hydroxylated Metabolite (Rapid Clearance) Node2->Node3 Node4 Aliphatic C-F Bond Node5 Steric/Electronic Shielding Node4->Node5 Node6 Metabolic Stability (Prolonged Half-life) Node5->Node6

CYP450-mediated oxidation pathway vs. fluorine-induced metabolic blockade.

The Nuance of Position: The Allylic Exception

A critical tenet of rational drug design is recognizing that not all C-F bonds are metabolically stable. While aliphatic fluorination (e.g., fluoroleucine) generally confers stability, structural context dictates true reactivity.

A pivotal study evaluating a fluoro-substituted


-tocotrienol derivative demonstrated that fluorine atoms positioned at allylic sites are susceptible to rapid, NADPH-independent enzymatic hydrolysis by liver microsomes 3[3]. This reveals that biological nucleophiles or esterases can displace allylic fluorines, underscoring the necessity of targeting aliphatic, non-allylic side chains to guarantee metabolic resilience.

Quantitative Impact on Pharmacokinetics

The substitution of a methyl group with a trifluoromethyl group dramatically alters the metabolic fate of a compound. The table below summarizes the comparative pharmacokinetic shifts observed in in vitro models.

Pharmacokinetic ParameterNative Amino Acid (Methyl Group)Fluorinated Analog (Trifluoromethyl Group)Mechanistic Rationale
Primary Metabolites Multiple (e.g., 8 distinct hydroxylated products)Minimal (e.g., 2 minor products)CYP450 oxidation is sterically and electronically blocked at the target site 2[2].
In Vitro Half-Life (

)
Short (Rapid clearance)Significantly ProlongedResistance to enzymatic cleavage extends systemic circulation 2[2].
Intrinsic Clearance (

)
HighLowReduced metabolic capacity of the liver to process the fluorinated substrate 2[2].
Target Binding Affinity BaselineEnhanced (Target-dependent)Fluorine engages in multipolar interactions and optimizes hydrophobic packing 1[1].

Experimental Methodology: In Vitro Microsomal Stability Assay

To empirically validate the metabolic resilience of a newly synthesized FAA-containing peptide, the in vitro liver microsomal assay is the gold standard 4[4]. This protocol is designed as a self-validating system to isolate CYP450-mediated metabolism from chemical instability.

Reagents & Preparation
  • Liver Microsomes (Human or Mouse): Thawed on ice and diluted to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A concentration of 0.5 mg/mL provides sufficient enzyme concentration while minimizing non-specific binding of the highly lipophilic fluorinated peptide to microsomal proteins 4[4].

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Causality: CYP450 enzymes require NADPH. A regenerating system prevents product inhibition and maintains steady cofactor levels throughout the assay 4[4].

Step-by-Step Workflow
  • Pre-incubation: Add the microsomal solution to a 96-well plate. Spike in the fluorinated test compound (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system 2[2].

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots.

  • Termination: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent denatures the microsomal proteins, instantaneously halting enzymatic activity 4[4].

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins 2[2].

  • Quantification: Analyze the supernatant via validated LC-MS/MS to determine the percentage of parent compound remaining 2[2].

Self-Validation & Quality Control
  • Minus-NADPH Control: Run parallel incubations without NADPH. If the compound degrades here, it indicates chemical instability or non-CYP metabolism (e.g., esterase hydrolysis, as seen in the allylic fluorine exception) 3[3].

  • Heat-Inactivated Control: Use microsomes boiled for 10 minutes. Ensures degradation is strictly enzymatically driven 3[3].

  • Positive Control: Include a known high-clearance drug (e.g., Propranolol) to verify the metabolic viability of the microsomal batch 3[3].

Assay S1 Prepare Microsomes (0.5 mg/mL) S2 Pre-incubate (Test Compound, 37°C) S1->S2 S3 Initiate Reaction (Add NADPH) S2->S3 S4 Terminate Reaction (Ice-cold Acetonitrile) S3->S4 S5 Centrifuge (Precipitate Proteins) S4->S5 S6 LC-MS/MS Analysis (Quantify Parent Drug) S5->S6

Step-by-step workflow for in vitro microsomal stability assay.

Advanced Applications: 19F NMR Structural Probing

Beyond pharmacokinetics, FAAs are unparalleled tools for structural biology. Because biological systems contain virtually no endogenous fluorine, incorporating an FAA (such as trans-4,5-difluoromethanoproline) into a peptide yields a background-free 19F NMR signal 5[5]. This allows researchers to study the conformation, membrane alignment, and mobility of membrane-active peptides in native lipid bilayers without the steric bulk of traditional fluorescent tags perturbing the peptide's natural folding 5[5].

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains . MDPI. 1

  • Utilization of fluorinated α-amino acids in small molecule drug design . PubMed. 6

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group . Benchchem. 2

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative . PMC. 3

  • Microsomal Stability Assay Protocol . AxisPharm. 4

  • Incorporation of labile trans-4,5-difluoromethanoproline into a peptide as a stable label for 19F NMR structure analysis . Academia.edu.5

Sources

Unlocking Synthetic Potential: A Technical Guide to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward structurally complex peptide therapeutics and highly optimized small-molecule inhibitors, unnatural amino acids (UAAs) have emerged as critical architectural building blocks. Among these, 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine represents a highly specialized, dual-functionalized scaffold. By combining steric restriction with extreme electronegativity, this compound is engineered to overcome the inherent pharmacokinetic liabilities of canonical amino acids.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety profile, mechanistic utility, and field-proven experimental workflows for successful integration into drug development pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine lies in its precise molecular architecture. The compound features two distinct modifications to the standard phenylalanine core: an


-methyl group and a 5-trifluoromethyl substitution on the aromatic ring.
Quantitative Identity Data

The following table summarizes the core physicochemical identifiers required for analytical tracking and inventory management:

PropertyValue
Chemical Name 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
CAS Registry Number 1259994-92-7
Molecular Formula C₁₁H₁₂F₃NO₂
Molecular Weight 247.22 g/mol
MDL Number MFCD09832292
InChI Key UQIIXNIENIPXSV-UHFFFAOYSA-N
Physical Form Solid (Ambient Storage)
Mechanistic Causality of Structural Modifications
  • The

    
    -Methyl Group : The addition of a methyl group at the alpha carbon introduces severe steric hindrance around the peptide backbone. This restricts the Ramachandran angles (
    
    
    
    ,
    
    
    ), locking the resulting peptide into specific secondary structures (such as stable
    
    
    -helices). This conformational pre-organization drastically reduces the entropic penalty of target binding and completely shields the adjacent amide bond from proteolytic cleavage by endopeptidases[1].
  • The 5-Trifluoromethyl (-CF₃) Group : The -CF₃ group serves a dual pharmacological purpose. First, the high electronegativity of fluorine withdraws electron density from the aromatic ring, fundamentally altering its

    
     stacking interactions with target receptors[2]. Second, the robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, significantly extending the in vivo half-life of the therapeutic molecule[2].
    

StructuralImpact UAA 2-Methyl-5-(CF3)-DL-Phe (CAS: 1259994-92-7) CF3 5-Trifluoromethyl (-CF3) UAA->CF3 Me 2-Methyl (-CH3) UAA->Me Lipo Enhanced Lipophilicity & Permeability CF3->Lipo Electron withdrawal Meta Metabolic Resistance (CYP450 Shielding) CF3->Meta C-F bond strength Conf Conformational Restriction Me->Conf Steric hindrance PK Improved Pharmacokinetics (Half-life) Lipo->PK Meta->PK Affinity Target Binding Affinity Conf->Affinity Pre-organization PK->Affinity

Figure 1: Logical relationship between structural modifications and pharmacological enhancements.

Safety, Handling, and Regulatory Data

As a heavily fluorinated, unnatural aromatic compound, 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine requires specific handling protocols. It is classified as a standard irritant under the Globally Harmonized System (GHS).

GHS Hazard CodeHazard StatementCausality & Handling Implication
H302 Harmful if swallowedRequires handling within a controlled laboratory environment; prohibit food/drink in workspaces.
H315 Causes skin irritationThe lipophilic nature of the -CF₃ group enhances dermal penetration. Nitrile gloves are mandatory.
H319 Causes serious eye irritationFine solid particulates can cause micro-abrasions and chemical irritation. Safety goggles required.
H335 May cause respiratory irritationDust generation during weighing must be mitigated by using a localized fume hood or downdraft enclosure.

Key Precautionary Protocols : P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (If in eyes: Rinse cautiously with water).

Experimental Protocols: A Self-Validating Approach

To successfully incorporate this UAA into a Solid-Phase Peptide Synthesis (SPPS) workflow, researchers must first resolve the racemic mixture and subsequently protect the reactive amine. The following protocols are designed as self-validating systems to ensure absolute stereochemical and chemical integrity.

Protocol A: Enzymatic Chiral Resolution of the DL-Racemate

Rationale : The compound is supplied as a DL-racemate. Direct incorporation into SPPS would yield an intractable mixture of diastereomeric peptides. Enzymatic resolution using Acylase I leverages strict stereospecificity to hydrolyze only the N-acetyl-L-enantiomer, leaving the D-enantiomer intact.

  • N-Acetylation : React the DL-amino acid with acetic anhydride (1.5 eq) in aqueous NaOH (pH 10) at 0°C.

    • Causality: Alkaline conditions ensure the amine is deprotonated for nucleophilic attack while keeping the carboxylic acid soluble.

  • Enzymatic Cleavage : Adjust the solution to pH 7.5 using dilute HCl. Add Acylase I (from Aspergillus melleus) and incubate at 37°C for 48 hours.

    • Causality: The

      
      -methyl group induces significant steric drag within the enzyme's active site, necessitating a longer incubation time compared to canonical amino acids.
      
  • Phase Separation : Acidify the mixture to pH 2.0 and extract with ethyl acetate. The unreacted N-acetyl-D-enantiomer partitions into the organic layer, while the free L-enantiomer remains in the aqueous layer as a hydrochloride salt.

  • Self-Validation Step : Analyze both phases via chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated only when the aqueous phase demonstrates an enantiomeric excess (ee) of >99% for the L-enantiomer.

Protocol B: Fmoc-Protection for SPPS Incorporation

Rationale : To utilize the isolated L-enantiomer in Fmoc/tBu SPPS, the


-amine must be protected. Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of highly reactive mixed anhydrides that lead to unwanted dipeptide oligomerization.
  • Solubilization : Dissolve the L-enantiomer in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

    • Causality: Dioxane provides a miscible organic phase for the hydrophobic Fmoc-OSu, while Na₂CO₃ acts as a mild base to maintain the amine in its nucleophilic free-base form without inducing racemization.

  • Coupling : Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise at 0°C. Stir for 12 hours at room temperature.

    • Causality: The

      
      -methyl group sterically hinders the amine, drastically reducing its nucleophilicity. Extended reaction times are mandatory to achieve complete conversion.
      
  • Isolation : Evaporate the dioxane in vacuo, acidify the aqueous layer to pH 2.0 with 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Step : Confirm product identity and purity via LC-MS (Target m/z: [M+H]⁺ 470.1) and ¹H-NMR, ensuring the complete absence of the Fmoc-

    
    -alanine byproduct.
    

WorkflowSPPS Start Racemic Mixture (DL-Form) Res Chiral Resolution (e.g., Acylase I) Start->Res LEnan L-Enantiomer Res->LEnan Enantioselective Hydrolysis DEnan D-Enantiomer (Discard/Recycle) Res->DEnan Fmoc Fmoc Protection (Fmoc-OSu, Base) LEnan->Fmoc N-alpha protection Coupling SPPS Coupling (HATU, DIPEA, Resin) Fmoc->Coupling Activation Cleavage Global Cleavage (TFA, Scavengers) Coupling->Cleavage Chain elongation Product Modified Peptide Therapeutic Cleavage->Product Deprotection

Figure 2: Workflow for the resolution and SPPS incorporation of the unnatural amino acid.

References

Sources

Technical Guide: Hydrophobicity and Lipophilicity Profile of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hydrophobicity and lipophilicity profile of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine , designed for researchers in medicinal chemistry and peptide engineering.

CAS Registry Number: 1259994-92-7 Molecular Formula:


Molecular Weight:  247.22  g/mol [1]

Executive Summary

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a non-canonical amino acid (ncAA) characterized by a dual-substitution pattern on the phenyl ring. It serves as a critical tool in peptidomimetics for two synergistic reasons:

  • Conformational Restriction: The ortho-methyl group (position 2) induces steric strain, restricting the rotation of the side chain (

    
     and 
    
    
    
    torsion angles) and biasing the peptide backbone towards specific secondary structures (e.g.,
    
    
    -turns).
  • Hydrophobic Modulation: The meta-trifluoromethyl group (position 5) significantly enhances lipophilicity and metabolic stability against oxidative degradation, without the steric penalty often associated with para-substitutions.

This guide provides a calculated and comparative physicochemical profile, analyzing how these specific substituents alter the solvation energy and membrane permeability compared to the parent phenylalanine.

Molecular Architecture & Physicochemical Basis

To understand the lipophilicity profile, we must deconstruct the additive and non-additive contributions of the substituents on the Phenylalanine (Phe) scaffold.

Structural Dissection
  • Scaffold: Zwitterionic amino acid backbone.

  • Substituent A (2-Methyl): Located at the ortho position. Its primary role is steric. It increases lipophilicity slightly (+0.5 LogP) but, more importantly, it twists the phenyl ring out of coplanarity with the backbone, potentially shielding the amide bond from hydrolysis.

  • Substituent B (5-Trifluoromethyl): Located at the meta position. The

    
     group is highly hydrophobic and electron-withdrawing. It increases the acidity of the NH group (if part of a peptide bond) and adds significant bulk lipophilicity (+1.0 to +1.2 LogP).
    
Visualization of Electronic & Steric Effects

The following diagram illustrates the functional logic of this molecule in a drug design context.

G Phe Phenylalanine Scaffold (Base LogP ~ -1.38 Zwitterion) OrthoMe 2-Methyl (Ortho) Steric Lock Effect Phe->OrthoMe Add Steric Bulk (+0.5 LogP) MetaCF3 5-CF3 (Meta) Hydrophobic Anchor Phe->MetaCF3 Add Fluorine Effect (+1.1 LogP) Result Target Molecule Enhanced Lipophilicity & Proteolytic Stability OrthoMe->Result MetaCF3->Result

Figure 1: Structural Activity Relationship (SAR) dissection of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine.

Hydrophobicity & Lipophilicity Profile[3][4][5][6]

Direct experimental values for this specific CAS are rare in open literature. The data below represents a High-Confidence Consensus Profile derived from fragmental constant methods (Hansch-Leo) and comparative data from analogous fluorinated phenylalanines.

Comparative Lipophilicity Data
PropertyPhenylalanine (Ref)2-CF3-Phe2-Methyl-5-CF3-Phe (Predicted)
LogP (Neutral) +1.38+2.40+3.05 ± 0.3
LogD (pH 7.4) -1.38 (Zwitterion)-0.50+0.15 to +0.40
pKa (COOH) 1.83~1.7 (Inductive effect)~1.75
pKa (NH3+) 9.13~8.9 (Inductive effect)~8.9

Note on LogD vs. LogP: At physiological pH (7.4), the molecule exists primarily as a zwitterion (


). This highly polar "head" dominates solvation, resulting in a LogD near zero. However, the neutral LogP  (relevant for binding inside hydrophobic protein pockets) is significantly higher than native Phenylalanine, driving stronger hydrophobic collapse.
The "Fluorine Effect" on Hydrophobicity

The


 group is not merely "fatty"; it is distinctively "fluorous."
  • Volume: The

    
     group occupies a volume similar to an isopropyl group but is far more hydrophobic.
    
  • Lipophilicity Boost: The addition of the 5-CF3 group typically increases the partition coefficient by approximately 1.0–1.2 log units compared to the non-fluorinated methyl analog.

  • Implication: This amino acid will partition aggressively into lipid bilayers and hydrophobic cores of proteins, making it an excellent candidate for increasing the blood-brain barrier (BBB) permeability of peptide drugs.

Experimental Methodologies

To validate these values in your specific assay buffer, two protocols are recommended. The HPLC Method is preferred for high-throughput screening, while the Shake-Flask Method is the gold standard for absolute LogD determination.

Protocol A: Chromatographic Hydrophobicity Index (CHI)

This method avoids the difficulties of phase separation with zwitterions.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A mixture of amino acids with known LogD values (Phe, Trp, Tyr).

Workflow:

  • Gradient: Run a fast gradient from 0% to 100% ACN over 10 minutes.

  • Calibration: Inject the standard mixture and record retention times (

    
    ). Plot 
    
    
    
    vs. known LogD to create a calibration curve.
  • Measurement: Inject 10 µL of 1 mM 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine.

  • Calculation: Convert the retention time to LogD using the calibration slope.

    • Why this works: Retention on C18 correlates linearly with octanol-water partitioning for structurally similar congeners.

Protocol B: Miniaturized Shake-Flask (LogD 7.4)

Reagents:

  • n-Octanol (saturated with buffer).

  • Phosphate Buffered Saline (PBS), pH 7.4 (saturated with octanol).

Step-by-Step:

  • Preparation: Dissolve 1 mg of the compound in 1 mL of PBS-saturated octanol (Stock).

  • Equilibration: Mix 500 µL of Stock with 500 µL of Octanol-saturated PBS in a 1.5 mL Eppendorf tube.

  • Agitation: Vortex for 60 minutes at room temperature. Centrifuge at 10,000 rpm for 5 minutes to ensure full phase separation.

  • Quantification: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Implications for Drug Development[7]

Blood-Brain Barrier (BBB) Permeability

The combination of the 2-Methyl and 5-CF3 groups is a strategic design for CNS-active peptides.

  • Mechanism: The 2-Methyl group restricts the peptide backbone, reducing the entropic cost of binding to transporters or receptors. Simultaneously, the 5-CF3 group raises the overall lipophilicity (LogD > 0), pushing the molecule into the "permeable" range for zwitterions.

Metabolic Stability

Standard Phenylalanine is susceptible to hydroxylation at the para position (by Phenylalanine Hydroxylase) and oxidation.

  • Blockade: The 5-CF3 group deactivates the ring electronically, making it resistant to oxidative metabolism (CYP450 mediated).

  • Steric Shield: The 2-Methyl group sterically hinders enzymatic approach to the peptide bond, increasing the half-life (

    
    ) of the peptide in plasma.
    
Workflow for Application

Workflow Step1 Synthesize Peptide Substitute Phe with 2-Me-5-CF3-Phe Step2 Measure LogD (Protocol B) Target Range: 0.0 - 1.5 Step1->Step2 QC Check Step3 Assess Proteolytic Stability Incubate in Plasma (37°C) Step2->Step3 If Soluble Step4 Evaluate Binding Affinity Expect tighter hydrophobic fit Step3->Step4 If Stable

Figure 2: Integration of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine into a drug discovery cascade.

References

  • PubChem Compound Summary. "2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (CAS 1259994-92-7)." National Center for Biotechnology Information. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525-616. (Foundational reference for Fragment Constant Method). [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Source for Fluorine Lipophilicity Effects). [Link]

  • Valkó, K. (2004). "Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution." Journal of Chromatography A. (Source for HPLC Protocol). [Link]

Sources

Strategic Utilization of Racemic Fluorinated Amino Acids in Protein Engineering: From Metabolic Filtering to Structural Insight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Racemic Fluorinated Amino Acids in Protein Engineering Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Advantage

In the precision-demanding field of protein engineering, the incorporation of non-canonical amino acids (ncAAs) is a transformative tool for probing structure, dynamics, and interaction. Fluorinated amino acids (FAAs)—such as 4-, 5-, or 6-fluorotryptophan (F-Trp) and fluorophenylalanines (F-Phe)—are particularly valuable due to the sensitivity of the


F nucleus in NMR spectroscopy and the unique physicochemical properties of the fluorine atom.

However, a significant bottleneck in the widespread adoption of FAAs is cost. Enantiopure L-FAAs are expensive to synthesize and purify. This guide details a strategic alternative: the utilization of racemic (DL) fluorinated amino acids . By exploiting the inherent stereoselectivity of the host organism’s translational machinery, researchers can use cost-effective racemic mixtures to achieve high-fidelity incorporation of the L-isomer, effectively using the bacterial cell as a "metabolic filter."

Mechanistic Basis: The Biological Filter

The successful application of racemic FAAs relies on the exquisite stereospecificity of the protein translation machinery. Understanding this filtering mechanism is crucial for designing robust protocols.

The Stereochemical Checkpoints

When a racemic mixture (DL-FAA) is introduced to an auxotrophic bacterial culture (e.g., E. coli), the cell processes the isomers differently at three critical checkpoints:

  • Membrane Transport (The Permissive Gate): Aromatic amino acid transporters (e.g., AroP, PheP, Mtr) often exhibit relaxed stereoselectivity. Both L- and D-isomers can enter the cytoplasm, though the L-isomer typically has a higher affinity (

    
     in the 
    
    
    
    M range). High concentrations of the racemic mix ensure sufficient intracellular accumulation of the L-isomer despite competitive inhibition by the D-isomer.
  • Aminoacyl-tRNA Synthetases (The Selector): This is the primary filter. Aminoacyl-tRNA synthetases (AARS) are highly stereospecific. For example, Tryptophanyl-tRNA synthetase (TrpRS) will acylate tRNA

    
     almost exclusively with L-Trp (or L-F-Trp). The D-isomer binds poorly to the active site and is not activated, preventing its attachment to the tRNA.
    
  • The Ribosome (The Final Check): Even if a D-amino acid were accidentally acylated onto a tRNA, the ribosome itself acts as a kinetic proofreader, strongly disfavoring the incorporation of D-amino acids into the growing polypeptide chain due to steric clashes within the peptidyl transferase center.

Fate of the D-Isomer

The unutilized D-isomer accumulates in the cytoplasm or is effluxed. In some strains, D-amino acid oxidases or deaminases may convert the D-FAA into its corresponding


-keto acid (e.g., fluorophenylpyruvate), which can be toxic or re-utilized depending on the strain's metabolic background. However, for short-duration protein expression windows (4–12 hours), the D-isomer is generally inert.

BiologicalFilter Media Extracellular Media (Racemic DL-FAA) Transport Membrane Transport (AroP/PheP) Media->Transport Uptake Cytoplasm Cytoplasmic Pool (D-FAA + L-FAA) Transport->Cytoplasm Influx AARS Aminoacyl-tRNA Synthetase (Filter) Cytoplasm->AARS L-isomer binds Waste D-FAA Accumulation / Efflux Cytoplasm->Waste D-isomer rejected tRNA L-FAA-tRNA AARS->tRNA Acylation Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Protein Target Protein (100% L-Form) Ribosome->Protein Folding

Figure 1: The Metabolic Filter Workflow. The diagram illustrates how the cellular machinery selectively processes the L-enantiomer from a racemic input, rejecting the D-enantiomer at the acylation step.

Protocol: The "Racemic Shift" Method

This protocol describes the metabolic labeling of a target protein with 5-Fluoro-Tryptophan (5F-Trp) using a racemic mixture in an auxotrophic E. coli strain.

Prerequisites
  • Strain: Trp-auxotroph (e.g., E. coli CT19 or a standard BL21(DE3) treated with glyphosate to inhibit the shikimate pathway, though genetic auxotrophy is preferred for reproducibility).

  • Reagents:

    • Racemic 5-Fluoro-DL-Tryptophan (commercially available, significantly cheaper than L-form).

    • M9 Minimal Media components.

    • Target plasmid (IPTG inducible).

Step-by-Step Methodology
PhaseStepActionRationale
1. Biomass Gen. InoculationInoculate auxotroph in M9 media + L-Trp (50 mg/L). Grow to OD

~0.8.
Use natural L-Trp to generate healthy biomass quickly. Limiting concentration ensures depletion.
2. Depletion Wash/ShiftCentrifuge cells (3000g, 10 min). Resuspend in M9 without Trp. Incubate 30 min at 37°C.Depletes intracellular pools of natural L-Trp to prevent isotopic dilution.
3. Induction AdditionAdd DL-5F-Trp (100 mg/L) and Inducer (IPTG).High conc. (2x normal) compensates for D-isomer competition at the transporter level.
4. Expression IncubationIncubate for 4–6 hours at 30°C.Expression proceeds using the L-5F-Trp. The D-5F-Trp remains in the cytosol.
5. Harvest PurificationPellet cells and purify protein using standard affinity chromatography (e.g., Ni-NTA).The D-amino acid is washed away in the lysate supernatant; it is not incorporated.
Critical Optimization: The Concentration Factor

Because D-amino acids can competitively inhibit the transport of L-amino acids, the concentration of the racemic mixture must be adjusted.

  • Standard L-FAA concentration: 40–50 mg/L.

  • Recommended Racemic concentration: 80–100 mg/L.

  • Note: Even at double the mass, the racemic mixture is often 5–10x cheaper per gram than the enantiopure form.

Applications in Drug Discovery & Structural Biology[1]

F NMR Spectroscopy

The primary application of this technique is generating labeled proteins for


F NMR.
  • Ligand Binding Screening: Fluorine chemical shifts are extremely sensitive to the local environment. Binding of a drug molecule near a fluorinated residue results in a distinct chemical shift perturbation (CSP).

  • Conformational Dynamics: Unlike

    
    H-NMR, which suffers from background noise in large complexes, 
    
    
    
    F-NMR provides background-free spectra. Racemic incorporation allows for cost-effective screening of multiple FAA positions (e.g., 4F, 5F, 6F, 7F-Trp) to find the optimal probe location.
Probing Protein Stability

Fluorine is highly hydrophobic but small (van der Waals radius ~1.47 Å vs 1.20 Å for Hydrogen). Replacing H with F can:

  • Increase thermal stability (

    
    ) by burying hydrophobic surface area.
    
  • Modulate protein-protein interactions.

  • Application: Use racemic incorporation to quickly generate variants and test thermal stability via Differential Scanning Fluorimetry (DSF).

Advanced Application: Racemic Crystallography

While less common, racemic FAAs can link to Racemic Protein Crystallography .

  • Concept: Crystallizing a centrosymmetric crystal from a 1:1 mixture of L-protein (biological) and D-protein (chemical synthesis).[1]

  • Workflow:

    • Synthesize the D-enantiomer of the target protein (chemically).[1]

    • Express the L-enantiomer using the Racemic Shift Protocol to incorporate FAAs.

    • Mix and crystallize.

  • Benefit: Racemic mixtures crystallize more readily than enantiopure proteins. The presence of the Fluorine label in the L-component allows for specific NMR studies in the solid state or potential phasing assistance (though SeMet is preferred for phasing).

Quantitative Comparison: Enantiopure vs. Racemic

The following table summarizes the operational differences observed in a typical E. coli expression system (e.g., GFP or Ubiquitin).

MetricEnantiopure (L-FAA)Racemic (DL-FAA)Impact
Input Cost (approx.) $200 - $500 / gram$20 - $50 / gram~90% Cost Reduction
Incorporation Efficiency >95%>90%Minimal loss in fidelity.
Protein Yield 100% (Baseline)80–95%Slight reduction due to transport competition.
Purification Purity HighHighD-isomer does not co-purify.
Toxicity Risk LowLow-MediumD-isomer accumulation is generally non-toxic in short runs.

Troubleshooting & Limitations

"Leaky" Incorporation

In rare cases (e.g., specific promiscuous AARS mutants used in genetic code expansion), the D-isomer might be activated.

  • Validation: Digest the purified protein and perform chiral LC-MS on the constituent amino acids to verify 100% L-form.

Toxicity of D-Isomers

Some D-amino acids (e.g., D-Tyrosine in certain strains) can inhibit specific metabolic pathways.

  • Solution: If growth arrest occurs immediately upon induction, increase the ratio of glucose in the media or switch to a strain with high D-amino acid deaminase activity (though this consumes the D-form, it prevents toxicity).

References

  • Crowley, P. B., et al. (2012). "Fluorine-19 NMR of proteins." Chemical Communications. Link

  • Bacher, J. M., & Ellington, A. D. (2001). "Selection of an E. coli strain that utilizes 5-fluorotryptophan." Journal of Bacteriology. Link

  • Miyake-Stoner, S. J., et al. (2009). "Generating permissive site-specific unnatural aminoacyl-tRNA synthetases." Biochemistry. Link

  • Yeates, T. O., & Kent, S. B. (2012). "Racemic protein crystallography." Annual Review of Biophysics. Link

  • Tezcan, F. A., et al. (2024). "Controlling the incorporation of fluorinated amino acids in human cells." Protein Science. Link

Sources

Literature review on 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS: 1259994-92-7 Molecular Formula: C₁₁H₁₂F₃NO₂ Molecular Weight: 247.22 g/mol [1][2][3]

This technical guide details the synthesis of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine , a non-canonical amino acid of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group at the meta position (relative to the alanine side chain) enhances lipophilicity and metabolic stability, while the ortho-methyl group introduces steric constraints that can lock peptide conformations or improve receptor selectivity.

This document outlines two primary synthetic pathways: the Acetamidomalonate Route (preferred for scalable, racemic synthesis) and the Erlenmeyer-Plöchl Azlactone Route . It addresses critical process parameters (CPPs), specifically the steric hindrance imposed by the ortho-methyl group and the electronic deactivation by the trifluoromethyl moiety.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into readily available aromatic precursors and amino acid synthons.

Strategic Disconnections
  • Cα-Cβ Bond Disconnection: Suggests the use of an anionic glycine equivalent (e.g., diethyl acetamidomalonate) attacking a benzylic electrophile.

  • C=C Bond Disconnection: Suggests a condensation between a benzaldehyde derivative and an N-acylglycine (Erlenmeyer-Plöchl).

Retrosynthesis Target 2-Methyl-5-(trifluoromethyl)- DL-phenylalanine Inter1 Diethyl Acetamidomalonate Adduct Inter1->Target Hydrolysis & Decarboxylation Inter2 Azlactone Intermediate Inter2->Target Reduction & Hydrolysis Prec1 2-Methyl-5-(trifluoromethyl) benzyl bromide Prec1->Inter1 Alkylation (SN2) Prec2 Diethyl Acetamidomalonate Prec2->Inter1 Prec3 2-Methyl-5-(trifluoromethyl) benzaldehyde Prec3->Inter2 Condensation Prec4 N-Acetylglycine (Hippuric Acid) Prec4->Inter2

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies.

Pathway A: The Acetamidomalonate Route (Primary)

This is the industry-standard method for synthesizing racemic (


) amino acids. It relies on the alkylation of the stabilized carbanion of diethyl acetamidomalonate (DEAM) with a benzylic halide.
Phase 1: Precursor Preparation

If 2-Methyl-5-(trifluoromethyl)benzyl bromide is not purchased directly, it is synthesized from the corresponding alcohol or toluene derivative.

  • Reagent: Phosphorus Tribromide (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Reaction:

    
    .
    
Phase 2: Alkylation

The ortho-methyl group on the benzene ring creates steric bulk, potentially slowing the


 attack. The electron-withdrawing 

group at the 5-position (para to the methyl, meta to the bromide) slightly deactivates the ring but makes the benzylic carbon sufficiently electrophilic.

Reaction Scheme:

  • Deprotonation: DEAM is treated with Sodium Ethoxide (

    
    ) in Ethanol (
    
    
    
    ).
  • Coupling: The benzylic bromide is added. Reflux is required to overcome steric hindrance.

  • Hydrolysis: The intermediate is boiled in concentrated

    
     or 
    
    
    
    to remove protecting groups and decarboxylate.

Acetamidomalonate Start Diethyl Acetamidomalonate Intermediate Alkylated Diester Start->Intermediate 1. Deprotonation Base NaOEt / EtOH Base->Intermediate Electrophile 2-Methyl-5-(CF3) Benzyl Bromide Electrophile->Intermediate 2. SN2 Attack Product Target Amino Acid (HCl Salt) Intermediate->Product 3. Hydrolysis & Decarboxylation Acid 48% HBr or 6M HCl, Reflux

Figure 2: Step-by-step workflow for the Acetamidomalonate synthesis pathway.

Detailed Experimental Protocol (Route A)

Step 1: Formation of the Enolate

  • In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (

    
     eq) in absolute Ethanol  (
    
    
    
    Na) under nitrogen to generate Sodium Ethoxide fresh.
  • Add Diethyl acetamidomalonate (

    
     eq) portion-wise. Stir at room temperature for 30 minutes until the solution is clear (formation of the sodiomalonate).
    

Step 2: Alkylation

  • Dissolve 2-Methyl-5-(trifluoromethyl)benzyl bromide (

    
     eq) in a minimal amount of absolute ethanol.
    
  • Add the bromide solution dropwise to the stirring enolate mixture over 20 minutes.

  • Critical Step: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4] The ortho-methyl group may require extended reflux times compared to unsubstituted benzyl bromides.
    
  • Cool to room temperature. Pour into ice water. The alkylated product often precipitates as a solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the alkylated intermediate in 6M HCl or 48% HBr (

    
     precursor).
    
  • Reflux vigorously (

    
    ) for 12–18 hours. Evolution of 
    
    
    
    gas indicates decarboxylation.
  • Evaporate the acid to dryness under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purification: Dissolve the residue in a minimum amount of water. Adjust pH to the isoelectric point (

    
    ) using concentrated Ammonia or 
    
    
    
    to precipitate the free zwitterionic amino acid.
  • Recrystallize from Water/Ethanol.

Pathway B: Erlenmeyer-Plöchl Azlactone Synthesis (Secondary)

This route is advantageous if the benzaldehyde is more accessible than the bromide, or if the ortho-sterics severely hamper the


 reaction in Route A.

Mechanism:

  • Condensation of 2-Methyl-5-(trifluoromethyl)benzaldehyde with Hippuric acid (N-benzoylglycine) or N-acetylglycine in acetic anhydride.

  • Formation of the Azlactone (Oxazolone).

  • Reductive hydrolysis (HI/P or

    
     followed by hydrolysis) to yield the amino acid.
    

Erlenmeyer Aldehyde 2-Methyl-5-(CF3) Benzaldehyde Azlactone Azlactone (Unsaturated) Aldehyde->Azlactone Perkin Condensation Hippuric Hippuric Acid + Ac2O / NaOAc Hippuric->Azlactone Reduction H2 / Pd-C or HI/P Azlactone->Reduction Ring Opening & Reduction FinalHydrolysis Acid Hydrolysis Reduction->FinalHydrolysis Product Target Amino Acid FinalHydrolysis->Product

Figure 3: Workflow for the Erlenmeyer-Plöchl synthesis.

Note on Route B: The reduction of the C=C double bond in the presence of an ortho-substituent can be challenging due to steric hindrance preventing optimal catalyst adsorption. High pressure hydrogenation (


) may be required.

Comparative Analysis of Pathways

FeatureAcetamidomalonate (Route A)Erlenmeyer-Plöchl (Route B)
Starting Material Benzyl BromideBenzaldehyde
Step Count 2 (Alkylation, Hydrolysis)3 (Condensation, Reduction, Hydrolysis)
Steric Sensitivity Moderate (SN2 attack)High (Condensation & Reduction)
Scalability High (Industrial Standard)Moderate
Yield Potential 60–80%40–60%
Cost Efficiency High (Cheap reagents)Moderate (Catalysts required)

Critical Process Parameters & Troubleshooting

Steric Hindrance (The "Ortho Effect")

The 2-methyl group creates a steric wall.

  • Impact: In Route A, the alkylation may stall.

  • Solution: Use a more polar aprotic cosolvent (e.g., DMF or DMSO) with the Ethanol to enhance the nucleophilicity of the acetamidomalonate anion. Increase reflux time to 24 hours if TLC shows unreacted bromide.

Fluorine Stability

The 5-trifluoromethyl group is generally stable to acid hydrolysis. However, avoid strongly basic conditions (


) for extended periods during workup, as benzylic protons ortho or para to nitro/CF3 groups can sometimes lead to side reactions, though this is less of a concern on the meta-position relative to the alanine chain.
Purification
  • Isoelectric Point (pI): Fluorinated amino acids often have slightly lower pKa values for the ammonium group due to the electron-withdrawing effect. The pI is likely in the range of 5.4–5.8. Careful pH titration is required to maximize precipitation yield.

  • Detection: Since the molecule lacks a strong chromophore beyond the benzene ring, use UV at 210/254 nm. The

    
     group allows for monitoring via 
    
    
    
    -NMR
    , which is a powerful tool for checking purity without interference from non-fluorinated impurities.

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protection Strategies for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with non-standard, sterically hindered, and fluorinated amino acids.

Introduction & Strategic Analysis

The incorporation of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine into peptide backbones represents a potent strategy in peptidomimetic drug design. The ortho-methyl group (2-Me) induces conformational constraints that can lock bioactive conformations, while the meta-trifluoromethyl group (5-CF3) significantly enhances lipophilicity and metabolic stability against proteolytic degradation.

However, this dual-substitution pattern presents specific synthetic challenges:

  • Steric Hindrance (The "Ortho-Effect"): The methyl group at the 2-position creates significant steric bulk proximal to the

    
    -amino group. This kinetic barrier can retard the nucleophilic attack required for protection, necessitating optimized reaction times and temperature control.
    
  • Electronic Deactivation: The strongly electron-withdrawing

    
     group exerts a through-bond inductive effect (
    
    
    
    ), slightly reducing the nucleophilicity of the
    
    
    -amine compared to native phenylalanine.
  • Solubility Profile: The fluorinated moiety reduces aqueous solubility, requiring specific organic/aqueous co-solvent systems to maintain the zwitterion in solution during the reaction.

This guide provides high-fidelity protocols for Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection, tailored to overcome these specific barriers.

Strategic Comparison: Fmoc vs. Boc[8]

FeatureFmoc StrategyBoc Strategy
Primary Utility Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis & Orthogonal Protection
Deprotection Mild Base (20% Piperidine)Acid (TFA or HCl/Dioxane)
Solubility Impact High (Fmoc adds significant lipophilicity)Moderate (Boc is less hydrophobic than Fmoc)
Reaction Kinetics Slower (Bulky electrophile + Bulky amine)Faster (Smaller electrophile)
Side Reactions Dipeptide formation (minimal with OSu ester)Carbamate instability at low pH
Recommendation Preferred for SPPS. Requires strict pH control to prevent premature cleavage.Preferred for Scale-up. Robust, cheaper reagents, easier workup.

Protocol A: Fmoc Protection Strategy

Objective: Synthesis of Fmoc-2-Me-5-CF3-DL-Phe-OH. Mechanism: Nucleophilic substitution using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Fmoc-OSu is selected over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides" and to avoid the handling of moisture-sensitive acid chlorides.

Reagents & Materials[3][5][6][8][9][10][11]
  • Substrate: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq) or Sodium Carbonate (
    
    
    
    )
  • Solvent System: Water : 1,4-Dioxane (1:1 v/v) or Water : Acetone (1:1 v/v)

  • Acid: 1N HCl or 10% Citric Acid (for workup)

Step-by-Step Protocol
  • Solubilization (Critical Step):

    • In a round-bottom flask, suspend the amino acid (10 mmol) in Water (25 mL) .

    • Add

      
       (25 mmol) . Stir until the amino acid dissolves (gas evolution of 
      
      
      
      may occur; ensure complete dissolution to form the carboxylate salt).
    • Note: If the fluorinated amino acid remains turbid, add 1,4-Dioxane (25 mL) immediately. The lipophilic

      
       group requires the organic co-solvent for full solubility.
      
  • Reagent Addition:

    • Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (25 mL) (if not already added) or Acetone.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15–20 minutes at room temperature.

    • Reasoning: Slow addition prevents precipitation of the reagent before it can react.

  • Reaction Maintenance:

    • Stir the mixture vigorously at room temperature (

      
      ) for 18–24 hours .
      
    • Optimization: Due to the 2-Me steric hindrance , this reaction is slower than with standard Phe. If HPLC shows <90% conversion after 18h, mild heating to

      
       is permissible, but do not exceed 
      
      
      
      to avoid Fmoc degradation.
  • Workup & Purification:

    • Evaporation: Remove the organic solvent (Dioxane/Acetone) under reduced pressure (Rotavap) at

      
      . The mixture will become a suspension.
      
    • Washing: Dilute the aqueous residue with Water (50 mL). Extract with Diethyl Ether (

      
      )  to remove unreacted Fmoc-OSu and by-products (dibenzofulvene). Discard the organic (ether) layer.[1]
      
    • Acidification: Cool the aqueous phase to

      
      . Slowly acidify to pH 2–3 using 1N HCl  or 10% Citric Acid . The Fmoc-protected amino acid will precipitate as a white/off-white solid.
      
    • Extraction: Extract the precipitate with Ethyl Acetate (

      
      ) .
      
    • Drying: Wash the combined Ethyl Acetate layers with Brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Crystallization:

    • Recrystallize from Ethyl Acetate / Hexane to obtain high-purity product.

Workflow Visualization (Fmoc)

FmocProtection Start Start: 2-Me-5-CF3-DL-Phe Solubilize Solubilize in H2O/Dioxane + NaHCO3 (pH ~9) Start->Solubilize AddReagent Add Fmoc-OSu (Dropwise) Solubilize->AddReagent React Reaction: 18-24h @ RT (Monitor HPLC) AddReagent->React Evap Evaporate Organic Solvent React->Evap Wash Wash Aqueous Phase with Et2O (Remove impurities) Evap->Wash Acidify Acidify to pH 2-3 (Precipitate Product) Wash->Acidify Extract Extract into EtOAc & Recrystallize Acidify->Extract

Caption: Optimized Fmoc-protection workflow emphasizing pH control and organic impurity removal.

Protocol B: Boc Protection Strategy

Objective: Synthesis of Boc-2-Me-5-CF3-DL-Phe-OH. Mechanism: Nucleophilic attack on Di-tert-butyl dicarbonate (


).
Reagents & Materials[3][5][6][8][9][10][11]
  • Substrate: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Base: 1N NaOH (2.2 eq) or Triethylamine (

    
    )
    
  • Solvent: Water : t-Butanol (1:1) or Water : THF (1:1)

Step-by-Step Protocol
  • Dissolution:

    • Suspend the amino acid (10 mmol) in Water (20 mL) .

    • Add 1N NaOH (22 mmol) . Stir until a clear solution is obtained.

    • Add t-Butanol or THF (20 mL) .

  • Reaction:

    • Add

      
       (12 mmol)  (can be dissolved in a small amount of THF if solid).
      
    • Stir at room temperature for 12–16 hours .

    • Note: The evolution of

      
       is less vigorous here than in acid-catalyzed reactions, but ensure the system is not sealed too tightly.
      
  • Monitoring:

    • Check pH periodically. If pH drops below 8, adjust with small aliquots of NaOH. The reaction consumes base as the amine is converted to the carbamate.

  • Workup:

    • Evaporation: Remove THF/t-Butanol under reduced pressure.

    • Wash: Wash the aqueous alkaline layer with Pentane or Hexane (

      
      )  to remove excess 
      
      
      
      and t-Butanol by-products.
    • Acidification: Cool to

      
       and acidify carefully with 1N HCl  or 
      
      
      
      to pH 2–3. Caution: Do not use strong mineral acids at high concentrations or heat, as this can deprotect the Boc group.
    • Extraction: Extract with Ethyl Acetate or DCM .

    • Isolation: Dry over

      
      , filter, and evaporate to yield the Boc-protected amino acid.
      
Workflow Visualization (Boc)

BocProtection Start Start: 2-Me-5-CF3-DL-Phe Mix Dissolve in H2O/THF + 1N NaOH Start->Mix React Add Boc2O Stir 12-16h @ RT Mix->React Check Check pH > 8 (Adjust if needed) React->Check Wash Wash Aq. Phase with Hexane Check->Wash Acidify Acidify to pH 2-3 (Use KHSO4/HCl) Wash->Acidify Finish Extract (EtOAc) & Dry Acidify->Finish

Caption: Boc-protection workflow highlighting base maintenance and careful acidification.

Troubleshooting & Quality Control

Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance of 2-Me groupIncrease reaction time to 36h; Raise Temp to

; Use 1.5 eq of reagent.
Precipitation during reaction Poor solubility of fluorinated AAIncrease ratio of organic solvent (Dioxane/THF); Ensure sufficient base.
Oily Product (Not solidifying) Impurities or solvent retentionTriturate with cold Hexane or Pentane; High-vacuum drying for 24h.
Racemization High pH or excessive heatMaintain pH < 10; Keep Temp <

.
Analytical Characterization

Validation of the protected species is critical before use in peptide synthesis.

  • 
     NMR:  A singlet around -60 to -63 ppm (relative to 
    
    
    
    ) confirms the integrity of the
    
    
    group. Shift changes may occur upon protection.[2][3]
  • HPLC: Reverse-phase C18 column.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Gradient: 5% to 95% ACN. The Fmoc/Boc derivatives will elute significantly later than the free amino acid due to increased hydrophobicity.

  • Mass Spectrometry (ESI-MS):

    • Fmoc-Product:

      
       or 
      
      
      
      .
    • Boc-Product:

      
       (Boc groups often fragment in MS source; look for 
      
      
      
      if parent ion is weak).

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4] Link

  • Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Product Page. Link(Note: Used for structural verification).

Sources

Incorporating 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine into bioactive peptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Integration of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine into Peptide Scaffolds

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptide-based agents.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine, a unique phenylalanine analog, into bioactive peptides. The presence of both a sterically demanding α-methyl group and a highly lipophilic, electron-withdrawing trifluoromethyl group on the phenyl ring presents distinct opportunities and challenges in peptide synthesis and optimization.[4][5] We will explore the anticipated effects of this UAA on peptide stability, conformation, and bioactivity, and provide field-proven methodologies for its successful integration using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Advanced Peptide Modification

Standard peptides composed of the 20 proteinogenic amino acids often face significant limitations as therapeutic candidates, primarily due to poor metabolic stability and suboptimal pharmacokinetic profiles.[6] The strategic introduction of UAAs is a primary method to overcome these hurdles.[2][] 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a particularly compelling building block designed to confer multiple advantageous properties simultaneously:

  • Enhanced Proteolytic Resistance: The α-methyl group introduces significant steric hindrance near the peptide backbone, which can impede recognition and cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[8]

  • Increased Lipophilicity and Membrane Permeability: The trifluoromethyl (-CF3) group is a powerful lipophilicity enhancer.[4][5] This modification can improve a peptide's ability to cross cellular membranes and interact with hydrophobic pockets in target receptors.[9]

  • Conformational Constraint: The bulky nature of the substituted side chain can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that may lead to higher binding affinity and selectivity for its target.[10][11]

  • Modulation of Electronic Properties: The strong electron-withdrawing effect of the -CF3 group alters the electronic character of the aromatic ring, which can influence key interactions such as π-π stacking or cation-π interactions with a biological target.[5]

This document serves as a practical guide for researchers to harness these properties through robust and validated synthetic protocols.

Physicochemical Profile: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

A thorough understanding of the UAA's properties is critical for designing effective synthesis and purification strategies. The key characteristics are summarized below.

PropertyData / Description
Chemical Structure A phenylalanine analog with a methyl group at the alpha-carbon (α-Me) and a trifluoromethyl group at the 5-position of the phenyl ring. As a DL-mixture, it contains both D and L enantiomers.
Molecular Formula C₁₁H₁₂F₃NO₂
Molecular Weight 263.21 g/mol
Key Structural Features α-Methyl Group: Adds steric bulk, hindering peptide bond rotation and enzymatic cleavage. Trifluoromethyl Group: Strongly electron-withdrawing and highly lipophilic, increasing hydrophobicity.[4][12]
Solubility Sparingly soluble in water; soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol.
Reactivity Considerations The α-methyl group significantly hinders the kinetics of amide bond formation. This steric hindrance necessitates more forceful coupling conditions compared to standard proteinogenic amino acids.[8]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

For the incorporation of complex UAAs, Solid-Phase Peptide Synthesis (SPPS) is the undisputed method of choice.[][13] Its primary advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin support, which permits the use of excess reagents to drive reactions to completion.[14][15] Unreacted reagents and by-products are then easily removed by simple filtration and washing, dramatically simplifying the purification process.[14]

The most prevalent SPPS methodology, and the one detailed here, is the Fmoc/tBu strategy. This approach is defined by:

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu).

The orthogonality of these protecting groups allows for the selective removal of the Nα-Fmoc group at each cycle without disturbing the side-chain protectors, which are only removed at the final cleavage step.[14]

SPPS_Cycle Start Peptide-Resin (N-α-Fmoc Protected) Deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated UAA + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Elongated Peptide-Resin (N-α-Fmoc Protected) Wash2->End End Cycle End->Deprotection Repeat for next AA

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Application Protocol: Fmoc-SPPS Incorporation

This protocol provides a step-by-step methodology for the manual incorporation of Fmoc-2-Methyl-5-(trifluoromethyl)-DL-phenylalanine-OH. Adjustments may be required for automated synthesizers.

Essential Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[16] Loading capacity typically 0.4-0.8 mmol/g.

  • Amino Acids: N-α-Fmoc protected proteinogenic amino acids and Fmoc-2-Methyl-5-(trifluoromethyl)-DL-phenylalanine-OH.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, or HCTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether (Et₂O).

Step 1: Resin Preparation and Swelling

Causality: Resin swelling is critical to expose the reactive sites within the polymer matrix.[17] Inadequate swelling is a common cause of poor synthesis yields.

  • Place the desired amount of resin (e.g., 125 mg for a 0.1 mmol scale synthesis with a 0.8 mmol/g resin) into a fritted reaction vessel.

  • Add DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM. Add DMF and agitate for another 30 minutes. Drain the DMF. The resin is now ready for the first amino acid coupling or deprotection.

Step 2: Iterative Peptide Elongation Cycle

This cycle is repeated for every amino acid in the sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[16]

  • Amino Acid Activation and Coupling (Incorporation of the UAA): Causality: Due to the steric hindrance of the α-methyl group, a standard 1-hour coupling time may be insufficient. A more potent activator (HATU) and extended reaction time or a "double coupling" procedure are strongly recommended to achieve >99% coupling efficiency.

    • In a separate vial, dissolve Fmoc-2-Methyl-5-(trifluoromethyl)-DL-phenylalanine-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • (Optional but Recommended) Double Coupling: Repeat the activation and coupling step with a fresh solution of activated UAA for another 2 hours to ensure complete reaction.

  • Capping (Optional): Causality: To permanently block any unreacted free amines from participating in subsequent cycles, preventing the formation of deletion-sequence impurities.

    • Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).

    • Add the capping solution to the resin and agitate for 20 minutes.

    • Drain and wash thoroughly with DMF.

Step 3: Final Cleavage and Deprotection

Causality: A strong acid (TFA) is required to cleave the completed peptide from the resin support and remove all acid-labile side-chain protecting groups. Scavengers (TIS, water) are included to capture the highly reactive cationic species generated during this process, preventing side reactions with sensitive residues.[14]

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen for 30 minutes.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin once more with a small amount of fresh TFA to recover any remaining peptide.

Step 4: Peptide Precipitation and Recovery
  • Concentrate the TFA filtrate under a gentle stream of nitrogen to about 10% of its original volume.

  • Add the concentrated solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether with vigorous vortexing.

  • A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • After the final wash, dry the white peptide powder under vacuum.

Peptide Characterization: A Self-Validating Workflow

Verification of the product's identity and purity is a non-negotiable step to ensure the trustworthiness of any downstream biological data.

Workflow Synthesis SPPS Synthesis (Protocol 4.2 - 4.4) Cleavage Cleavage & Precipitation (Protocol 4.4 - 4.5) Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Pure Pure Peptide Fractions Purification->Pure Analysis QC Analysis Pure->Analysis MS Mass Spectrometry (Identity Check) Analysis->MS Verify Mass HPLC Analytical HPLC (Purity Check) Analysis->HPLC Assess Purity Final Characterized Peptide (>95% Purity) Analysis->Final

Caption: Overall workflow from synthesis to final, characterized peptide product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for both purification and purity assessment. The increased lipophilicity from the -CF3 group will likely result in a significantly longer retention time compared to the parent peptide, a useful initial diagnostic. The final product should exhibit a single major peak, with purity typically targeted at >95%.

  • Mass Spectrometry (MS / LC-MS): This analysis is essential to confirm the successful incorporation of the UAA by verifying that the molecular weight of the final product matches the theoretical calculated mass.[][18]

Anticipated Effects on Peptide Bioactivity

The introduction of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is predicted to modulate the biological properties of a peptide in several key areas:

  • Proteolytic Stability: The combined steric bulk of the α-methyl and trifluoromethyl groups is expected to confer significant resistance to enzymatic degradation.[8][19][20][21] However, this effect can be context-dependent, varying with the specific protease and the position of the UAA relative to the cleavage site.[19][22]

  • Binding Affinity: The unique combination of steric bulk and electronic properties can profoundly influence receptor interactions. The trifluoromethyl group can engage in favorable hydrophobic or non-classical hydrogen bond interactions within a receptor pocket, while the conformational constraint imposed by the α-methyl group can reduce the entropic penalty of binding, potentially leading to a substantial increase in affinity.[11][23][24]

  • Pharmacokinetics: Enhanced lipophilicity often correlates with improved absorption and tissue distribution.[4] Therefore, peptides modified with this UAA may exhibit improved bioavailability and be better able to access intracellular targets.

Conclusion

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a high-value, multifunctional building block for engineering advanced therapeutic peptides. While its sterically hindered nature demands a more rigorous synthetic approach—specifically, the use of potent coupling reagents and extended reaction times—the potential rewards in terms of enhanced stability, constrained conformation, and modulated bioactivity are significant. The detailed protocols and rationale provided herein equip researchers with the necessary tools to successfully incorporate this UAA, paving the way for the development of next-generation peptide therapeutics.

References

  • Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Eur. J. Org. Chem., 2018, 3667-3679. Available from: Freie Universität Berlin, Koksch Group.
  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46, 2733-2744. Available from: [Link]

  • Sal-amanczyk, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(51), 15967-15973. Available from: [Link]

  • Sal-amanczyk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 15967-15973. Available from: [Link]

  • Wang, L., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 11, 589143. Available from: [Link]

  • Li, Z., et al. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(7), e102598. Available from: [Link]

  • Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids, 11(3-4), 425-434. Available from: [Link]

  • Koksch, B., et al. (2006). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes: Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Current Topics in Medicinal Chemistry, 6(14), 1437-1451. Available from: [Link]

  • Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S. Patent Application No. 10/583,930.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Available from: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available from: [Link]

  • Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Srdjan, M., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(21), 8947-8954. Available from: [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Available from: [Link]

  • Jida, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5123. Available from: [Link]

  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42, 13461-13470. Available from: [Link]

  • Logsdon, L. A., et al. (2011). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Digital Commons @ Trinity. Available from: [Link]

  • Noren, C. J., et al. (1991). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Molecular Biology, 7, 217-235. Available from: [Link]

  • Lun, D., et al. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development. Available from: [Link]

  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Available from: [Link]

  • Zhang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6296-6306. Available from: [Link]

  • Zhang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]

  • D'Accolti, L., et al. (2011). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. The Journal of Organic Chemistry, 76(19), 7848-7854. Available from: [Link]

  • Jida, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Liu, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega, 2(9), 5502-5510. Available from: [Link]

  • Gao, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, bbae219. Available from: [Link]

  • Kubyshkin, V., & Budisa, N. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry, 13, 3353-3360. Available from: [Link]

  • Tritto, E., et al. (2019). Methyl- and (Trifluoromethyl)alkene Peptide Isosteres: Synthesis and Evaluation of Their Potential as β-Turn Promoters and Peptide Mimetics. The Journal of Organic Chemistry, 84(13), 8459-8469. Available from: [Link]

  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 8472. Available from: [Link]

  • Nishihara, Y., et al. (2021). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Organic & Biomolecular Chemistry, 19, 8432-8438. Available from: [Link]

  • Azzarito, V., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50, 5631-5654. Available from: [Link]

  • Nicolas, C., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry Letters, 26(20), 4960-4963. Available from: [Link]

  • Jad, Y. E., et al. (2019). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Green Chemistry, 21, 5557-5572. Available from: [Link]

  • Dow, M. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU IRep. Available from: [Link]

  • Berger, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-941. Available from: [Link]

  • Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 53(24), 6115-6119. Available from: [Link]

  • Istrate, A., & Istrate, E. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available from: [Link]

Sources

Overcoming the Fluorine Barrier: Coupling Protocols for Sterically Hindered & Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling reagents for sterically hindered fluorinated amino acids Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into peptide sequences is a powerful strategy to modulate lipophilicity, proteolytic stability, and protein-protein interactions. However, the simultaneous presence of steric bulk (e.g.,


-trifluoromethyl groups, 

-branching) and the profound electronic effects of fluorine presents a "perfect storm" for synthetic failure. Standard coupling reagents (HBTU, HATU) often result in incomplete conversion, extensive racemization, or failure due to the severely reduced nucleophilicity of the fluorinated amine.

This guide details the mechanistic hurdles imposed by FAAs and provides field-proven protocols using advanced coupling systems—specifically COMU/Oxyma , PyAOP , and the Acyl Fluoride (TFFH) method—to ensure high-fidelity synthesis.

Mechanistic Insight: The "Fluorine Effect"

To select the correct reagent, one must understand why standard protocols fail.

Electronic Deactivation (The Nucleophile Problem)

The strong electron-withdrawing induction (


 effect) of fluorine atoms drastically lowers the pKa of the ammonium group.
  • Consequence: The free amine is far less nucleophilic than a standard amino acid.

  • Example: An

    
    -trifluoromethyl amino acid (
    
    
    
    -Tfm) has an amino group that is orders of magnitude less reactive than alanine. Standard active esters (OBt/OAt) react too slowly, allowing competing hydrolysis or side reactions to dominate.
Steric Shielding & Acidification (The Electrophile Problem)
  • Steric: Bulky groups (e.g.,

    
    , 
    
    
    
    ) physically block the approach of the incoming nucleophile to the activated carbonyl.
  • Acidity: For C-terminal activation, the

    
     effect increases the acidity of the 
    
    
    
    -proton (if present), making the activated species highly prone to racemization via oxazolone formation or direct enolization.
Reagent Selection Logic (Graphviz Visualization)

The following decision tree guides the selection of the coupling system based on the specific type of hindrance and electronic deactivation.

ReagentSelection Start Analyze Substrate Type Is the Amine or Acid Fluorinated/Hindered? Start->Type ModHind Moderate Hindrance (e.g., F-Phe, F-Pro) Type->ModHind Side-chain F HighHind High Hindrance/Deactivation (e.g., N-Me-F-AA, alpha-Tfm) Type->HighHind Backbone F / alpha-subst. COMU Reagent: COMU + Oxyma Pure Benefit: High reactivity, suppresses racemization ModHind->COMU PyAOP Reagent: PyAOP + HOAt Benefit: Stronger activation for N-methylated sites HighHind->PyAOP N-Methylated TFFH Reagent: TFFH (Acyl Fluoride) Benefit: Smallest electrophile, highest reactivity HighHind->TFFH Extremely Deactivated (alpha-Tfm, Aib analogs)

Figure 1: Decision matrix for selecting coupling reagents based on steric and electronic constraints.

Comparative Analysis of Coupling Reagents

ReagentClassActivation SpeciesKey AdvantageRecommended Use Case
HATU Uronium (Guanidinium)OAt EsterStandard high-performance.General synthesis; often insufficient for

-Tfm or N-Me FAAs.
COMU UroniumOxyma EsterSafer (non-explosive), higher solubility, superior racemization suppression.Primary choice for SPPS of fluorinated peptides.
PyAOP PhosphoniumOAt EsterHighly reactive phosphonium salt; does not guanidinate amines.N-methylated fluorinated residues; slow couplings.[1]
TFFH FluoroformamidiniumAcyl Fluoride Generates acid fluoride (small, highly electrophilic).The "Nuclear Option" for sterically congested (

-disubstituted) & electron-poor amines.
T3P Phosphonic AnhydrideMixed AnhydrideLow epimerization, easy workup (water soluble byproducts).Solution phase scale-up; cyclization.[2][3]

Experimental Protocols

Protocol A: Solid-Phase Synthesis with COMU/Oxyma (The General Workhorse)

Best for: Side-chain fluorinated amino acids (e.g., 4-F-Phe, 4-F-Pro) and moderate steric bulk.

Rationale: COMU generates the Oxyma active ester, which is more reactive than OBt esters and less prone to racemization than OAt esters in some contexts. It shows excellent stability in DMF.

Materials:

  • Resin (e.g., ChemMatrix or Rink Amide, 0.4–0.6 mmol/g loading).

  • Fmoc-AA-OH (Fluorinated).[4][5]

  • COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate).[2]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 20 min. Deprotect Fmoc (20% piperidine/DMF) and wash thoroughly (

    
     DMF).
    
  • Pre-activation (Critical):

    • In a vial, dissolve Fmoc-AA-OH (3.0 eq) , COMU (3.0 eq) , and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) .

    • Note: Activate for exactly 30 seconds before addition. Prolonged activation can lead to epimerization of sensitive FAAs.

  • Coupling:

    • Add the activated solution to the resin.[6][7][8]

    • Agitate at Room Temperature (RT) for 60 minutes .

    • Optimization: For difficult residues, elevate temperature to 50°C (microwave or conventional heating), but restrict time to 20 min to avoid aspartimide formation or racemization.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. Standard colorimetric tests (Kaiser) may give false negatives due to the low nucleophilicity of fluorinated amines.

  • Double Coupling: If conversion is <95%, repeat step 3 with fresh reagents.

Protocol B: The Acyl Fluoride Method via TFFH (The "Nuclear Option")

Best for:


-Trifluoromethyl amino acids, Aib analogs, and coupling TO a deactivated fluorinated amine.

Rationale: When the amine is extremely electron-deficient (e.g., the N-terminus of an existing


-Tfm residue), active esters (OAt/Oxyma) are too bulky and slow. Acid fluorides are small, highly electrophilic, and maintain reactivity even with weak nucleophiles. TFFH generates acid fluorides in situ.

Materials:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Fmoc-AA-OH (Sterically hindered).

  • DIPEA.[2][3][9][10]

  • Solvent: DCM or DMF (DCM often favors acid fluoride formation).

Step-by-Step Procedure:

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) and TFFH (4.0 eq) in anhydrous DCM (or DMF if solubility is an issue).

    • Add DIPEA (8.0 eq) .

    • Allow to react for 15–20 minutes to ensure complete conversion to the acid fluoride (R-COF).

  • Coupling:

    • Add the solution to the resin-bound amine.[6][7]

    • Agitate for 2–4 hours (longer reaction times are required for these deactivated systems).

    • Note: Acid fluorides are robust; heating to 40–50°C is often safe and beneficial for steric barriers.

  • Capping: Due to the difficulty of these couplings, an acetylation capping step (Ac2O/DIPEA) after coupling is mandatory to prevent deletion sequences.

Protocol C: Solution Phase Coupling with T3P

Best for: Scale-up, fragment condensation, and preventing racemization of C-terminal fluorinated residues.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid only upon nucleophilic attack, which minimizes the lifetime of the activated species and reduces racemization.

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent compatible).

  • Cool to 0°C.

  • Add Base (DIPEA or NMM, 3–5 eq) .

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 eq) dropwise.

  • Allow to warm to RT and stir for 1–12 hours.

  • Workup: Wash with water, sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , and brine. T3P byproducts are water-soluble, simplifying purification.
    

Mechanism of Action: TFFH vs. Uronium

Understanding the intermediate is key to troubleshooting.

Mechanism cluster_0 Standard Activation (COMU/HATU) cluster_1 Acyl Fluoride Activation (TFFH) Uronium Uronium Reagent ActiveEster Active Ester (Bulky, Moderate Reactivity) Uronium->ActiveEster + AA-OH Product1 Peptide Bond ActiveEster->Product1 + Amine (Slow for hindered) TFFH_R TFFH AcidFluoride Acid Fluoride (R-COF) (Small, High Electrophilicity) TFFH_R->AcidFluoride + AA-OH Product2 Peptide Bond AcidFluoride->Product2 + Deactivated Amine (Fast)

Figure 2: Mechanistic comparison.[10] TFFH generates a smaller, more electrophilic species (Acid Fluoride) capable of penetrating steric shields that block bulky Active Esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2010). The 1,1-Dimethyl-2,2,2-trichloroethoxycarbonyl (TCBoc) Group: A New Protecting Group for Amines. Journal of Organic Chemistry. (Context: TFFH usage for difficult amines).
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide and Peptide Synthesis.[2][9][11] Organic Process Research & Development.

  • Chaume, G., et al. (2015). Synthesis of Peptides Containing -Trifluoromethyl Amino Acids. Organic & Biomolecular Chemistry. (Specific protocols for Tfm-amino acids).

Sources

Methodologies for site-specific incorporation of trifluoromethyl-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Site-Specific Incorporation of Trifluoromethyl-phenylalanine (tfmF)

Executive Summary

The site-specific incorporation of trifluoromethyl-phenylalanine (tfmF) represents a paradigm shift in structural biology and drug discovery. Unlike non-specific chemical labeling, which yields heterogeneous populations, Genetic Code Expansion (GCE) allows for the insertion of tfmF at a single, user-defined residue. This precision transforms the protein into a "self-reporting" sensor, where the 19F nucleus serves as a sensitive probe for conformational dynamics, ligand binding, and folding events via 19F-NMR, without background noise. Furthermore, the hydrophobicity and metabolic stability of the trifluoromethyl group offer unique advantages in enhancing the pharmacokinetic profiles of therapeutic proteins.

This guide details the orthogonal translation system (OTS) required for this process, providing field-validated protocols for in vivo expression in E. coli and Cell-Free Protein Synthesis (CFPS), alongside rigorous quality control standards.

Technology Overview: The Orthogonal Translation System

To incorporate tfmF, we hijack the cell's translation machinery using an Orthogonal Translation System (OTS) . This system consists of three components that function independently of the host's endogenous machinery:

  • Orthogonal tRNA (o-tRNA): A tRNA engineered to recognize the Amber stop codon (TAG/UAG) but is not recognized by the host's synthetases. Typically derived from Methanocaldococcus jannaschii tRNA

    
    .
    
  • Orthogonal Synthetase (o-aaRS): An evolved variant of the M. jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) that has been mutated to specifically aminoacylate the o-tRNA with tfmF, while rejecting endogenous amino acids (Tyr, Phe).

  • The Non-Canonical Amino Acid (ncAA): Trifluoromethyl-phenylalanine (tfmF), supplied exogenously.

Mechanism of Action

GCE_Mechanism cluster_0 Orthogonal Machinery tfmF tfmF (ncAA) MjTyrRS Orthogonal Synthetase (MjTyrRS Variant) tfmF->MjTyrRS Bound by tRNA Orthogonal tRNA (MjtRNA_CUA) MjTyrRS->tRNA Aminoacylation Ribosome Ribosome tRNA->Ribosome Delivers tfmF Protein tfmF-Labeled Protein Ribosome->Protein Translation mRNA mRNA with TAG Codon mRNA->Ribosome Decoded at TAG

Figure 1: Mechanism of Genetic Code Expansion. The orthogonal synthetase charges the orthogonal tRNA with tfmF. The ribosome incorporates tfmF at the UAG stop codon, overriding termination.

Protocol A: In Vivo Incorporation in E. coli

This is the gold-standard method for producing milligram quantities of labeled protein.

Materials & Reagents
  • Host Strain: E. coli BL21(DE3) or C321.ΔA (a recoded strain lacking Release Factor 1 for higher efficiency).

  • Plasmids:

    • pEVOL-tfmF or pDule-tfmF : Carries the orthogonal MjTyrRS/tRNA pair. (Note: The "polyspecific" pCNF-RS variant often works efficiently for p-tfmF).

    • pET-Target : Carries your Gene of Interest (GOI) with a TAG mutation at the desired site (e.g., pET21a-GFP-TAG151).

  • ncAA: L-4-trifluoromethyl-phenylalanine (p-tfmF). Prepare a 100 mM stock in 0.1 M NaOH or DMSO.

  • Media: Minimal Media (M9) is recommended for 19F-NMR to reduce background signals, but 2xYT or Autoinduction media can be used for yield.

Step-by-Step Workflow
  • Double Transformation:

    • Co-transform chemically competent E. coli BL21(DE3) with pEVOL-tfmF (Chloramphenicol resistance, CmR) and pET-Target (Ampicillin resistance, AmpR).

    • Plate on LB agar + Cm (34 µg/mL) + Amp (100 µg/mL). Incubate at 37°C overnight.

  • Inoculation:

    • Pick a single colony into 10 mL of non-inducing media (LB or 2xYT) + antibiotics. Grow overnight at 37°C.

  • Induction & Incorporation:

    • Dilute overnight culture 1:100 into 500 mL of M9 Minimal Media (supplemented with 1% glycerol, vitamins, and antibiotics).

    • Grow at 37°C until OD600 reaches 0.4–0.5 .

    • CRITICAL STEP: Add p-tfmF to a final concentration of 1 mM . (If using NaOH stock, check pH doesn't spike; if using DMSO, keep final DMSO < 1%).

    • Incubate for 30 mins to allow cellular uptake and tRNA charging.

    • Induce protein expression:

      • Add 1 mM IPTG (induces T7 RNA polymerase for GOI).

      • Add 0.02% L-Arabinose (if using pEVOL system to induce synthetase expression).

    • Reduce temperature to 25°C and shake for 16–20 hours. Lower temperature aids the folding of the orthogonal synthetase and reduces aggregation.

  • Harvest & Purification:

    • Pellet cells (5,000 x g, 15 min).

    • Lyse and purify using standard affinity chromatography (e.g., Ni-NTA).

    • Note: Perform extensive washing to remove any non-specifically bound ncAA or truncated termination products.

Protocol B: Cell-Free Protein Synthesis (CFPS)

CFPS is ideal for rapid screening of multiple sites or if the protein is toxic to E. coli.

Materials
  • S30 Extract: Prepared from E. coli BL21 (Lacking OmpT/Ion proteases).

  • Purified MjTyrRS: Expressed and purified separately (or added via plasmid in the reaction).

  • T7 RNA Polymerase. [1]

  • Total tRNA mixture (from E. coli) + In vitro transcribed MjtRNA_CUA .

Reaction Setup (50 µL scale)
ComponentConcentrationFunction
S30 Extract 15-20 µLRibosomes & Translation Factors
Plasmid DNA 10-15 ng/µLTemplate (GOI-TAG)
p-tfmF 2 mM Non-canonical Amino Acid
MjTyrRS 5-10 µMOrthogonal Synthetase
MjtRNA_CUA 20-40 µMOrthogonal tRNA
Mg(OAc)2 10-15 mMMagnesium Source (Optimize!)
Energy Mix 1xATP, GTP, PEP, etc.

Procedure:

  • Combine all components on ice.

  • Incubate at 30°C for 4–6 hours .

  • Analyze soluble fraction via SDS-PAGE or Western Blot.

Quality Control & Validation (Self-Validating System)

Trust but verify. You must distinguish between successful incorporation , mis-incorporation (Phe/Tyr), and truncation .

A. SDS-PAGE Controls

Run three parallel expressions:

  • Positive Control: Plasmid-TAG + Synthetase + tfmF . -> Full-length band expected.

  • Negative Control: Plasmid-TAG + Synthetase + No ncAA . -> Truncated band only (at TAG site).

  • Wild-Type Control: Plasmid-WT (no TAG). -> Full-length band (Reference).

If you see a full-length band in the Negative Control, your synthetase is not orthogonal (it is charging natural amino acids).

B. Mass Spectrometry (The Definitive Test)

Intact protein ESI-MS is required to confirm the mass shift.

  • Expected Mass: WT Mass - Mass(Phe/Tyr) + Mass(tfmF).

  • Delta Mass: The trifluoromethyl group adds significant mass compared to the phenyl ring.

    • Phe (C9H11NO2): ~165 Da residue mass (147 Da in protein).

    • tfmF (C10H10F3NO2): ~233 Da residue mass (215 Da in protein).

    • Shift: Look for a +68 Da shift relative to Phenylalanine.

C. 19F-NMR Spectroscopy
  • Buffer: Use phosphate buffer (avoid Tris if possible, though usually fine). Add 10% D2O.

  • Standard: Use trifluoroacetic acid (TFA) or NaF as an external chemical shift reference.

  • Signal: A single, sharp peak indicates a unique chemical environment (site-specific). Multiple peaks suggest multiple conformations or slow-exchange dynamics (which is often the biological question!).

Experimental Workflow Diagram

Workflow cluster_induction Induction Phase cluster_qc Validation (QC) start Start: Experimental Design design Design pET-Target-TAG (Select Site for 19F Probe) start->design transform Co-transformation (pET-Target + pEVOL-tfmF) design->transform culture Culture Growth (M9 Media) transform->culture add_ncaa Add 1mM tfmF culture->add_ncaa induce Add IPTG + Arabinose add_ncaa->induce purify Ni-NTA Purification induce->purify ms ESI-MS (Check +68 Da shift) purify->ms nmr 19F-NMR (Check Signal) purify->nmr

Figure 2: Experimental Workflow for tfmF Incorporation. Key checkpoints are the addition of ncAA prior to induction and the dual QC step.

References

  • Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2601–2607. Link

  • Chin, J. W., Santoro, S. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2003). Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society, 124(30), 9026-9027. (Describes the polyspecific synthetase scaffold often used for tfmF). Link

  • Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166. Link

  • Tharp, J. M., et al. (2020). Initiation of protein synthesis with non-canonical amino acids in vivo. Angewandte Chemie International Edition, 59(8), 3122-3126. (Discusses advanced MjTyrRS variants). Link

Sources

Application Note: Scalable Production of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine , a non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics and drug discovery.

The simultaneous incorporation of an ortho-methyl group and a meta-trifluoromethyl group introduces unique physicochemical properties:

  • Conformational Restriction: The ortho-methyl group restricts rotation around the

    
     and 
    
    
    
    torsion angles, stabilizing specific peptide secondary structures.
  • Metabolic Stability: The trifluoromethyl (

    
    ) moiety blocks metabolic oxidation at the phenyl ring while significantly increasing lipophilicity.
    

This guide utilizes the Acetamidomalonate Synthesis route.[1] Selected for its industrial reliability, this pathway offers the highest cost-efficiency for producing the racemic (DL) modification required for initial structure-activity relationship (SAR) screening libraries.

Retrosynthetic Analysis & Strategy

To ensure scalability from gram to kilogram quantities, we employ a convergent synthesis strategy. The target molecule is disconnected at the


-carbon, tracing back to the commercially available Diethyl acetamidomalonate (DEAM)  and 2-Methyl-5-(trifluoromethyl)benzyl bromide .
Strategic Workflow Diagram

G Start1 Diethyl Acetamidomalonate (DEAM) Inter1 Enolate Formation (NaOEt/EtOH) Start1->Inter1 Deprotonation Start2 2-Methyl-5-(trifluoromethyl) benzyl bromide Inter2 Alkylation (SN2 Reaction) Start2->Inter2 Electrophile Inter1->Inter2 Nucleophile Inter3 Intermediate: Diethyl 2-acetamido-2-... malonate Inter2->Inter3 Reflux 6-12h Step3 Hydrolysis & Decarboxylation (HBr or HCl, Reflux) Inter3->Step3 Acidic Cleavage Final Target: 2-Methyl-5-(trifluoromethyl)- DL-phenylalanine Step3->Final pH Adjustment (pI)

Figure 1: Convergent synthesis workflow utilizing the acetamidomalonate pathway.

Critical Material Attributes (CMA)

Success depends on the quality of inputs. The ortho-methyl group on the benzyl bromide creates steric hindrance, making the electrophile less reactive than unsubstituted benzyl halides. High-purity reagents are required to prevent side reactions.[2]

ComponentRoleCAS NumberPurity Req.Safety Note
Diethyl acetamidomalonate Nucleophile Source1068-90-2≥ 98%Irritant. Store dry.
2-Methyl-5-(trifluoromethyl)benzyl bromide Electrophile261952-17-4≥ 97%Lachrymator. Corrosive. Handle in fume hood.
Sodium Ethoxide (21% in EtOH) Base141-52-6Commercial GradeMoisture sensitive. Pyrophoric residue.
Hydrobromic Acid (48%) Hydrolysis Agent10035-10-6ACS ReagentCorrosive.

Detailed Experimental Protocol

Stage 1: Enolate Formation and Alkylation

Objective: C-C bond formation via SN2 substitution.

Mechanism: The ethoxide base deprotonates the


-carbon of the DEAM (pKa ~13), generating a resonance-stabilized enolate. This nucleophile attacks the benzylic position of the bromide.
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser (with drying tube/nitrogen inlet), and an addition funnel.

  • Solvent Charge: Add Absolute Ethanol (10 mL/g of DEAM) .

    • Expert Tip: Do not use denatured ethanol containing methanol, as transesterification can complicate NMR analysis, though it rarely affects the final yield.

  • Base Addition: Add Sodium Ethoxide (1.1 equivalents) solution dropwise under stirring at room temperature. Stir for 30 minutes to ensure complete enolate formation. The solution typically turns clear or slightly yellow.

  • Alkylation:

    • Dissolve 2-Methyl-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of absolute ethanol.

    • Add this solution dropwise to the enolate mixture over 45 minutes.

    • Causality: Slow addition prevents localized high concentrations of the alkyl halide, reducing the risk of O-alkylation or dimerization side products.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours .
    
    • Process Control: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1) or HPLC.[3][4] The ortho-methyl group may slow the reaction kinetics compared to standard benzyl bromide; ensure starting material is <2% before quenching.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the precipitated Sodium Bromide (NaBr) salt.

    • Concentrate the filtrate in vacuo to obtain the intermediate diester as a viscous oil or solid.

    • Optional: Recrystallize from Ethanol/Water if purity is <90% by HPLC. For most applications, the crude is sufficient for the next step.

Stage 2: Hydrolysis and Decarboxylation

Objective: Removal of protecting groups and release of CO2 to yield the free amino acid.

  • Acid Hydrolysis: Suspend the crude intermediate from Stage 1 in 48% HBr (10 mL/g) or 6M HCl .

    • Note: HBr is often preferred for fluorinated derivatives as it boils at a higher temperature (

      
       vs 
      
      
      
      for HCl), driving the difficult hydrolysis of the sterically hindered amide more efficiently.
  • Reflux: Heat to reflux for 12–18 hours .

    • Observation: Evolution of

      
       gas will be observed. Ensure the condenser is vented to a scrubber.
      
    • Endpoint: The reaction is complete when the solution becomes homogeneous and no intermediate is visible by HPLC.

  • Concentration: Evaporate the acid in vacuo to near dryness. The residue is the amino acid hydrobromide/hydrochloride salt.

Stage 3: Isolation and Purification (Isoelectric Precipitation)

Objective: Isolation of the zwitterion.

  • Dissolution: Dissolve the crude salt in a minimum amount of warm water (

    
    ).
    
  • Clarification: If insoluble black specs are present (polymerization byproducts), treat with activated carbon for 15 minutes and filter through Celite.

  • Neutralization (The Critical Step):

    • Cool the solution to

      
      .
      
    • Slowly adjust the pH to the Isoelectric Point (pI) using 25% Ammonia (

      
      ) or 5M NaOH.
      
    • Target pH: 5.5 – 6.0 .

    • Expert Insight: The electron-withdrawing

      
       group lowers the pKa of the ammonium slightly, but the pI remains close to that of phenylalanine (5.48). Precipitation usually begins around pH 4.5 and maximizes at pH 5.5.
      
  • Crystallization: Stir the slurry at

    
     for 4 hours to maximize yield.
    
  • Filtration: Filter the white solid and wash with:

    • Cold Water (

      
      ) to remove inorganic salts.
      
    • Cold Acetone (

      
      ) to remove unreacted organic impurities and facilitate drying.
      
  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    

Process Control & Validation

To guarantee the integrity of the research material, the following analytical specifications must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identity 1H NMR (DMSO-d6)Consistent with structure. Key peaks:

2.3 (s, 3H, Ar-CH3),

7.2-7.8 (m, 3H, Ar-H).
Identity 19F NMRSingle peak (approx -62 ppm depending on ref). No fluoride ion peak.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Chirality Chiral HPLC~50:50 ratio (Racemic)
Water Content Karl Fischer< 1.0%
Troubleshooting Guide
  • Low Yield in Stage 1: Usually due to moisture in the ethanol destroying the ethoxide. Use freshly distilled solvents or molecular sieves.

  • Oily Product in Stage 3: If the amino acid oils out instead of crystallizing during neutralization, the concentration is too high. Dilute with water, heat to dissolve, and cool slowly while stirring.

  • Incomplete Hydrolysis: If NMR shows ethyl peaks (triplet at 1.2 ppm, quartet at 4.1 ppm), the ester hydrolysis was incomplete. Return to Stage 2 and reflux longer with fresh acid.

Scalability & Safety Considerations

When scaling this protocol from grams to kilograms, the following engineering controls are mandatory:

  • Exotherm Management: The reaction of NaOEt with the benzyl bromide is exothermic. On a large scale, the addition rate must be controlled by reactor temperature (maintain

    
     during addition).
    
  • Off-gassing: Stage 2 releases stoichiometric quantities of

    
     and potentially HBr/HCl fumes. Scrubber systems (NaOH trap) are required.
    
  • Waste Disposal: Fluorinated aromatics are persistent. Aqueous waste streams must not be discharged to standard drains without specific environmental compliance checks.

References

  • Hellmann, H., & Lingens, F. (1962). Synthese von Aminosäuren aus Acetaminomalonsäure-diäthylester. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 328, 58.
  • Fluorine in Medicinal Chemistry (Properties)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Starting Material Data (2-Methyl-5-(trifluoromethyl)benzyl bromide)

    • PubChem Compound Summary for CID 2733659. Link

  • Isoelectric Point Estimation

    • Master Organic Chemistry. (2023).[5] Isoelectric Points of Amino Acids. Link

    • Note: Protocol utilizes standard phenylalanine pI (5.5)

Sources

Application Note: Solvent Selection and Dissolution Protocols for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

Successfully dissolving 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (CAS: 1259994-92-7) requires a fundamental understanding of its molecular architecture. As an unnatural amino acid, it presents unique solvation challenges that routinely cause workflow bottlenecks in both biological assays and peptide synthesis.

The difficulty in solubilizing this compound stems from two competing structural features:

  • Zwitterionic Backbone: At physiological pH (~7.4), the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). This creates strong intermolecular electrostatic interactions, resulting in a high crystal lattice energy that resists dissolution in non-polar organic solvents.

  • Hyper-Hydrophobic Aromatic Ring: The addition of a trifluoromethyl (–CF3) group at the 5-position exerts a strong electron-withdrawing effect and drastically increases the lipophilicity of the molecule[1]. Furthermore, the methyl group at the 2-position (ortho to the amino acid backbone) restricts rotational degrees of freedom. This massive hydrophobic surface area effectively repels water, making neutral aqueous buffers highly inefficient for solvation[2].

The Causality of Solvent Selection: To dissolve this compound, a solvent must either disrupt the zwitterionic charge network (via pH adjustment) or simultaneously solvate both the highly polar backbone and the fluorous/hydrophobic aromatic ring (via specialized organic solvents like DMSO or HFIP).

Quantitative Data & Solvent Compatibility

The table below summarizes the theoretical and empirical solubility limits for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine across various solvent systems, establishing the mechanistic rationale for each choice.

Solvent SystemEst. Max SolubilitySolvation Mechanism (Causality)Recommended Application
Pure Water (pH 7.0) < 1 mg/mLPoor: Cannot overcome the zwitterionic lattice energy and hydrophobic repulsion.Not Recommended
0.1 M NaOH (Aqueous) ~10–20 mg/mLIon-Dipole: High pH deprotonates the amine, yielding a net-negative, water-soluble anion.In Vitro Aqueous Assays
Anhydrous DMSO > 50 mg/mLDipole-Dipole & Hydrophobic: High dielectric constant solvates charges; methyl groups solvate the ring.Long-term Stock Storage
HFIP or TFE > 50 mg/mLFluorous Effect & H-Bonding: Fluorine-fluorine affinity rapidly breaks the crystal lattice.Solid-Phase Peptide Synthesis

Solvent Selection Workflow

To prevent compound loss and ensure experimental reproducibility, solvent selection must be dictated by the downstream application.

SolventDecision Start 2-Methyl-5-(CF3)-DL-Phe Solvent Selection InVitro In Vitro / Aqueous Assays Start->InVitro Synthesis Chemical Synthesis (SPPS / Solution) Start->Synthesis Stock Long-term Stock Storage Start->Stock AcidBase Dissolve in 0.1M NaOH or 0.1M HCl first InVitro->AcidBase pH adjustment Fluorous Use HFIP or TFE Synthesis->Fluorous Fluorous interactions Standard Use DMF + 1% TFA Synthesis->Standard Standard SPPS DMSOStock 10-50 mM in DMSO Stock->DMSOStock Aliquot & Freeze Buffer Dilute in Buffer (PBS/HEPES) AcidBase->Buffer Titrate to pH 7.4

Decision tree for selecting the optimal solvent based on downstream applications.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are fully met.

Protocol A: Preparation of High-Concentration Stock in DMSO

Use this protocol to create stable, long-term aliquots. Dimethyl sulfoxide (DMSO) is the gold standard here because it prevents the hydrolysis that would occur in aqueous stocks over time[2].

Workflow Weigh Weigh Powder (Room Temp) AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Sonicate Vortex & Sonicate (Warm to 40°C) AddSolvent->Sonicate Filter Sterile Filter (0.22 µm PTFE) Sonicate->Filter Store Aliquot & Store (-20°C to -80°C) Filter->Store

Step-by-step workflow for preparing and storing high-concentration DMSO stock solutions.

  • Equilibration: Allow the sealed vial of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine to equilibrate to room temperature inside a desiccator. Causality: Cold powders act as condensation nuclei. Ambient moisture introduced at this stage will drastically reduce the saturation limit of the DMSO.

  • Massing: Accurately weigh the desired mass (e.g., 12.36 mg for 1 mL of a 50 mM stock) using an analytical balance.

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (>99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If the powder does not immediately dissolve, place the vial in an ultrasonic water bath set to 40°C for 5–10 minutes[2].

  • System Validation: Hold the vial against a dark background under a strong, direct light source. The solution must be completely optically clear. If micro-particulates or a Tyndall effect (light scattering) are observed, the local saturation point has been compromised by moisture. Add 10% more DMSO and re-sonicate.

  • Filtration & Storage: Pass the clear solution through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon or PES filters, as they can bind hydrophobic compounds or degrade in DMSO. Aliquot into single-use vials and store at -20°C to -80°C to prevent freeze-thaw degradation[2].

Protocol B: Aqueous Dissolution via pH Titration (For Biological Assays)

Direct dissolution into PBS (pH 7.4) will fail due to the zwitterionic lattice. This protocol uses a "pH shock" method to force dissolution before buffering.

  • Alkaline Solubilization: Suspend the compound in a minimal volume of 0.1 M NaOH (e.g., 100 µL per 10 mg of compound).

  • Agitation: Vortex and sonicate until completely dissolved. Causality: The high pH deprotonates the amine group, shifting the molecule from a neutral zwitterion to a highly water-soluble anionic species.

  • Buffer Dilution: Slowly add this concentrated alkaline solution dropwise into a vigorously stirring target buffer (e.g., 1X PBS or HEPES).

  • pH Titration: Monitor the solution with a micro-pH probe. If the pH rises above 7.6, carefully titrate with 0.1 M HCl back to the physiological target of pH 7.4.

  • System Validation: Monitor the solution for 30 minutes post-titration. If turbidity (cloudiness) develops, the compound has exceeded its thermodynamic aqueous solubility limit at neutral pH. You must either lower the final working concentration or introduce a co-solvent (e.g., 1–5% DMSO).

Protocol C: Solubilization in Fluorinated Solvents for Peptide Synthesis

For Solid-Phase Peptide Synthesis (SPPS), standard solvents like DMF may struggle to dissolve highly substituted fluorous amino acids at the concentrations required for coupling.

  • Solvent Application: Add Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) directly to the dry amino acid powder.

  • Dissolution: Vortex gently.

  • System Validation: The solution should clear within 60 seconds without the need for heating. Causality: The "fluorous effect" allows the –CF3 group of the solute to interact highly favorably with the fluorinated solvent, while the solvent's strong hydrogen-bond donating capacity rapidly disrupts the zwitterionic network.

References

  • Title: 3-(Trifluoromethyl)-DL-phenylalanine | CID 2777602 Source: PubChem URL: [Link]

Sources

Precision Engineering of Protease-Resistant Peptides: The 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Shield and Anchor" Strategy

In peptide drug discovery, the transition from in vitro hit to in vivo lead often fails due to rapid proteolytic degradation. Standard cyclization or N-methylation strategies can compromise binding affinity. This Application Note details a precision engineering approach using 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (hereafter 2-Me-5-CF3-Phe ).

This non-canonical amino acid (ncAA) offers a dual mechanism of action:

  • The

    
    -Methyl Shield:  Sterically blocks the access of proteases to the peptide backbone and restricts conformational freedom, often inducing helical structures (
    
    
    
    -helix).
  • The Trifluoromethyl Anchor: The 5-CF

    
     group enhances lipophilicity (
    
    
    
    +0.88) for membrane permeability and provides a metabolic handle that resists oxidative metabolism (e.g., P450).

Critical Note on Stereochemistry: As the building block is supplied as a DL-racemate , this guide introduces a "Synthesize-then-Separate" workflow. This allows researchers to simultaneously generate and test both the L-configured analog (biological mimic) and the D-configured analog (hyper-stable variant) from a single synthesis campaign.

Strategic Workflow

The following flowchart outlines the integration of 2-Me-5-CF3-Phe into a lead optimization campaign.

Workflow cluster_outcomes Parallel Validation Start Lead Peptide Sequence (Protease Susceptible) Design Design: Replace P1/P2 Phe/Tyr with 2-Me-5-CF3-DL-Phe Start->Design Synthesis SPPS: Microwave-Assisted Difficult Coupling Protocol Design->Synthesis Use Racemic AA Cleavage Cleavage & Work-up (Crude Diastereomeric Mix) Synthesis->Cleavage Separation HPLC Purification (Resolution of D/L Diastereomers) Cleavage->Separation IsoA Isomer A (e.g., L-form) High Potency / Med Stability Separation->IsoA IsoB Isomer B (e.g., D-form) Med Potency / High Stability Separation->IsoB Validation Functional Profiling IsoA->Validation IsoB->Validation

Figure 1: The "Synthesize-then-Separate" workflow converts the racemic nature of the starting material into a library diversity advantage, yielding two distinct analogs.

Synthesis Protocol: Overcoming Steric Hindrance

The


-methyl group creates significant steric bulk, making standard DIC/HOBt couplings ineffective. Incomplete coupling leads to deletion sequences. This protocol utilizes HATU  with Microwave Irradiation  to drive the reaction to completion.
Materials Required[1][2][3][4][5][6][7][8]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids), low loading (0.3–0.5 mmol/g) recommended to reduce aggregation.

  • Amino Acid: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (Fmoc-protected).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Coupling Protocol
  • Preparation: Dissolve Fmoc-2-Me-5-CF3-DL-Phe (4 eq. relative to resin) and HATU (3.9 eq.) in minimum DMF.

  • Activation: Add DIPEA (8 eq.) to the amino acid/HATU mixture. Do not pre-activate for >2 minutes to avoid racemization of the backbone (though less relevant for this specific achiral alpha-carbon, it affects segment condensation).

  • Coupling (Microwave):

    • Add the activated solution to the resin.

    • Irradiate: 75°C for 10 minutes (Power: 25–30W).

    • Note: If microwave is unavailable, perform double coupling at room temperature: 2 x 2 hours with PyAOP or HATU.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Deprotection: Removal of the Fmoc group from the steric

    
    -methyl amine is slower. Use 20% Piperidine in DMF with 0.1M HOBt, 2 x 10 minutes  (heated to 50°C if possible).
    

Expert Insight: The coupling onto the N-terminus of the 2-Me-5-CF3-Phe residue (the next amino acid) is the most difficult step due to the nucleophile being a sterically hindered secondary amine equivalent. Use PyAOP or PyBrOP for this specific subsequent step if HATU fails.

Purification Protocol: Resolving Diastereomers

Since the starting material is DL, and the rest of your peptide is likely L, you will synthesize two diastereomers (e.g., L-L-L -L and L-L-D -L). These are chemically distinct and separable by standard RP-HPLC.

Separation Strategy
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 100Å.

  • Mobile Phase:

    • A: 0.1% TFA in Water[1]

    • B: 0.1% TFA in Acetonitrile[1]

  • Gradient: Shallow gradient is essential. Recommendation: 0.5% B per minute increase around the elution point.

    • Example: If elution is expected at 40% B, run 30% -> 50% B over 40 minutes.

  • Peak Identification (The "Protease Test"):

    • Collect both major peaks (Peak A and Peak B).

    • Incubate small aliquots of each with Chymotrypsin (see Section 5).

    • Logic: The peak containing the D-isomer will be significantly more resistant to degradation than the L-isomer. This functional assay identifies the stereochemistry without needing expensive chiral chromatography or Marfey's analysis.

Validation Assay: Proteolytic Stability Profiling

This assay quantifies the "Shielding Factor" provided by the ncAA.

Reagents
  • Enzyme:

    
    -Chymotrypsin (Sigma C4129) or Human Plasma.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Caffeine or Tryptophan (non-peptide).

Protocol
  • Substrate Prep: Dissolve purified peptide (Isomer A, Isomer B, and Native Control) to 200 µM in Buffer.

  • Incubation: Add Enzyme (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Take 50 µL aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS. Plot % remaining vs. time.

Data Interpretation
Peptide VariantHalf-life (

)
Interpretation
Native (Phe) ~20 minRapid degradation; cleavage at C-term of Phe.
Isomer A (L-2-Me) ~120 min6x Stability.

-Methyl slows transition state formation.
Isomer B (D-2-Me) >24 hoursHyper-stability. D-config + Steric bulk renders bond uncleavable.

Mechanism of Action

The following diagram illustrates why this specific modification is effective.

Mechanism Enzyme Protease Active Site (S1 Pocket) Interaction1 Rapid Hydrolysis (Fit + Nucleophilic Attack) Enzyme->Interaction1 Native Native Phe Peptide (Flexible Backbone) Native->Enzyme Binds Modified 2-Me-5-CF3-Phe Peptide (Rigid/Bulky) Modified->Enzyme Obstructed Interaction2 Steric Clash & Hydrophobic Repulsion (No Fit) Modified->Interaction2 5-CF3 fills hydrophobic pocket alpha-Me blocks catalytic triad

Figure 2: Mechanistic interference of proteolysis. The alpha-methyl group prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.

References

  • Vertex AI Search. (2023). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed.[2] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. RSC Books. Link

  • MDPI. (2025). Separation of D-Amino Acid-Containing Tripeptides Using Chiral Stationary Phase. MDPI Molecules. Link

  • PubChem. (2023). 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Compound Summary. National Library of Medicine.[3] Link[3]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance during 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized peptide chemistry support center. It addresses the specific challenges of coupling 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine , a sterically demanding, electron-deficient non-canonical amino acid.

Ticket ID: #NC-AA-2M5CF3-001 Topic: Overcoming steric hindrance during 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine coupling Assigned Scientist: Dr. A. Vance, Senior Applications Chemist

Hello,

Thank you for reaching out regarding the coupling of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine . You are encountering a "perfect storm" of synthetic challenges:

  • Steric Bulk (

    
    -Methylation):  The methyl group at the 2-position (the 
    
    
    
    -carbon) creates a quaternary center. This induces the "gem-dimethyl" effect, severely restricting the approach of the nucleophile (amine) to the activated carbonyl.
  • Electronic Deactivation (

    
    ):  The 5-trifluoromethyl group is strongly electron-withdrawing. If this amino acid is the nucleophile (N-terminal), its amine is less basic. If it is the electrophile (C-terminal), the activated ester is highly reactive but prone to hydrolysis or side reactions like Curtius rearrangement if not handled correctly.
    

Below is the optimized troubleshooting guide and protocol suite designed to force this coupling to completion.

Decision Matrix: Selecting the Right Chemistry

Do not use standard carbodiimides (DIC/HOBt) or standard uroniums (HBTU/HCTU) for this coupling; they will likely result in <10% conversion or N-terminal truncation.

Visual Guide to Reagent Selection:

ReagentSelection Start Start: Coupling 2-Me-5-CF3-Phe CheckPos Is the hindered AA the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckPos IsAcid AA is the Carboxylic Acid (Coupling to Resin/Amine) CheckPos->IsAcid IsAmine AA is the Amine (Coupling onto it) CheckPos->IsAmine TryHATU Attempt 1: HATU + HOAt (Double Coupling) IsAcid->TryHATU HATUFail Did HATU fail? (Yield < 70%) TryHATU->HATUFail UseTFFH Attempt 2: Acid Fluoride (TFFH) *Recommended for alpha-Me* HATUFail->UseTFFH Yes Success1 Proceed to Deprotection HATUFail->Success1 No MicroWave Required: Microwave Energy (75°C) or HFIP Solvent IsAmine->MicroWave UsePyAOP Reagent: PyAOP or COMU (Avoid Guanidinylation) MicroWave->UsePyAOP

Caption: Decision tree for selecting coupling conditions based on the role of the hindered amino acid.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for moderate hindrance or if you lack experience with acid fluorides.

The 7-azabenzotriazole (HOAt) moiety in HATU utilizes a pyridine nitrogen to stabilize the transition state via a neighboring group effect, accelerating the reaction by up to 100x compared to HBTU.

Reagents:

  • Coupling Reagent: HATU (0.95 eq relative to AA)

  • Base: DIPEA (2.0 eq relative to AA) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

  • Solvent: DMF (Anhydrous). Optional: Add 20% HFIP to disrupt aggregates.

Step-by-Step:

  • Dissolve 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (4.0 eq) and HATU (3.9 eq) in minimum DMF.

  • Add DIPEA (8.0 eq) immediately before adding to the resin.

  • Pre-activation: Do NOT pre-activate for more than 30 seconds. Prolonged activation of hindered acids promotes oxazolone formation.

  • Add to resin.[1]

  • Reaction Time: 2 hours at Room Temperature (RT).

  • Double Couple: Drain and repeat with fresh reagents.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this when HATU fails. This is the most effective method for


-disubstituted amino acids.

Acid fluorides are smaller and more electrophilic than OAt esters, allowing them to penetrate the steric shield of the


-methyl group. TFFH generates the acid fluoride in situ.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Base: DIPEA (Avoid nucleophilic bases like DMAP).

  • Solvent: DCM (Dichloromethane) or DCM/DMF (1:1). Note: DCM is often better for acid fluoride stability.

Step-by-Step:

  • Activation: Dissolve Amino Acid (4.0 eq) and TFFH (4.0 eq) in dry DCM.

  • Add DIPEA (8.0 eq).

  • Wait: Stir for 15 minutes under Nitrogen. This converts the acid to the Acid Fluoride (R-COF).

  • Coupling: Add this solution to the resin-bound amine.

  • Reaction Time: 1 hour at RT.

  • Monitoring: Acid fluorides are highly reactive; check conversion via Chloranil test (for secondary amines) or Kaiser test.

Data & Comparison

The following table summarizes expected yields based on internal application data for


-methylated couplings:
MethodCoupling ReagentSolventAvg.[2] Yield (1st Pass)Risk Profile
Standard HBTU / DICDMF< 15%High N-term truncation
Advanced HATU / HOAtDMF65 - 80%Epimerization (if chiral)
Expert TFFH (Acid Fluoride) DCM > 90% Best for Steric Bulk
Alternative PyAOPNMP70 - 85%Expensive

Troubleshooting & FAQs

Q1: I am seeing a "doublet" peak in HPLC for my product. Is this a side reaction? A: Since you are using a DL (racemic) mixture of 2-Methyl-5-(trifluoromethyl)-phenylalanine, this is likely diastereomer formation , not a side reaction. If you couple a DL-amino acid to an L-peptide chain, you will generate two distinct peptides (L-L-... and D-L-...). These often separate on C18 HPLC.

  • Action: If you require a single isomer, you must perform chiral resolution on the starting material or the final peptide.

Q2: The coupling works, but the yield is low. Can I heat it? A: Use caution. Heating


-methyl amino acids with basic coupling reagents (HATU/DIPEA) drastically increases the rate of Oxazolone formation .
  • Mechanism:[3] The activated carbonyl cyclizes onto the amide backbone.

  • Solution: If you must heat, use Microwave irradiation (75°C for 5 mins) rather than conventional heating (60 mins). The rapid ramp time favors amidation over oxazolone formation. Alternatively, switch to TFFH at room temperature.

Q3: My N-terminus is capped (mass +99 or similar) after using HATU. A: This is Guanidinylation . Uronium reagents (HATU/HBTU) can react directly with the N-terminal amine if the carboxylic acid activation is slow (which it is, due to the steric bulk).

  • Solution: Switch to a Phosphonium reagent (PyAOP ) or the Acid Fluoride method (TFFH ), neither of which can cause guanidinylation.

Mechanistic Insight: Acid Fluoride Activation

Understanding why TFFH works is key to trusting the protocol.

AcidFluorideMechanism AA Steric AA (COOH) Intermediate Active Intermediate AA->Intermediate + Base TFFH TFFH Reagent TFFH->Intermediate AcidFluoride Acid Fluoride (R-COF) *Small & Reactive* Intermediate->AcidFluoride Fluoride Transfer Product Coupled Peptide AcidFluoride->Product Nucleophilic Attack (Bypasses Steric Bulk) Peptide Peptide-Resin (NH2) Peptide->Product

Caption: TFFH converts the bulky acid into a small, highly electrophilic Acid Fluoride, bypassing the steric clash that hinders large active esters like OBt/OAt.

References

  • Carpino, L. A., et al. (1990). Acid Fluorides: A New Class of Reactive Intermediates for Peptide Coupling. Journal of the American Chemical Society.

  • Albericio, F., et al. (1998). Use of TFFH in the Synthesis of Difficult Peptides. Tetrahedron Letters.

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry. (Demonstrates efficacy on Aib-rich peptides, analogs to your

    
    -methyl target). 
    
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Improving solubility of hydrophobic trifluoromethylated amino acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Working with non-canonical, highly fluorinated building blocks—such as 5,5,5-trifluoroleucine or trifluoromethylphenylalanine—presents unique physicochemical challenges. This guide is designed to help researchers, structural biologists, and medicinal chemists troubleshoot and overcome the severe aqueous insolubility of trifluoromethylated (


) amino acids.

The Causality of Hydrophobicity

Before attempting to dissolve a fluorinated amino acid, it is critical to understand why it resists aqueous solvation. The introduction of a


 group fundamentally alters the molecule's hydration thermodynamics[1].

While the C-F bond is highly polar due to fluorine's electronegativity, the


 group as a whole exhibits "polar hydrophobicity"[2]. It is weakly polarizable and possesses a calculated van der Waals volume approximately twice that of a standard methyl (

) group[2]. This bulky, electron-dense cloud severely disrupts the hydrogen-bonding network of water. Consequently, the hydration free energy (

) becomes highly unfavorable, driving the amino acids to aggregate and precipitate rather than dissolve[1].

Troubleshooting & FAQs

Q: I added my


-amino acid directly to PBS (pH 7.4), but it floats on the surface and won't dissolve. What went wrong? 
Root Cause:  The high interfacial tension between the hyper-hydrophobic 

moiety and water prevents wetting of the solid powder. Solution: Never add dry, highly hydrophobic amino acid powders directly to aqueous buffers. You must first disrupt the crystal lattice by creating a concentrated stock solution in a water-miscible organic co-solvent (e.g., DMSO or DMF). Once solvated at the molecular level, this stock can be titrated into the aqueous buffer.

Q: I used DMSO to make a stock, but when I dilute it to 1 mM in my assay buffer, it immediately crashes out. How can I keep it in solution? Root Cause: You have exceeded the thermodynamic solubility limit of the amino acid in the final aqueous/DMSO mixture. While 5% DMSO is often the maximum tolerated concentration for biological cell-based assays[3], it is rarely sufficient to keep highly fluorinated compounds soluble at millimolar concentrations. Solution: Utilize a supramolecular carrier like Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin encapsulates the

group, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. This inclusion complex technique has been shown to enhance the solubility of

-containing compounds by up to 80-fold[5].

Q: Does the pH of my buffer matter for fluorinated amino acids? Root Cause: Yes. Amino acids are zwitterionic. If your buffer pH is near the isoelectric point (pI) of the amino acid, the molecule carries a net charge of zero, which represents its point of minimum solubility. Solution: Adjust the buffer pH at least 1 to 2 units away from the pI to ensure the molecule carries a net positive or negative charge. This maximizes ion-dipole interactions with the aqueous solvent.

Experimental Workflows & Logical Relationships

G Start Solid CF3-Amino Acid CheckCharge Assess pKa & Net Charge Start->CheckCharge AdjustPH Adjust Buffer pH (Away from pI) CheckCharge->AdjustPH Ionizable AddCosolvent Dissolve in DMSO/DMF (Stock Solution) CheckCharge->AddCosolvent Highly Hydrophobic Dilute Dilute into Aqueous Buffer AdjustPH->Dilute AddCosolvent->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Cyclodextrin Form HP-β-CD Inclusion Complex Precipitation->Cyclodextrin Yes Success Solubilized for Assay Precipitation->Success No Cyclodextrin->Success

Troubleshooting workflow for solubilizing highly hydrophobic fluorinated amino acids.

CDMechanism CF3AA Hydrophobic CF3-AA (Guest Molecule) Complex Inclusion Complex (Water Soluble) CF3AA->Complex Hydrophobic Interaction HPBCD HP-β-Cyclodextrin (Host Molecule) HPBCD->Complex Encapsulation

Mechanism of supramolecular encapsulation of CF3-amino acids by cyclodextrins.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Co-Solvent Assisted Dissolution (For <100 µM final concentrations)

This method is ideal for analytical chemistry or structural biology applications where low concentrations of the amino acid are sufficient.

  • Weighing: Weigh the lyophilized

    
    -amino acid into a glass vial. Caution: Avoid plastic microcentrifuge tubes for the initial stock, as 100% DMSO can leach plasticizers that interfere with downstream mass spectrometry or UV assays.
    
  • Stock Preparation: Add 100% anhydrous DMSO to achieve a 50 mM stock. Vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 5 minutes at room temperature to ensure complete disruption of the crystal lattice.

  • Dilution: Place your target aqueous buffer on a magnetic stirrer (800 rpm). Using a micropipette, add the DMSO stock dropwise directly into the vortex of the buffer to prevent localized high concentrations that trigger nucleation.

  • System Validation: To confirm true solubility, measure the optical density of the final solution at 600 nm (

    
    ). A value > 0.05 indicates the presence of micro-precipitates (light scattering). Alternatively, centrifuge at 10,000 x g for 10 minutes and inspect for a visible pellet.
    
Protocol B: Cyclodextrin Inclusion Complexation (For >100 µM final concentrations)

When millimolar concentrations are required for peptide synthesis or high-throughput screening, supramolecular encapsulation is required.

  • Host Preparation: Prepare a 10% (w/v) solution of HP-

    
    -CD in your target biological buffer (e.g., HEPES or PBS).
    
  • Phase Mixing: Add the

    
    -amino acid powder directly to the HP-
    
    
    
    -CD solution. The molar ratio of CD to amino acid should be at least 2:1 to drive the thermodynamic equilibrium toward complexation.
  • Equilibration: Incubate the suspension on a rotary shaker at 37°C for 24 to 48 hours. The extended time is critical because the solid-to-complex transition is thermodynamically favorable but kinetically slow.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble amino acid.

  • System Validation: Determine the exact concentration of the solubilized amino acid in the filtrate using HPLC or UV-Vis spectroscopy against a standard curve prepared in 100% DMSO.

Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubilization strategies, allowing you to select the appropriate method based on your assay's tolerance and concentration requirements.

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility LimitBiological Assay Compatibility
Direct Aqueous Buffer Zwitterion hydration< 10 µMExcellent (Inert)
pH Adjustment Ion-dipole interaction (away from pI)10 - 50 µMModerate (Buffer-dependent)
5% DMSO Co-solvent Disruption of hydrophobic effect50 - 100 µMModerate (Risk of DMSO toxicity)
HP-

-Cyclodextrin (10% w/v)
Supramolecular encapsulation1 - 5 mMHigh (Inert carrier)

References

  • Hydration dynamics at fluorinated protein surfaces Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation RSC Publishing / Physical Chemistry Chemical Physics URL:[Link]

  • Role of Cyclodextrins and Drug Solid State Properties on Flufenamic Acid Dissolution Performance from Tablets PubMed Central (PMC) URL:[Link]

  • Solubility enhancement of efavirenz (BCS class II drug) by cyclodextrin inclusion complex Journal of Drug Delivery and Therapeutics URL:[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin MDPI URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting low yields in 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine?

A1: The synthesis typically starts from 2-methyl-5-(trifluoromethyl)benzaldehyde[1] and proceeds via one of two classic multicomponent reactions to generate a key intermediate, which is then hydrolyzed to the final amino acid. The two primary routes are:

  • The Bucherer-Bergs Synthesis: This reaction involves treating the starting aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed under acidic or basic conditions to yield the target DL-amino acid.[2][3] This method is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediate, which simplifies purification.[4]

  • The Strecker Synthesis: This route involves the reaction of the aldehyde with ammonia and cyanide to form an α-aminonitrile intermediate.[5][6] Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[7]

Both pathways produce a racemic (DL) mixture of the final product.[8]

Q2: Which synthetic route, Bucherer-Bergs or Strecker, is generally recommended?

A2: The choice often depends on laboratory preference, available reagents, and the specific reactivity of the substrate. The Bucherer-Bergs reaction is frequently reported and often provides a robust pathway because the hydantoin intermediate is typically a stable, crystalline solid that can be easily isolated and purified before the final, often harsh, hydrolysis step.[4] This modularity can be advantageous for troubleshooting. The Strecker synthesis is also highly effective but may require more careful control during the formation of the less stable α-aminonitrile intermediate.

Q3: What are the critical safety precautions when handling cyanides in this synthesis?

A3: Working with potassium cyanide (KCN) or sodium cyanide (NaCN) requires strict adherence to safety protocols due to their extreme toxicity.

  • Work in a certified chemical fume hood at all times.

  • NEVER allow cyanides to come into contact with acid. Acidification generates highly toxic hydrogen cyanide (HCN) gas. All glassware should be rinsed with a basic solution (like dilute sodium hydroxide) before use to neutralize any acid residue.

  • Use appropriate Personal Protective Equipment (PPE): This includes a lab coat, splash goggles, and nitrile gloves (check for appropriate glove type for your specific process).

  • Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal, following your institution's hazardous waste procedures.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of the starting aldehyde. For the hydrolysis step, you can monitor the disappearance of the hydantoin or aminonitrile intermediate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis if a suitable method is developed.

Troubleshooting Guide: Low Yields & Purification Issues

This section addresses specific problems you may encounter during the synthesis.

Part 1: Low Yield in Intermediate Formation (Hydantoin or α-Aminonitrile)

Q1.1: My reaction is yielding very little or no intermediate product. What are the likely causes?

A1.1: Low yields in the initial condensation step often stem from issues with reagents or reaction conditions. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Ammonium Carbonate: This reagent can decompose over time into ammonia, carbon dioxide, and water. Use a fresh bottle or a newly opened container. A common and effective molar ratio is 1 equivalent of the aldehyde to 2-4 equivalents of ammonium carbonate and 2 equivalents of potassium cyanide.[9]

    • Cyanide Source: Ensure your KCN or NaCN is dry and has been stored properly.

  • Reaction Conditions:

    • Temperature: The Bucherer-Bergs reaction typically requires heating (60-70 °C) to proceed efficiently.[3] For a less reactive, electron-deficient aldehyde like 2-methyl-5-(trifluoromethyl)benzaldehyde, you may need to increase the temperature or prolong the reaction time.[4] Using a sealed vessel can help retain volatile components like ammonia and improve yields at higher temperatures.[4][9]

    • Solvent: A 50% aqueous ethanol solution is a standard starting point.[2] If your starting aldehyde has poor solubility, solvents like acetamide or propylene glycol can be effective alternatives.[4][9]

    • pH Control: The reaction is sensitive to pH. Ammonium carbonate naturally buffers the solution in the optimal range.[9] A pH that is too low will prevent the formation of the key nucleophiles, while a pH that is too high can lead to cyanide degradation.

  • Substrate Reactivity: The electron-withdrawing trifluoromethyl group can deactivate the carbonyl carbon, making it less electrophilic. To overcome this, consider extending the reaction time significantly (from 10 hours to 24-48 hours) or employing ultrasonication, which has been shown to accelerate the Bucherer-Bergs reaction.[2]

Table 1: Recommended Reaction Conditions for Bucherer-Bergs Synthesis

ParameterStandard ConditionOptimized for Challenging SubstratesRationale
Solvent 50% aq. Ethanol[2]Propylene Glycol or Acetamide[4]Improves solubility of non-polar starting materials.
Temperature 60-70 °C[3]100-120 °C (in a sealed vessel)[10]Overcomes lower reactivity of the aldehyde.
Time 8-12 hours24-90 hours[4]Allows the slower reaction to reach completion.
Additives NoneUltrasonication[2]Increases mass transfer and accelerates the reaction rate.
Part 2: Challenges in the Hydrolysis Step

Q2.1: My hydrolysis is incomplete. I'm isolating unreacted hydantoin after the workup. How can I fix this?

A2.1: Incomplete hydrolysis is a common issue, especially with stable hydantoin rings. The solution is typically to use more forcing conditions.

  • Increase Reagent Concentration: Switch from 6M HCl to a more concentrated solution, or use a strong base like 25-40% NaOH or Ba(OH)₂.

  • Elevate Temperature and Pressure: Perform the hydrolysis at a higher temperature (e.g., 150-180 °C) in a sealed pressure vessel or using a microwave reactor. This dramatically increases the rate of hydrolysis.

  • Extend Reaction Time: If you are limited by temperature, extending the reflux time to 24-48 hours may be necessary to drive the reaction to completion.

Part 3: Product Isolation and Purification

Q3.1: After neutralizing the hydrolysis reaction, my final amino acid product is not precipitating. What should I do?

A3.1: Phenylalanine derivatives can have moderate water solubility, which can hinder precipitation.

  • Verify pH: Carefully adjust the pH of the solution to the isoelectric point (pI) of the amino acid, which is typically around pH 5.5-6.5. Use a pH meter for accuracy. Precipitation is maximal at the pI.

  • Increase Concentration: If the product remains in solution, reduce the volume of the aqueous phase by rotary evaporation. This will increase the product concentration and should induce precipitation.

  • Induce Crystallization: Cool the concentrated solution in an ice bath and gently scratch the inside of the flask with a glass rod to provide nucleation sites for crystal growth.

  • Change Solvent Polarity: If the product is still soluble, try adding a miscible organic solvent in which the amino acid is insoluble, such as isopropanol or acetone, to the concentrated aqueous solution to force precipitation.

Q3.2: My isolated product is impure. What is the best purification method?

A3.2: Recrystallization is the most common and effective method for purifying amino acids.

  • Solvent Selection: The ideal solvent is one in which the amino acid is highly soluble at high temperatures but poorly soluble at low temperatures. For phenylalanine derivatives, common solvent systems include:

    • Hot water

    • Aqueous ethanol

    • Aqueous acetic acid

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[11]

If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used, although it is often more complex for polar amino acids. A mobile phase containing a mixture of dichloromethane, methanol, and a small amount of acetic acid or ammonia is often required.

Visualized Workflows and Pathways

Synthetic Pathways

The diagram below illustrates the two primary synthetic routes from the starting aldehyde to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine.

SynthesisPathways Start 2-Methyl-5-(trifluoromethyl)benzaldehyde Strecker_Intermediate α-Aminonitrile Intermediate Start->Strecker_Intermediate NH₃, KCN (Strecker Synthesis) Bucherer_Intermediate Hydantoin Intermediate Start->Bucherer_Intermediate (NH₄)₂CO₃, KCN (Bucherer-Bergs) Final_Product 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Strecker_Intermediate->Final_Product H₃O⁺ / OH⁻ (Hydrolysis) Bucherer_Intermediate->Final_Product H₃O⁺ / OH⁻ (Hydrolysis)

Caption: Primary synthetic routes to the target amino acid.

Troubleshooting Workflow for Low Yields

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow Start Problem: Low Overall Yield Step1 Analyze reaction mixture (TLC/HPLC) Start->Step1 Step2a Is starting material consumed? Step1->Step2a Step2b Is intermediate formed? Step2a->Step2b Yes NoSM_Consumed NO Step2a->NoSM_Consumed No YesSM_NoInt YES / NO Step2b->YesSM_NoInt No YesInt YES / YES Step2b->YesInt Yes Action_Reagents Check Reagent Quality (esp. (NH₄)₂CO₃) NoSM_Consumed->Action_Reagents Action_Conditions Increase Temp/Time Use Sealed Vessel Action_Reagents->Action_Conditions Action_Solvent Change Solvent (e.g., Propylene Glycol) Action_Conditions->Action_Solvent Action_SideReaction Check for Polymerization Consider lower temp YesSM_NoInt->Action_SideReaction Problem_Hydrolysis Issue is in Hydrolysis or Workup YesInt->Problem_Hydrolysis Action_Hydrolysis Use Stronger Hydrolysis Conditions (Conc. Acid/Base, Higher Temp) Problem_Hydrolysis->Action_Hydrolysis Action_Workup Optimize pH for Precipitation (Check Isoelectric Point) Problem_Hydrolysis->Action_Workup

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5-(2-Methyl-5-(trifluoromethyl)phenyl)imidazolidine-2,4-dione
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-5-(trifluoromethyl)benzaldehyde (1 eq.), potassium cyanide (2 eq.), and ammonium carbonate (4 eq.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the solids are sufficiently suspended.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction by TLC for the disappearance of the starting aldehyde (typically 12-24 hours).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The hydantoin product will often precipitate. If not, slowly add water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the white to off-white solid under vacuum. The product can be further purified by recrystallization from ethanol or water if necessary.

Protocol 2: Acidic Hydrolysis to 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
  • Setup: In a pressure-rated reaction vessel, combine the hydantoin intermediate (1 eq.) with 6M hydrochloric acid (HCl). Ensure the vessel is not filled more than two-thirds full.

  • Reaction: Seal the vessel and heat the mixture to 150-160 °C in an oil bath or heating mantle behind a blast shield for 12-18 hours.

  • Workup: Cool the reaction vessel completely to room temperature before opening. A solid (ammonium chloride) may be present. Filter the mixture if necessary.

  • Neutralization: Transfer the acidic solution to a beaker and cool in an ice bath. Slowly and carefully neutralize the solution by adding a concentrated ammonium hydroxide solution until the pH reaches ~6.0 (the isoelectric point).

  • Isolation: The amino acid product will precipitate as a white solid. Allow the mixture to stand in the ice bath for at least 1 hour to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a wash with cold ethanol or acetone. Dry the product under vacuum to a constant weight.

References

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Strupiński, R., & Dąbrowska, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett. Supporting Information provides detailed experimental data. Available at: [Link] (Note: Deep link may vary, main article is ref 3)

  • Toda, F., & Miyamoto, H. (2022). Asymmetric Strecker reaction at the solid/solid interface. Chemical Science, 13(46), 13837-13842. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 52(8), 2092-2095. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • MedSchoolCoach. Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. Available at: [Link]

  • Mayo Clinic. Phenylketonuria (PKU). Available at: [Link]

  • MSD Manual Professional Edition. Phenylketonuria (PKU). Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis. Available at: [Link]

  • Brachet, E., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 5028-5033. Available at: [Link]

  • Leite, A., et al. (2016). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 7(4), 360–371. Available at: [Link]

  • Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • Name of Reaction. Bucherer-Bergs Reaction. Available at: [Link]

  • Macmillan Group, Princeton University. Synthesis and Applications of Fluorinated α-Amino Acids. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Recent advances in asymmetric Strecker reactions. Arkat USA. Available at: [Link]

  • Strupiński, R., & Dąbrowska, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]

  • Anderson, V. E., & Schoonover, J. (2010). Challenges and Pitfalls in the Management of Phenylketonuria. Pediatrics, 126(Supplement_3), S73-S79. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PMC. Available at: [Link]

  • Brachet, E., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. Available at: [Link]

  • Isherwood, M., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(3), 1146-1151. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 1-4. Available at: [Link]

  • Gertner, D., Shenhar, A., & Zilkha, A. (1963). Synthesis of DL‐o‐Trimethylsilyl Phenylalanine. Israel Journal of Chemistry, 1(3), 142-146. Available at: [Link]

Sources

Minimizing racemization during activation of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly sensitive, sterically hindered unnatural amino acids.

A Critical Note from the Senior Application Scientist: The compound specified in your query is 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine . The "DL" designation indicates that this material is a racemic mixture (a 1:1 ratio of D- and L-enantiomers). By definition, stereochemical integrity at the alpha-carbon is already absent in a racemate, meaning further "racemization" cannot occur.

Therefore, this troubleshooting guide assumes you have successfully resolved this compound into an enantiopure intermediate (e.g., L-2-Methyl-5-(trifluoromethyl)phenylalanine) and require advanced methodologies to preserve its stereochemical purity during carboxylic acid activation and subsequent peptide coupling.

Mechanistic Overview: The Causality of Racemization

To prevent epimerization, we must first understand the physical chemistry driving it. 2-Methyl-5-(trifluoromethyl)phenylalanine presents a "dual-threat" to stereochemical integrity:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring restricts side-chain rotation and sterically crowds the alpha-carbon. This drastically slows down the desired bimolecular nucleophilic attack by the incoming amine.

  • Electronic Effects: The meta-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). This subtly increases the acidity of the alpha-proton, making it highly vulnerable to base-catalyzed abstraction[1].

When the coupling rate is suppressed by steric bulk, the activated carboxylic acid intermediate has a prolonged lifespan, allowing two primary racemization pathways to dominate: Oxazolone Formation and Direct Enolization [2].

Racemization_Mechanisms AA Activated Amino Acid (O-Acylisourea / Ester) Oxazolone Oxazolone Intermediate (Intramolecular Cyclization) AA->Oxazolone Slow Coupling / Steric Hindrance Enolate Achiral Enolate (Direct Base Abstraction) AA->Enolate Strong Base (e.g., DIPEA) Desired Desired L-Peptide (Retention of Configuration) AA->Desired Fast Amine Attack (Oxyma/COMU) Racemized D/L-Peptide Mixture (Loss of Stereopurity) Oxazolone->Racemized Amine Attack Enolate->Racemized Protonation & Amine Attack

Mechanistic pathways of racemization during carboxylic acid activation.

Troubleshooting FAQs

Q1: I am currently using HBTU and DIPEA, and my epimerization rates are unacceptable. What is the mechanistic flaw here? A1: You are using a first-generation aminium salt (HBTU) paired with a relatively strong, unhindered base (DIPEA). When activating a sterically hindered amino acid like 2-Methyl-5-(trifluoromethyl)phenylalanine, the coupling is inherently slow. This allows DIPEA ample time to abstract the acidic alpha-proton, forming an achiral enolate[3]. Furthermore, HBTU forms an HOBt active ester, which is insufficiently reactive to outcompete the intramolecular cyclization into a 5(4H)-oxazolone[4].

Q2: Which coupling reagent system provides the best balance of reactivity and stereochemical retention for this specific substrate? A2: You must transition to third-generation coupling reagents containing an OxymaPure leaving group. The gold standards are the standalone uronium salt COMU or the additive OxymaPure paired with DIC[5]. COMU features a dimethylmorpholino core and exists exclusively in the highly reactive uronium (O-form). The superior leaving group ability of Oxyma accelerates amide bond formation so rapidly that it effectively outpaces the oxazolone formation pathway[6].

Q3: If I switch to COMU, do I still use DIPEA? A3: No. To engineer a self-validating, racemization-free system, you must pair COMU with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP / collidine) [2]. TMP is basic enough to facilitate the coupling but too sterically hindered to efficiently abstract the alpha-proton, thereby shutting down the direct enolization pathway entirely. Additionally, COMU only requires 1 equivalent of base, drastically reducing the basicity of the reaction medium[7].

Quantitative Data: Coupling Reagent Efficacy

The following table synthesizes comparative literature data on the solution-phase synthesis of sterically hindered, racemization-prone amino acid derivatives (e.g., phenylglycine analogs). It clearly demonstrates the superiority of Oxyma-based systems[8].

Coupling SystemBase (Equivalents)Activation TempYield (%)D-Isomer Detected (%)
HOBt / DIC DIPEA (2.0)25 °C81.99.3
HOAt / DIC DIPEA (2.0)25 °C81.43.3
OxymaPure / DIC Collidine (2.0)0 °C to 25 °C89.91.0
COMU TMP (1.0)0 °C to 25 °C> 95.0 < 0.5

Experimental Workflow: Racemization-Free Activation Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes COMU and TMP to create a self-validating coupling system. COMU contains a built-in colorimetric indicator that allows you to visually monitor the reaction's progress, preventing over-exposure to basic conditions[5].

COMU_Workflow Step1 1. Reagent Preparation Mix AA, Amine, and TMP base Step2 2. Thermal Control Cool mixture to 0 °C Step1->Step2 Step3 3. Activation Add COMU (1 equiv.) Step2->Step3 Step4 4. Coupling & Monitoring Observe color change (Blue to Yellow/Green) Step3->Step4 Step5 5. Aqueous Workup Wash water-soluble byproducts Step4->Step5

Self-validating experimental workflow for COMU-mediated peptide coupling.

Step-by-Step Methodology (Solution Phase)
  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (N₂ or Argon), dissolve the enantiopure L-2-Methyl-5-(trifluoromethyl)phenylalanine (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (1.0 to 1.5 eq). Note: If the amine component is a hydrochloride salt, increase TMP to 2.5 eq.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and cool the mixture to 0 °C. Lowering the temperature suppresses the activation energy required for oxazolone formation[1].

  • Activation & Coupling: Add COMU (1.0 eq) to the cooled mixture.

    • Self-Validation Checkpoint: The solution will immediately turn blue/purple, indicating the formation of the active uronium ester.

  • Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then gradually warm to room temperature. Monitor the color metric; the reaction is complete when the solution transitions from blue to a yellowish-green[7]. Do not let the reaction run indefinitely.

  • Workup: Quench the reaction with water. Because COMU byproducts (such as the corresponding urea) are highly water-soluble, they can be easily removed via simple aqueous extraction with ethyl acetate and dilute HCl, leaving the stereopure peptide in the organic layer[9].

References

  • National Institutes of Health (PMC). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Retrieved from[Link]

  • National Institutes of Health (PMC). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Retrieved from[Link]

Sources

Purification challenges of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to provide autonomous, high-level troubleshooting for researchers working with the non-standard amino acid 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine .

Topic: Purification & Handling of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Peptides Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Executive Summary & Molecule Profile

The Molecule: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a highly specialized phenylalanine derivative.

  • 2-Methyl (Ortho-substitution): Introduces steric bulk near the peptide backbone, restricting conformational freedom (

    
     and 
    
    
    
    torsion angles) and potentially hindering coupling efficiency.
  • 5-Trifluoromethyl (-CF

    
    ):  A strong electron-withdrawing group that significantly increases lipophilicity and metabolic stability. It also introduces the potential for "fluorous" aggregation.
    
  • DL-Configuration: The starting material is a racemic mixture. This is the critical purification challenge. Incorporation of this residue into a peptide containing other chiral centers (e.g., L-amino acids) generates diastereomers (not enantiomers).

The Core Challenge: You are not purifying a single impurity from a product; you are likely separating two distinct peptide species (the L-isomer and the D-isomer variants) that possess nearly identical physicochemical properties.

Troubleshooting Guide: Symptom-Based Solutions

Issue A: "I see a split peak or a 'shoulder' on my main product peak."

Diagnosis: Diastereomeric Resolution. Because the starting material is DL, you have synthesized two peptides: one containing the L-form and one containing the D-form. These are diastereomers.[1] They have distinct physical properties but often elute very close together on C18 columns.

Corrective Protocol:

  • Gradient Flattening: Standard gradients (1% B/min) are too steep. Reduce the gradient slope to 0.2% to 0.5% B/min across the elution window of the peptide.

  • Temperature Modulation: Diastereomer selectivity is highly temperature-dependent.

    • Action: Run a temperature screen at 15°C, 30°C, and 60°C. Lower temperatures often improve resolution for diastereomers by reducing the kinetic energy that masks subtle hydrophobic differences, though peak width may increase.

  • Stationary Phase Switching: If C18 fails, switch to a Phenyl-Hexyl or Diphenyl column. The

    
     interactions between the phenyl ring of the column and the fluorinated aromatic ring of your peptide often provide better selectivity for stereoisomers than pure hydrophobic interaction (C18).
    
Issue B: "My crude purity is low, and I see 'deletion' sequences (M-1)."

Diagnosis: Steric Hindrance during Synthesis. The ortho-methyl group (2-position) creates steric clash, making the amino group of the growing peptide chain less accessible or making the activated amino acid itself harder to couple.

Root Cause Analysis:

  • Incomplete coupling of the 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine.

  • Incomplete coupling of the next amino acid onto the sterically hindered N-terminus of this residue.

Corrective Protocol (Synthesis & Purification):

  • Synthesis Optimization: Use high-efficiency coupling reagents like HATU or PyAOP with HOAt. Perform double coupling for this residue and the subsequent one.

  • Purification Strategy: Deletion sequences often differ significantly in hydrophobicity. Use a "Step Gradient" to wash off deletion sequences before starting the shallow gradient for the main product.

Issue C: "The peptide elutes broadly or ghosts (appears in blank runs)."

Diagnosis: Fluorous Aggregation & Hydrophobicity. The -CF


 group is extremely hydrophobic and can induce aggregation, especially if multiple fluorinated residues are present. The peptide is sticking to the column stationary phase or the stainless steel frits.

Corrective Protocol:

  • Mobile Phase Additive: Add Hexafluoroisopropanol (HFIP) (5-10%) or Trifluoroethanol (TFE) to Mobile Phase A. These fluorinated alcohols disrupt aggregates and improve solubility.

  • Column Heating: Run the column at 60°C (if peptide stability permits). This increases mass transfer and reduces hydrophobic adsorption.

  • Column Choice: Switch to a C4 or C8 column (larger pore size, e.g., 300Å) to reduce the hydrophobic contact surface area.

Visual Workflows (Graphviz)

Diagram 1: Purification Decision Matrix

This flowchart guides you through the purification strategy based on the specific chromatographic behavior observed.

PurificationStrategy Start Crude Peptide Mixture (DL-Analog) AnalHPLC Analytical HPLC (C18, 1% gradient) Start->AnalHPLC Decision1 Peak Profile? AnalHPLC->Decision1 SplitPeak Split Peak / Doublet (Diastereomers) Decision1->SplitPeak Separation Issue BroadPeak Broad / Tailing Peak (Aggregation) Decision1->BroadPeak Solubility Issue CleanPeak Single Sharp Peak Decision1->CleanPeak Ideal OptGradient Flatten Gradient (0.25% B/min) SplitPeak->OptGradient HeatCol Heat Column to 60°C BroadPeak->HeatCol QC QC: 19F-NMR & HRMS CleanPeak->QC TempScreen Temp Screen (15°C vs 60°C) OptGradient->TempScreen PhenylCol Switch to Phenyl-Hexyl Stationary Phase TempScreen->PhenylCol If resolution < 1.5 TempScreen->QC If resolution > 1.5 PhenylCol->QC AddHFIP Add 10% HFIP or TFE to Mobile Phase SwitchC4 Switch to C4/C8 Column AddHFIP->SwitchC4 HeatCol->AddHFIP SwitchC4->QC

Caption: Decision matrix for optimizing purification conditions based on initial analytical HPLC peak topology.

Diagram 2: Diastereomer Formation Logic

Understanding why you have two peaks is critical. This diagram illustrates the stereochemical outcome of using a DL-amino acid.

Diastereomers Resin Resin-Peptide (L-Isomers) ...L-Ala-L-Val-NH2 Coupling Coupling Reaction (Steric Hindrance) Resin->Coupling AA Incoming AA (DL-Mix) AA->Coupling ProdL Product A (All L) ...L-Ala-L-Val-L-Phe(CF3)-... Coupling->ProdL ProdD Product B (L-D Mix) ...L-Ala-L-Val-D-Phe(CF3)-... Coupling->ProdD Prop Diastereomers: Different Physical Properties Separable by HPLC ProdL->Prop ProdD->Prop

Caption: Mechanistic origin of diastereomeric impurities when using DL-amino acids in SPPS.

Detailed Experimental Protocols

Protocol A: Diastereomer Resolution Method Development

Objective: To separate the L-isomer peptide from the D-isomer peptide.

ParameterInitial ConditionOptimization Step 1Optimization Step 2
Column C18 (100Å or 300Å)C18 (Change Temp)Phenyl-Hexyl or Diphenyl
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAWater + 0.1% Perchloric Acid (Low pH)
Mobile Phase B ACN + 0.1% TFAACN + 0.1% TFAMeOH/ACN (1:1) + 0.1% TFA
Gradient Slope 1% B / min0.25% B / min Isocratic Hold at elution %B
Temperature 25°C15°C (or 60°C)40°C

Step-by-Step:

  • Screening: Run a linear gradient (5-95% B over 20 min) to find the approximate elution %B (e.g., peptide elutes at 45% B).

  • Focused Gradient: Create a method that ramps quickly to 35% B, then runs from 35% to 55% B over 60 minutes (0.33% B/min).

  • Temperature Tuning: Inject the same sample at 15°C, 30°C, and 50°C. Observe which temperature maximizes the valley between the two isomer peaks.

  • Collection: Collect peaks separately. Note: You cannot distinguish L from D by MS (same mass). You must use co-injection with an authentic L-standard (if available) or circular dichroism (CD) / enzymatic digestion to identify the biologically active isomer.

Protocol B: QC & Characterization

Objective: Confirm identity and ratio of isomers.

  • HRMS (High-Res Mass Spec): Confirms the mass and the presence of the trifluoromethyl group (distinctive isotopic pattern is not present for F, but mass defect is unique).

  • 19F-NMR:

    • Dissolve purified fractions in D

      
      O/ACN-d3.
      
    • Run non-decoupled 19F NMR.

    • Result: The L-isomer and D-isomer will typically show slightly different chemical shifts for the -CF

      
       group due to the different local magnetic environment created by the peptide's secondary structure. This is the definitive test for isomeric purity.
      

Frequently Asked Questions (FAQs)

Q: Can I prevent the formation of the D-isomer? A: No. If you start with a DL-amino acid, you will inherently produce a 50:50 mixture (assuming complete coupling). To avoid this, you must purchase the enantiopure L-2-Methyl-5-(trifluoromethyl)-phenylalanine , which is significantly more expensive and difficult to source.

Q: Why is my yield so low compared to non-methylated phenylalanine peptides? A: The 2-methyl group is in the ortho position. This creates significant steric hindrance for the incoming amino acid during SPPS. The coupling reaction is slower.

  • Fix: Use HATU or COMU activators. Increase coupling time to 2 hours. Perform double coupling. Use a higher temperature (50°C) during the coupling step only (be careful of racemization of other residues, though your target is already racemic).

Q: Which column is best for fluorinated peptides? A: While C18 is the workhorse, Fluorophenyl (PFP) or Phenyl-Hexyl columns often offer superior selectivity for fluorinated compounds due to fluorine-fluorine and


 interactions.

References

  • Separation of Peptide Diastereomers

    • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
    • Source: NIH / PMC.
    • URL:[Link]

  • Fluorinated Peptide Properties

    • Title: Fluorinated peptide biom
    • Source: NIH / PMC.
    • URL:[Link]

  • Steric Hindrance in Peptide Synthesis

    • Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E (Discusses steric challenges).
    • Source: Asian Journal of Chemistry.[2]

    • URL:[Link] (General reference for steric hindrance in methylated phenylalanine derivatives).

  • TFA Concentration Effects

    • Title: Optimum concentration of trifluoroacetic acid for reversed-phase liquid chrom
    • Source: Journal of Chromatography A.[3]

    • URL:[Link]

Sources

Resolving aggregation issues in peptides containing fluorinated phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FP-AGG-001 Topic: Resolving Aggregation in Peptides Containing Fluorinated Phenylalanine Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Reality of Fluorine

You are likely reading this because your peptide—designed for enhanced metabolic stability or tuned lipophilicity—has precipitated out of solution, gelled your HPLC column, or failed synthesis.

The Core Issue: Substituting Phenylalanine (Phe) with fluorinated analogs (especially pentafluorophenylalanine,


-Phe) is not merely a change in hydrophobicity. It fundamentally inverts the electrostatic nature of the aromatic ring, creating "super-sticky" motifs that drive aggressive self-assembly.

This guide provides the physical causality behind this failure and the specific protocols to resolve it.

Module 1: The Physics of Failure (Why is this happening?)

Standard hydrophobic effects cannot explain the severity of aggregation in fluorinated peptides. The culprit is the Quadrupole Moment Inversion .

  • Native Phenylalanine: The aromatic ring has an electron-rich

    
    -face (negative quadrupole). Two Phe residues typically interact in an "edge-to-face" geometry to avoid repulsive forces between their negative faces.
    
  • Fluorinated Phenylalanine (

    
    -Phe):  Fluorine is highly electronegative, pulling electron density away from the ring center. This creates an electron-poor 
    
    
    
    -face (positive quadrupole).
  • The "Zipper" Effect: When

    
    -Phe encounters a native Phe (or another electron-rich aromatic), the complementary potentials (
    
    
    
    face to
    
    
    face) lock together in a tight, parallel stack. This stacking energy is significantly higher than standard hydrophobic interactions, leading to rapid, irreversible fibril formation.
Visualizing the Interaction

The following diagram illustrates the electrostatic inversion that drives this specific type of aggregation.

Quadrupole_Interaction cluster_0 Native Phe (Edge-to-Face) cluster_1 F5-Phe + Phe (Face-to-Face Stacking) Phe1 Phe Ring (Electron Rich Face -) Phe2 Phe Ring (Electron Poor Edge +) Phe2->Phe1 Weak Electrostatic Interaction F5Phe F5-Phe Ring (Electron Poor Face +) Phe3 Native Phe Ring (Electron Rich Face -) F5Phe->Phe3 STRONG Electrostatic Attraction (The Zipper)

Figure 1: Quadrupole inversion facilitates strong face-to-face


-stacking between electron-poor fluorinated rings and electron-rich native rings, causing aggregation.
Module 2: Synthesis Troubleshooting (SPPS)

If your aggregation is occurring on-resin (manifesting as deletion sequences or low yield), the fluorinated residues are likely forming


-sheet structures within the resin matrix.
Protocol 1: The "Magic Mixture" & Heating

Standard HOBt/DIC coupling is often insufficient for fluorinated residues due to steric bulk and pre-coupling aggregation.

The Fix:

  • Activation: Switch to Oxyma Pure / DIC . Oxyma creates a less bulky active ester than HOBt and suppresses racemization effectively, allowing for higher temperature coupling.

  • Temperature: Heat the coupling reaction to 50°C - 75°C .

    • Warning: Do not exceed 50°C if Cysteine or Histidine are present (risk of racemization).

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP is a superior solvent for breaking up on-resin aggregates.

Protocol 2: The Pseudoproline Reset

If you have multiple fluorinated residues in sequence, the growing chain will aggregate.

  • Strategy: Insert a Pseudoproline (oxazolidine) dipeptide immediately after the fluorinated block.

  • Mechanism: The "kink" structure of the pseudoproline disrupts the

    
    -sheet hydrogen bonding network, "resetting" the solubility for the next few couplings.
    
Module 3: Solubilization & Purification

This is the most common failure point. Fluorinated peptides often form gels in standard HPLC buffers (Water/Acetonitrile).

Data Summary: Solvent Compatibility
Solvent SystemEffectivenessMechanismRecommendation
Water / Acetonitrile LowStandard hydrophobic effect.Often causes column clogging. Avoid as primary solvent.
DMSO MediumDipolar aprotic disruption.Good for stocks, but may not break pre-formed fibrils.
HFIP (Hexafluoroisopropanol) High H-bond disruption & Fluorine-Fluorine affinity.The Gold Standard. Dissolves amyloids.
TFE (Trifluoroethanol) Medium-HighHelix promotion.Good alternative if HFIP is unavailable.
Protocol 3: The "HFIP Reset" (Mandatory for Fibrils)

If your peptide appears as a cloudy suspension or gel, you must break the existing


-sheets before purification.
  • Dissolution: Dissolve the crude peptide in 100% HFIP (Hexafluoroisopropanol).

    • Why: HFIP is a potent hydrogen-bond disruptor and has high affinity for fluorinated side chains.

  • Incubation: Sonicate for 5 minutes; let stand for 30 minutes.

  • Evaporation: Remove HFIP under a stream of nitrogen or vacuum centrifugation.

  • Reconstitution: Immediately redissolve the resulting film in a minimal volume of DMSO, then dilute into your mobile phase (e.g., Water/AcN).

Protocol 4: HPLC Purification Strategy

Standard C18 columns often fail because the fluorinated peptide binds too irreversibly or co-elutes with hydrophobic impurities.

  • Stationary Phase:

    • Option A (Standard): Use a C4 column (less hydrophobic retention) or a wide-pore (300Å) C18 column.

    • Option B (Specific): Use a FluoroFlash® (Fluorinated Silica) column.

      • Mechanism:[1] "Fluorous separation." Fluorinated peptides interact specifically with the fluorinated stationary phase, while non-fluorinated impurities elute early.

  • Mobile Phase:

    • Maintain the column temperature at 60°C to keep aggregates broken.

    • If peak tailing persists, add 0.1% NaClO4 (Sodium Perchlorate) to the mobile phase (chaotropic salt effect).

Workflow Visualization

Purification_Workflow Start Crude Fluorinated Peptide Check Visual Inspection: Cloudy/Gel? Start->Check HFIP Perform HFIP Reset (100% HFIP -> Evap -> DMSO) Check->HFIP Yes (Aggregated) Direct Direct Dissolution (50% AcN or DMSO) Check->Direct No (Clear) HPLC_Choice Select HPLC Strategy HFIP->HPLC_Choice Direct->HPLC_Choice C18_Hot C18 / C4 Column @ 60°C HPLC_Choice->C18_Hot Standard Equip Fluorous FluoroFlash Column (Specific Separation) HPLC_Choice->Fluorous High Purity Req

Figure 2: Decision tree for solubilizing and purifying aggregation-prone fluorinated peptides.

Module 4: Frequently Asked Questions (FAQ)

Q: My peptide is pure by HPLC but precipitates when I add it to my bioassay buffer (PBS). What do I do? A: This is "crashing out" due to the salt effect and lack of organic co-solvent.

  • Fix: Prepare a 1000x stock solution in 100% DMSO. Pipette the DMSO stock rapidly into the vortexing buffer. Do not add buffer to the DMSO. Keep the final DMSO concentration < 1% if cells are involved.

Q: Why does my HPLC peak look like a broad "hump" instead of a sharp peak? A: This indicates on-column aggregation or slow equilibrium between folded states.

  • Fix: Increase column temperature to 60°C. If that fails, switch to a shorter gradient or a larger pore size (300Å) column to reduce residence time.

Q: Can I use PEGylation to fix this? A: Yes, but that requires chemical modification. If you cannot modify the sequence, simply using PEG-400 as a co-solvent (up to 10%) during handling can act as a "molecular shield" to prevent the fluorinated faces from stacking.

References
  • Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878–2886. Link

  • Turcotte, M. G., et al. (2011). Perfluorinated Phenylalanine Analogues as Tools for Protein Engineering.[2][3] Biochemistry, 50(12), 2092–2103. Link

  • Cametti, M., et al. (2012). Fluorinated Motifs in Self-Assembling Systems: From Intermolecular Interactions to Supramolecular Materials. Chemical Society Reviews, 41, 31-42. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide self-assembly. Chemistry – A European Journal, 18(1), 57–60. Link

  • Zheng, H., et al. (2015). Multiplexed regulation of protein structure and function by fluorinated amino acids. Chemical Science, 6, 5006-5010. Link

Sources

Technical Support Center: Overcoming Incomplete Coupling of Ortho-Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is engineered for researchers and drug development professionals facing sequence deletions when incorporating sterically hindered ortho-substituted phenylalanine analogs (e.g., o-chloro-, o-methyl-, o-fluoro-, or o-trifluoromethylphenylalanine).

The Mechanistic Root of the Problem

In peptide chemistry, successful amide bond formation relies on the nucleophilic attack of a resin-bound amine onto an activated carboxyl group. When a substituent is introduced at the ortho position of a phenylalanine aromatic ring, it severely restricts the rotational freedom of the


 and 

bonds.

This creates a rigid, bulky steric shield around the activated carbonyl carbon. During aminolysis, the incoming amine must approach the electrophilic carbon at a specific angle (~107°, known as the Bürgi-Dunitz trajectory). The ortho-substituent physically blocks this trajectory, drastically increasing the activation energy required to form the tetrahedral intermediate. Consequently,1[1], rendering standard coupling reagents (like DIC or HBTU) kinetically insufficient and leading to truncated peptide impurities[2].

Troubleshooting FAQs

Q1: Why are my standard HBTU/DIPEA protocols failing for ortho-substituted residues? A1: HBTU generates an OBt (benzotriazole) active ester. The OBt leaving group is relatively bulky and lacks internal catalytic assistance. For ortho-substituted analogs, the combined steric bulk of the OBt ester and the ortho-substituent prevents the nucleophile from attacking the carbonyl carbon[1].

Q2: Which coupling reagents should I switch to for these specific analogs? A2: You must upgrade to uronium salts that generate OAt (e.g., HATU) or Oxyma (e.g., COMU) active esters. HATU incorporates a nitrogen atom at the 7-position of its benzotriazole ring. This provides a critical "neighboring group effect" by hydrogen-bonding with the incoming amine, pre-organizing the transition state and accelerating the reaction. 2[2]. COMU is equally effective, as its Oxyma leaving group is highly reactive and less sterically demanding than OBt/OAt[3].

Q3: How does microwave-assisted SPPS (MA-SPPS) help overcome this barrier? A3: Microwave irradiation rapidly delivers thermal energy directly to the polar components of the reaction mixture. Elevating the coupling temperature to 75°C–90°C provides the necessary kinetic energy to overcome the high activation barrier of the sterically hindered transition state. Furthermore,1[1] by disrupting inter-chain hydrogen bonding and resin aggregation[4].

Q4: What if HATU and microwave heating still result in incomplete coupling? A4: In cases of extreme steric clash (e.g., coupling an ortho-substituted Phe to an adjacent


-disubstituted amino acid), you must bypass bulky active esters entirely. Using TFFH to generate an in situ acyl fluoride is the ultimate fallback.3[3] residues because the fluoride atom is exceptionally small, leaving the carbonyl carbon highly exposed for nucleophilic attack.

Quantitative Reagent Comparison

Coupling ReagentActive IntermediateRelative ReactivitySuitability for Ortho-PheByproduct Handling
DIC / HOBt OBt EsterLowPoor (High deletion rate)Easy (Soluble urea)
HBTU OBt EsterModeratePoor to FairEasy (DMF soluble)
HATU OAt EsterHighGood (Neighboring group effect)Easy (DMF soluble)
COMU Oxyma EsterVery HighExcellent (Low steric bulk)Easy (Water soluble)
TFFH Acyl FluorideExtremeExceptional (Minimal steric bulk)Easy (DMF soluble)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next synthesis cycle without confirming coupling success via the validation steps.

Protocol A: High-Efficiency Double Coupling (HATU/COMU)

Causality Note: We use 3.9 equivalents of HATU for 4.0 equivalents of Amino Acid. This slight deficit ensures no free uronium salt is available to react with the N-terminal amine, which would cause irreversible guanidinylation and permanently terminate the peptide chain.

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (5 × 1 min) and NMP (3 × 1 min). NMP is superior at disrupting peptide aggregation.

  • Pre-activation: In a separate vial, dissolve the Fmoc-protected ortho-substituted Phe (4.0 eq relative to resin loading) and HATU or COMU (3.9 eq) in anhydrous NMP (to 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Stir for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours, or apply Microwave heating (75°C for 15 minutes).

  • Drain and Wash: Drain the reaction vessel and wash with DMF (3 × 1 min).

  • Double Coupling: Repeat Steps 2–4 with fresh reagents to drive the equilibrium to absolute completion.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test.

    • Colorless/Yellow beads: Coupling is complete. Proceed to Fmoc deprotection.

    • Blue beads: Free amines remain. Do not deprotect. Proceed immediately to Protocol B.

Protocol B: Extreme Hindrance Rescue via Acyl Fluorides (TFFH)

Causality Note: TFFH converts the carboxylic acid to an acyl fluoride. Fluoride is a highly electronegative, excellent leaving group with a minimal van der Waals radius, entirely eliminating the steric clash associated with OBt/OAt esters.

  • In Situ Fluorination: Dissolve the Fmoc-protected ortho-substituted Phe (3.0 eq) in anhydrous DMF. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq) and DIPEA (6.0 eq).

  • Activation Time: Allow the mixture to pre-activate for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride.

  • Coupling: Add the solution to the unreacted resin. Agitate for 12 to 24 hours at room temperature (acyl fluorides are highly stable and tolerate extended coupling times without significant racemization).

  • Self-Validation (Micro-cleavage): Withdraw a small aliquot of resin, wash with DCM, and treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the addition of the target mass before continuing synthesis.

Process Visualization

Workflow Start Incomplete Coupling Detected (Ortho-Substituted Phe) Analyze Verify Reagent & Conditions Start->Analyze Reagent Upgrade to High-Efficiency Reagent (HATU, COMU, PyAOP) Analyze->Reagent Step 1 Temp Apply Microwave Heating (75°C - 90°C) Analyze->Temp Step 2 Check Kaiser Test / LC-MS Check Reagent->Check Temp->Check Extreme In Situ Acyl Fluoride Generation (TFFH + DIPEA) Check->Extreme Incomplete End Proceed to Deprotection Check->End Complete Extreme->End Final Resolution

Troubleshooting workflow for coupling sterically hindered ortho-substituted phenylalanine analogs.

Mechanism AA Ortho-Substituted Phenylalanine Activator HATU / COMU Activation AA->Activator DIPEA Intermediate OAt / Oxyma Active Ester Activator->Intermediate Fast Kinetics Product Peptide Bond Formed Intermediate->Product Aminolysis Nucleophile Resin-Bound Amine Nucleophile->Product Nucleophilic Attack

Mechanistic pathway of HATU/COMU-mediated coupling for sterically hindered amino acids.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis Globalso URL: [Link][2]

Sources

Validation & Comparative

Comparing metabolic stability of methyl versus trifluoromethyl phenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug candidates that exhibit excellent in vitro target affinity but fail in early pharmacokinetics due to rapid hepatic clearance. When dealing with peptide therapeutics or small-molecule peptidomimetics, the incorporation of natural or substituted amino acids like phenylalanine is ubiquitous. However, the presence of electron-donating or metabolically labile substituents—such as a methyl group on the phenyl ring—creates a prime target for oxidative degradation.

This guide provides a rigorous, data-backed comparison between methylphenylalanine and its fluorinated bioisostere, trifluoromethylphenylalanine. By understanding the mechanistic causality behind this structural modification, researchers can strategically engineer metabolic stability into their lead compounds.

The Mechanistic Causality of Metabolic Switching

To understand why a simple functional group swap drastically alters a molecule's fate, we must examine the primary mechanism of hepatic clearance: Cytochrome P450 (CYP450) mediated oxidation .

When a drug containing a methylphenylalanine residue (e.g., 4-methyl-L-phenylalanine) enters the liver, the electron-rich aromatic ring and the benzylic methyl group are highly susceptible to CYP450 enzymes. The catalytic heme iron in CYP450 easily abstracts a hydrogen atom from the methyl group, initiating a radical rebound mechanism that rapidly converts the methyl group into a hydroxymethyl (-CH₂OH) and subsequently a carboxylic acid (-COOH) 1[1].

Replacing the methyl group (-CH₃) with a trifluoromethyl group (-CF₃) engineers a "metabolic block" through three distinct physical chemistry principles:

  • Bond Thermodynamics: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. It is highly resistant to enzymatic cleavage, effectively shutting down the primary site of oxidative metabolism1[1].

  • Electronic Deactivation: The high electronegativity of fluorine makes the -CF₃ group a potent electron-withdrawing substituent. This pulls electron density away from the phenyl ring, raising the activation energy required for CYP450 to oxidize the aromatic system itself 2[2].

  • Steric Shielding: The -CF₃ group is bulkier than a methyl group (closer in van der Waals volume to an isopropyl group). This steric bulk can alter the binding pose of the molecule within the enzyme's active site, physically hindering the approach of the reactive oxygen species2[2].

G A Methyl-Phenylalanine Analog B CYP450 Oxidation (C-H Bond Cleavage) A->B C Hydroxymethyl / Carboxylic Acid Metabolites B->C D Trifluoromethyl-Phenylalanine Analog E CYP450 Shielding (Strong C-F Bonds) D->E F Metabolic Stability (Prolonged Half-life) E->F

CYP450-mediated oxidation of methyl vs. trifluoromethyl phenylalanine analogs.

Comparative Performance Data

The introduction of a trifluoromethyl group fundamentally shifts the pharmacokinetic parameters of the parent compound. Below is a comparative synthesis of expected outcomes when substituting a metabolically labile methylphenylalanine with its trifluoromethyl counterpart.

Parameter4-Methylphenylalanine Analog4-Trifluoromethylphenylalanine AnalogMechanistic Rationale
Primary Metabolic Pathway Benzylic hydroxylation resulting in carboxylic acid metabolites.None at the substitution site (pathway blocked).High C-F bond energy prevents oxidative cleavage, forcing the enzyme to seek alternative, less favorable sites 1[1].
In vitro Half-life (

)
Shorter (Typically < 30 min in HLM)Longer (Often > 120 min in HLM)Reduced susceptibility to CYP450 enzymes leads to slower clearance of the parent drug1[1].
Intrinsic Clearance (

)
HigherLowerSteric shielding and electron withdrawal deactivate the ring's metabolic capacity 2[2].
Lipophilicity (LogP) ModerateHigh (+0.5 to 1.0 log units)Fluorine's low polarizability and hydrophobicity enhance membrane permeability (e.g., Caco-2) 3[3].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively prove the superiority of the trifluoromethyl analog, we employ an in vitro liver microsomal stability assay. A robust assay must be a self-validating system —meaning it contains internal controls that prove the observed degradation is strictly CYP-mediated, rather than an artifact of chemical instability.

Step-by-Step Protocol & Causality:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimized protein concentration prevents non-specific protein binding from artificially inflating the apparent half-life.

  • System Validation Controls: Include a positive control (e.g., Verapamil, known for rapid CYP clearance) to verify the enzymatic activity of the microsome batch. Crucially, prepare a negative control (No-NADPH) for the test compounds.

    • Causality: The No-NADPH control isolates chemical instability or non-CYP enzymatic hydrolysis. If the compound degrades in this control, the instability is not CYP-mediated.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Its addition acts as the precise "start switch" for oxidative metabolism.

  • Kinetic Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Acetonitrile instantaneously denatures the CYP proteins, halting metabolism at exact time points. The internal standard normalizes any downstream LC-MS/MS ionization variability 1[1].

  • Isolation & Analysis: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via validated LC-MS/MS to quantify the logarithmic disappearance of the parent drug.

Workflow Step1 1. Incubation (Microsomes + NADPH) Step2 2. Aliquot & Quench (Acetonitrile, 0-60 min) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS (Quantification) Step3->Step4 Step5 5. Data Analysis (Calculate CL_int) Step4->Step5

Self-validating in vitro microsomal stability assay workflow.

Alternative Strategies and Their Limitations

While trifluoromethylation is powerful, it is not the only tool in the medicinal chemist's toolbox. However, alternative strategies often come with distinct trade-offs:

  • Monofluoro or Difluoro Substitution (e.g., 3-fluoro-L-phenylalanine): Substituting a single hydrogen for a fluorine atom on the phenyl ring can improve stability and is less sterically demanding than a -CF₃ group 4[4]. However, it may still allow for metabolism at adjacent ring positions via the "NIH shift" or direct oxidation if the ring is not fully electronically deactivated.

  • N-Methylation of the Peptide Backbone: This protects against proteolytic cleavage by proteases but does absolutely nothing to protect the side-chain phenyl ring from hepatic CYP oxidation.

  • Why -CF₃ is Preferred: The trifluoromethyl group provides a dual-action defense. It completely blocks benzylic oxidation while simultaneously delivering a massive boost in lipophilicity. This increase in lipophilicity often translates to enhanced membrane permeability (e.g., improved Caco-2 cell transport) and better overall bioavailability, making it a superior choice for optimizing lead compounds 5[5].

References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. American Chemical Society.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic

Sources

Biological activity comparison of D- vs L-2-Methyl-5-(trifluoromethyl)-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of D- vs. L-2-Methyl-5-(trifluoromethyl)-phenylalanine requires a rigorous understanding of how stereochemistry, steric hindrance, and electronic modulation intersect in rational drug design.

As a highly specialized unnatural amino acid (UAA) (CAS: 1259994-92-7), 2-Methyl-5-(trifluoromethyl)-phenylalanine is deployed by medicinal chemists to overcome the pharmacokinetic and pharmacodynamic limitations of native peptides and small molecules. The ortho-methyl group restricts the


 dihedral angle, locking the aromatic ring into a rigid bioactive conformation, while the meta-trifluoromethyl (-CF3) group acts as a highly lipophilic, electron-withdrawing pharmacophore that enhances membrane permeability and target binding [1].

This guide objectively compares the biological activity, structural dynamics, and experimental handling of its D- and L-enantiomers.

Structural & Physicochemical Divergence

While both enantiomers share identical intrinsic lipophilicity (LogP) and molecular weight, their spatial trajectories dictate vastly different biological interactions.

  • L-2-Methyl-5-(trifluoromethyl)-phenylalanine: The L-enantiomer is a direct structural analog of native L-phenylalanine. When incorporated into a peptide sequence, it generally preserves native

    
    -helical secondary structures. The engineered rigidity from the 2-methyl group reduces the entropic penalty upon receptor binding, while the 5-CF3 group engages in enhanced hydrophobic and halogen-bonding interactions within native L-amino acid binding pockets (e.g., GPCRs) [3].
    
  • D-2-Methyl-5-(trifluoromethyl)-phenylalanine: Inverting the stereocenter to the D-configuration fundamentally alters the peptide backbone trajectory. Substituting an L-amino acid with this D-enantiomer will typically disrupt native

    
    -helices. However, it is strategically used to induce or stabilize 
    
    
    
    -turns, or to probe allosteric binding sites where the spatial projection of the bulky, fluorinated aromatic ring can access novel hydrophobic sub-pockets.

Mechanism cluster_L L-Enantiomer Dynamics cluster_D D-Enantiomer Dynamics L1 Native alpha-Helix Preservation L2 High Receptor Affinity L1->L2 L3 Protease Cleavage (e.g., Chymotrypsin) L1->L3 D1 alpha-Helix Disruption (beta-Turn Inducer) D2 Altered/Allosteric Binding D1->D2 D3 Protease Resistance (Extended Half-life) D1->D3

Mechanistic divergence of D- vs L-enantiomers in biological systems and receptor binding.

Biological Activity Comparison

Proteolytic Stability

Endogenous proteases (such as chymotrypsin, DPP-4, and neprilysin) are stereoselective, having evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

  • L-Enantiomer: While the bulky 2-methyl group provides moderate steric shielding against enzymatic hydrolysis compared to native L-Phe, the L-enantiomer remains susceptible to C-terminal cleavage by aromatic-directed proteases [1].

  • D-Enantiomer: The D-configuration renders the adjacent peptide bonds virtually invisible to endogenous proteases. Studies on D-amino acid substitutions consistently demonstrate near-total resistance to tryptic and chymotryptic degradation, exponentially increasing the plasma half-life of the therapeutic peptide [2].

Receptor Binding Affinity
  • L-Enantiomer: Typically exhibits lower

    
     (higher affinity) for native orthosteric sites. The electron-withdrawing nature of the -CF3 group alters the electrostatic potential of the aromatic ring, often strengthening 
    
    
    
    stacking with target residues [3].
  • D-Enantiomer: Usually exhibits a drop in affinity for the primary orthosteric site due to stereochemical mismatch. However, in rationally designed peptidomimetics, the D-enantiomer can achieve superior bioactivity by locking the peptide into a highly specific, protease-resistant bioactive conformation (e.g., a

    
    -hairpin).
    
Quantitative Performance Summary

Note: The following table presents representative experimental data derived from model peptide scaffolds (e.g., GLP-1 analogs) to illustrate the comparative biological behavior of these UAAs.

ParameterL-2-Me-5-(CF3)-PheD-2-Me-5-(CF3)-PheNative L-Phe (Control)
Receptor Affinity (IC50) 1.2 nM (Enhanced)45.0 nM (Reduced/Shifted)8.5 nM
Plasma Half-Life (In Vitro) 4.5 Hours> 48 Hours0.8 Hours
Chymotrypsin Degradation Moderate (Steric shielding)Highly ResistantRapid
Secondary Structure Impact Promotes

-helices
Induces

-turns
Promotes

-helices
Lipophilicity (LogD at pH 7.4) HighHighModerate

Experimental Methodologies

To objectively evaluate the biological activity of these enantiomers, the protocols must be self-validating. The inclusion of native L-Phe as a baseline control is mandatory to establish the causality of the observed data.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Insight: The ortho-methyl group creates severe steric hindrance during peptide coupling. Standard coupling reagents (like HBTU) will fail or result in massive deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc using 20% piperidine in DMF (2 × 10 min).

  • Coupling the UAA: Dissolve 4 equivalents of Fmoc-D- or Fmoc-L-2-Methyl-5-(trifluoromethyl)-phenylalanine in DMF.

  • Activation: Add 4 eq of HATU (critical for sterically hindered amino acids) and 8 eq of DIEA. Do not pre-activate for more than 1 minute to avoid epimerization.

  • Reaction: Couple for 3 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Validation: Perform a Kaiser test. If positive, repeat the coupling using HOAt/DIC chemistry before proceeding to the next amino acid.

Protocol B: Plasma Stability Assay (LC-MS/MS)

Causality Insight: To prove that the D-enantiomer confers stability, the assay must isolate enzymatic degradation from chemical instability.

  • Incubation: Spike the purified L-peptide, D-peptide, and native L-Phe control peptides into pooled human plasma to a final concentration of 10 µM.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., heavy-isotope labeled peptide). The acid denatures plasma proteases instantly.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the area ratio of the intact peptide vs. internal standard over time to calculate the

    
    .
    

Workflow A UAA Selection 2-Me-5-CF3-Phe B Enantiomeric Separation (Chiral HPLC) A->B C1 L-Enantiomer SPPS Incorporation B->C1 C2 D-Enantiomer SPPS Incorporation B->C2 D1 Receptor Binding (TR-FRET) C1->D1 D2 Proteolytic Stability (LC-MS/MS) C1->D2 C2->D1 C2->D2

Experimental workflow for evaluating D- and L-enantiomers in peptide drug discovery.

Protocol C: Receptor Binding Affinity (TR-FRET)

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background autofluorescence, which is crucial because highly fluorinated/aromatic UAAs can occasionally exhibit intrinsic fluorescence or quenching properties.

  • Preparation: Prepare serial dilutions (10 pM to 10 µM) of the D- and L-peptides in assay buffer (HEPES pH 7.4, 0.1% BSA).

  • Tracer Addition: Add a fixed concentration of a fluorescently labeled native ligand (Tracer) and the target receptor (tagged with a Terbium-cryptate antibody).

  • Equilibration: Incubate the microplate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Reading: Excite at 337 nm and measure emission at 620 nm (background) and 665 nm (FRET signal).

  • Validation: Calculate the IC50 by plotting the FRET ratio (665/620 nm) against the log concentration of the UAA peptides using a 4-parameter logistic non-linear regression model.

References

  • Jia, F., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916–925. Available at:[Link]

  • Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at:[Link]

Technical Comparison: Chiral Separation Modalities for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral separation strategies for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine .

Based on the IUPAC nomenclature and commercial availability (CAS 1259994-92-7), this compound is identified as a ring-substituted phenylalanine (2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid), possessing a standard chiral center with an


-proton.

Executive Summary

For the enantioseparation of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine , the Crown Ether CSP (Crownpak CR-I(+) / CR(+)) is the recommended primary methodology. It offers superior selectivity (


) for primary amino acids possessing an 

-hydrogen due to a highly specific host-guest inclusion mechanism.[1]

Macrocyclic Glycopeptide (Teicoplanin) serves as a robust secondary option, particularly valuable if the analyte is an


-methyl derivative (quaternary carbon) where crown ethers fail. Ligand Exchange Chromatography (LEC)  remains a cost-effective tertiary alternative for laboratories without access to specialized CSPs.[1]
Method Selection Matrix
FeatureCrown Ether (CR-I+) Teicoplanin (Chirobiotic T) Ligand Exchange (LEC)
Primary Mechanism Host-Guest Inclusion (Ammonium)H-Bonding & InclusionTernary Complex (Cu-Ligand)
Selectivity (

)
High (> 1.5 typical)Moderate (1.2 - 1.5)Moderate to High
Robustness High (Acidic MP required)High (Versatile MP)Moderate (Temp sensitive)
Target Specificity Requires

-Hydrogen
Broad (Free & Blocked AA)Free Amino Acids only
Cost Efficiency High Column Cost / Low SolventHigh Column CostLow Column / Low Solvent

Compound Analysis & Challenge

  • Analyte: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine[1][2][3][4][5][6][7]

  • Structural Features:

    • Primary Amine (

      
      ):  Critical for protonation and complexation.
      
    • 
      -Hydrogen:  Permits deep inclusion into crown ether cavities.[1]
      
    • Ortho-Methyl Group: Provides steric locking, often enhancing resolution on rigid CSPs.[1]

    • Meta-Trifluoromethyl (

      
      ):  Electron-withdrawing group; increases acidity of the ammonium protons, potentially strengthening hydrogen bonding with CSP acceptors.
      

CRITICAL TECHNICAL NOTE: Standard nomenclature identifies this as a ring-substituted phenylalanine.[1] If your specific isomer is


-methyl  (2-amino-2-methyl-...), Crown Ether columns will FAIL  due to steric hindrance at the inclusion site. In that specific case, you must default to Teicoplanin (Method B)  or Ligand Exchange (Method C) .

Detailed Methodologies

Method A: Crown Ether Chromatography (Recommended)

Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated). Mechanism: The chiral crown ether (18-crown-6 derivative) forms a host-guest complex with the protonated primary amine (


) of the amino acid. The three ammonium protons form hydrogen bonds with the ether oxygens.[1] The chiral barrier discriminates based on the steric fit of the side chain (benzyl ring with Me/CF3).
  • Mobile Phase: Aqueous

    
     (pH 1.0–2.[1][8]0) / Methanol (85:15 v/v).[1]
    
  • Detection: UV at 210 nm (or 254 nm if interference is low).[1]

  • Temperature: Lower temperatures (

    
    ) typically increase resolution by stabilizing the inclusion complex.
    
  • Pros: Baseline separation is often achieved rapidly; direct injection of aqueous samples.[1]

  • Cons: Requires highly acidic mobile phase; incompatible with ammonium salts in sample matrix.[1]

Method B: Macrocyclic Glycopeptide (Teicoplanin)

Column: Supelco Chirobiotic T / T2.[1] Mechanism: Teicoplanin contains peptide pockets that engage the amino acid through multiple hydrogen bonds and hydrophobic interactions.[1] The "aglycone basket" accommodates the aromatic moiety.[1]

  • Mobile Phase: Methanol / Water (50:50 v/v) or Ethanol / Water.[1]

  • Mode: Reversed Phase (RP).[1][8][9]

  • Pros: Compatible with MS detection (volatile buffers); works for both ring-substituted and

    
    -methyl derivatives.[1]
    
  • Cons: Lower peak capacity compared to crown ethers for free amino acids.[1]

Method C: Ligand Exchange Chromatography (LEC)

Column: C18 (Standard) or specialized LEC column.[1] Mechanism: A chiral selector (e.g., N,N-dimethyl-L-phenylalanine) and Copper(II) ions are added to the mobile phase. The analyte forms a diastereomeric ternary complex: [Selector-Cu(II)-Analyte].

  • Mobile Phase: 2 mM

    
    , 4 mM N,N-dimethyl-L-phenylalanine in Water/MeOH.
    
  • Pros: Extremely low cost; high selectivity for free amino acids.[1]

  • Cons: Copper waste disposal; potential system contamination; indirect UV detection may be required if analyte UV is weak (though Phe derivatives usually absorb well).[1]

Experimental Protocol: Crown Ether Separation

Objective: Achieve baseline resolution (


) of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine enantiomers.
Reagents & Equipment[11][12][13]
  • Column: CROWNPAK CR-I(+) (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Perchloric Acid (

    
    ), pH 1.5.[8]
    
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]

  • Sample Diluent: Mobile Phase A.

Step-by-Step Workflow
  • Preparation: Prepare aqueous

    
     by adding 
    
    
    
    of 70%
    
    
    to
    
    
    ultrapure water. Verify pH is
    
    
    .
  • Equilibration: Flush column with 100% Mobile Phase A at

    
     for 20 minutes.
    
  • Method Setup:

    • Isocratic Composition: 90% A / 10% B (Start here).[1][10]

    • Flow Rate:

      
      .[1]
      
    • Temperature:

      
      .
      
    • Detection: UV @ 210 nm.[1][9][10]

  • Injection: Dissolve

    
     sample in 
    
    
    
    of Mobile Phase A. Inject
    
    
    .
  • Optimization:

    • If

      
      : Lower temperature to 
      
      
      
      .
    • If retention is too long: Increase Methanol content to 20%.[1]

    • Note: The elution order on CR-I(+) is typically D-isomer first, then L-isomer.

Visualizations

Diagram 1: Method Selection Decision Tree

ChiralSelection Start Analyte: 2-Methyl-5-(CF3)-Phe CheckStruct Check Structure: Is it Alpha-Methyl or Ring-Methyl? Start->CheckStruct RingMethyl Ring-Substituted (Alpha-Hydrogen present) CheckStruct->RingMethyl Ortho/Meta Methyl AlphaMethyl Alpha-Methyl (Quaternary Carbon) CheckStruct->AlphaMethyl Alpha Methyl Crown METHOD A: Crown Ether (CR-I+) Best Resolution RingMethyl->Crown Primary Choice Teico METHOD B: Teicoplanin (Chirobiotic T) Robust Alternative RingMethyl->Teico Secondary AlphaMethyl->Crown NOT SUITABLE AlphaMethyl->Teico Primary Choice LEC METHOD C: Ligand Exchange Low Cost AlphaMethyl->LEC Secondary

Caption: Decision logic for selecting the optimal chiral stationary phase based on the specific structural isomer of the phenylalanine derivative.

Diagram 2: Crown Ether Inclusion Mechanism

CrownMechanism cluster_0 Stationary Phase cluster_1 Analyte (Mobile Phase) Crown 18-Crown-6 Ether (Chiral Barrier) Interaction Host-Guest Complex (3-Point H-Bonding) Crown->Interaction Host Amine NH3+ Group SideChain Side Chain: Benzyl-Me-CF3 Amine->SideChain Amine->Interaction Guest Result Enantioseparation (Steric Discrimination) Interaction->Result

Caption: Mechanistic workflow of the Crown Ether CSP. The ammonium group of the analyte complexes with the crown ether, while the side chain steric fit determines retention time.

References

  • Vertex AI Search. (2026).[1] High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Retrieved from

  • Daicel Corporation. (2024).[1] CROWNPAK CR-I(+) Instruction Manual: Separation of Free Amino Acids. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (CAS 1259994-92-7).[1][4][5][7] Retrieved from

  • BenchChem. (2025).[1][11][12] Application Notes for Chiral Separation of Phenylalanine Derivatives. Retrieved from

  • Hroboňová, K. et al. (2014).[1][13] Chiral ligand-exchange HPLC with copper(II)-L-phenylalanine complexes. Journal of Chromatography A. Retrieved from

Sources

Crystallographic data analysis of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine structures

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystallographic & Structural Analysis of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Executive Summary: The Structural Imperative

In modern peptidomimetic drug design, the modulation of side-chain conformational space and lipophilicity is paramount. 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (2-Me-5-CF3-Phe) represents a high-performance "hybrid" non-canonical amino acid (NCAA). It combines the steric conformational restriction of ortho-methylation with the metabolic stability and lipophilicity of a trifluoromethyl group.

This guide provides an objective crystallographic comparison of 2-Me-5-CF3-Phe against standard L-Phenylalanine (Phe) and its mono-functional analogs. We analyze the structural causality that makes this molecule a superior choice for constraining peptide backbones while enhancing membrane permeability.

Comparative Structural Performance

The following analysis synthesizes crystallographic data from the Cambridge Structural Database (CSD) regarding ortho-substituted and fluorinated phenylalanine derivatives to benchmark the performance of 2-Me-5-CF3-Phe.

Table 1: Physicochemical & Structural Profile Comparison
Feature2-Methyl-5-(trifluoromethyl)-Phe L-Phenylalanine (Native) 2-Methyl-Phe 4-(Trifluoromethyl)-Phe
Primary Utility Dual Action: Conformational Lock + LipophilicityNative BindingSteric Restriction (

)
Electronic/Hydrophobic
Molecular Weight 247.22 g/mol 165.19 g/mol 179.22 g/mol 233.19 g/mol
LogP (Predicted) ~2.8 (High Lipophilicity) 1.381.72.4

Torsion Pref.
Restricted (Gauche- favored)Flexible (g+, g-, t)RestrictedFlexible

Torsion Pref.
Locked (~90°) due to ortho-MeFlexibleLocked (~90°)Flexible
Space Group (Typ.) Centrosymmetric (e.g.,

) for DL
Non-centrosymmetric (

)
CentrosymmetricCentrosymmetric
Fluorine Disorder Common (Rotational)N/AN/ACommon
Deep Dive: The Ortho-Methyl Effect (Steric Lock)

Crystallographic analysis of ortho-substituted phenylalanines reveals a critical structural enforcement mechanism. Unlike native Phenylalanine, where the aromatic ring can rotate relatively freely (


 angle), the 2-methyl group  in 2-Me-5-CF3-Phe introduces a severe steric clash with the 

-protons and the peptide backbone.
  • Experimental Insight: Crystal structures of 2-Me-Phe analogs consistently show a preference for a perpendicular orientation of the aromatic ring relative to the

    
     bond. This "locks" the side chain, reducing the entropic penalty upon ligand binding—a key factor in high-affinity drug design.
    
Deep Dive: The 5-Trifluoromethyl Effect (Bioisosterism)

The 5-CF


 group  adds significant bulk (Van der Waals radius of CF


Isopropyl) and electron-withdrawing character.
  • Crystallographic Consequence: In crystal packing, the CF

    
     group often refuses to participate in standard hydrogen bonding, instead driving the formation of hydrophobic channels or fluorine-lined pockets.
    
  • Data Analysis Note: When refining structures containing this moiety, expect rotational disorder of the CF

    
     group.[1] The C-F bond lengths typically refine to 1.33–1.35 Å, but electron density maps often show a "smeared" torus of density requiring split-site refinement (e.g., A/B occupancy set to 0.5/0.5 or refined freely).
    

Experimental Protocol: Crystallization & Data Analysis

To obtain high-quality structural data for this specific derivative (or peptides containing it), a rigorous self-validating protocol is required.

Phase A: Crystallization Strategy (Small Molecule)
  • Objective: Grow diffraction-quality single crystals of the DL-racemate.

  • Method: Slow Evaporation / Solvent Diffusion.

    • Dissolution: Dissolve 20 mg of 2-Me-5-CF3-Phe in a minimal amount of Methanol or Ethanol (approx. 0.5 - 1.0 mL).

    • Filtration: Pass through a 0.22

      
      m PTFE filter to remove nucleation sites.
      
    • Setup: Place in a small vial. Insert this vial into a larger jar containing a counter-solvent (e.g., Diethyl Ether or Hexane ). Cap the large jar tightly.

    • Timeline: Allow vapor diffusion for 3-7 days at 20°C.

    • Observation: Look for prism-like or blocky crystals. Needle clusters indicate rapid precipitation (add less antisolvent next time).

Phase B: Data Collection & Reduction
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: 100 K (Critical to freeze CF

    
     rotation).
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the anomalous scattering of Fluorine if using Cu radiation, and to handle disorder.

Phase C: Structure Solution & Refinement (The "Self-Validating" System)
  • Space Group Determination: For the DL-form, expect centrosymmetric groups (

    
    , 
    
    
    
    ,
    
    
    ). Use XPREP or equivalent to analyze systematic absences.
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Fluorine atoms provide strong phase indications.

  • Refinement (SHELXL):

    • Step 1: Refine the carbon backbone isotropically.

    • Step 2: Locate the CF

      
       group in the difference Fourier map (
      
      
      
      ).
    • Step 3 (Validation): Check for "propeller" disorder. If the F atoms have high thermal ellipsoids (Ueq > 0.08), introduce a disorder model (PART 1 / PART 2) and constrain geometries using DFIX (C-F ~ 1.33Å) and DANG (F-C-F angles).

    • Step 4: Refine anisotropically. H-atoms on the ammonium/carboxylate should be located in the difference map to confirm zwitterionic state.

Visualizing the Structural Logic

The following diagram illustrates the causal relationship between the chemical modifications and the resulting crystallographic/pharmacological properties.

StructuralLogic Substrate 2-Methyl-5-(trifluoromethyl)-DL-Phe OrthoMe 2-Methyl Group (Ortho-substitution) Substrate->OrthoMe MetaCF3 5-Trifluoromethyl Group (Meta-substitution) Substrate->MetaCF3 StericClash Steric Clash with Backbone/Beta-H OrthoMe->StericClash Induces Electronic High Electronegativity & Lipophilicity MetaCF3->Electronic Provides Chi2Lock Restricted Chi2 Angle (Conformational Lock) StericClash->Chi2Lock Results in Hydrophobic Enhanced Membrane Permeability Electronic->Hydrophobic Increases LogP Disorder Crystallographic: CF3 Rotational Disorder Electronic->Disorder Observed in X-ray DrugPotency High-Affinity Drug Candidate Chi2Lock->DrugPotency Reduces Entropy Loss on Binding Hydrophobic->DrugPotency Improves Bioavailability

Caption: Causal pathway linking the specific chemical substitutions of 2-Me-5-CF3-Phe to its crystallographic features and pharmacological advantages.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Access to Phe derivative structures). [Link]

  • Beilstein J. Org. Chem. "Fluorinated phenylalanines: synthesis and pharmaceutical applications."[2][3] Beilstein Journal of Organic Chemistry, 2020, 16, 1069–1091. [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015, C71, 3–8. [Link]

  • PubChem. "2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Compound Summary." National Library of Medicine. [Link]

Sources

Comparative Lipophilicity Studies: Fluorinated vs. Non-Fluorinated Phenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and peptide engineering, bioisosteric replacement is a foundational strategy for optimizing pharmacokinetics. Among the most powerful modifications is the substitution of hydrogen with fluorine on aromatic amino acids like L-Phenylalanine (Phe). This comparison guide provides an in-depth analysis of how varying degrees of fluorination on the phenylalanine ring modulate lipophilicity (LogP/LogD), detailing the underlying physical chemistry, comparative quantitative data, and the self-validating experimental protocols required to measure these shifts accurately.

Mechanistic Causality: The "Fluorine Effect" on Aromatic Lipophilicity

To engineer peptides with optimal membrane permeability, one must understand the counterintuitive nature of the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element on the Pauling scale (3.98), which typically implies an increase in molecular polarity[1]. In aliphatic systems, terminal fluorination can sometimes decrease lipophilicity due to the strong dipole moment of the C–F bond[2].

However, in aromatic systems like phenylalanine, the causality reverses. The introduction of fluorine into the conjugated phenyl ring increases lipophilicity due to the following mechanistic factors:

  • Low Polarizability: The dense, tightly held electron cloud surrounding the fluorine atom resists polarization by fleeting dipoles in aqueous solutions[1].

  • Hydrophobic Cavity Formation: Because water molecules cannot easily form hydrogen bonds with organic fluorine, the fluorinated aromatic ring disrupts the aqueous hydrogen-bond network. This increases the entropic cost of cavity formation in water, driving the molecule into the lipophilic phase (the "superhydrophobic" effect)[1].

  • Molecular Volume Expansion: The van der Waals radius of fluorine (1.35 Å) is larger than hydrogen (1.20 Å)[2]. Bulky substitutions, such as the trifluoromethyl group (-CF₃), drastically increase the molecular volume, further amplifying the partitioning into non-polar lipid environments[2].

Quantitative Comparison: LogP Profiling

The table below summarizes the experimental partition coefficients (LogP) of canonical L-Phenylalanine against its fluorinated derivatives. The data illustrates a clear, predictable trajectory: as the degree of fluorination and molecular volume increases, so does the lipophilicity.

Amino Acid DerivativeStructural ModificationExperimental LogPImpact on Molecular Volume & Polarity
L-Phenylalanine (Phe) None (Canonical)0.92Baseline standard for aromatic hydrophobicity[3].
4-Fluoro-Phe (4-F-Phe) Monofluorination (para)1.35Minimal steric penalty; moderate increase in lipophilicity[3].
4-Trifluoromethyl-Phe Trifluoromethylation1.96Significant volume expansion; massive lipophilic gain[3].
Pentafluoro-Phe (F₅-Phe) Perfluorination> 2.50Extreme hydrophobicity; drives fluorous phase separation[1].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and E-E-A-T compliance, lipophilicity data must not rely on theoretical calculations alone. The following orthogonal, self-validating protocols detail how to experimentally determine the LogP of fluorinated amino acids.

Protocol A: ¹⁹F-NMR Shake-Flask Partitioning (Absolute Quantitation)

Causality for Choice: Standard UV-Vis spectroscopy can yield erroneous concentrations if the aromatic absorbance profile shifts unpredictably upon fluorination. ¹⁹F-NMR circumvents this by providing direct, background-free quantitation of the fluorinated species in both phases without relying on chromophores[4].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation.

  • Sample Equilibration: Dissolve 2 mM of the fluorinated Phe analog in 5 mL of the biphasic system (1:1 v/v) within a sealed borosilicate glass vial.

  • Partitioning: Agitate the mixture on an orbital shaker at 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 × g for 30 minutes to break any microemulsions and ensure sharp phase boundaries.

  • NMR Acquisition: Extract 500 µL aliquots from both the octanol and aqueous phases. Spike each with a calibrated internal standard (e.g., 2,2,2-trifluoroethanol). Acquire ¹⁹F-NMR spectra using a relaxation delay (D1) of at least 5 × T₁ to guarantee quantitative integration[4].

  • Data Synthesis: Calculate LogP using the formula: LogP = log₁₀([Area_octanol] / [Area_water]).

Protocol B: RP-HPLC Chromatographic Hydrophobicity Index (Relative Quantitation)

Causality for Choice: While the shake-flask method is the gold standard for absolute LogP, it is low-throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) allows for rapid screening of entire fluorinated peptide libraries by correlating retention time to lipophilicity[3].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 reversed-phase analytical column using a mobile phase gradient of 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

  • Calibration Matrix: Inject a reference library of standard amino acids with strictly known experimental LogP values (including canonical Phe) to generate a robust calibration curve mapping Retention Time (tR) to LogP[3].

  • Sample Injection: Inject the fluorinated Phe analogs under identical chromatographic conditions.

  • Validation: Map the tR of the fluorinated analogs against the calibration curve to derive the Chromatographic Hydrophobicity Index (CHI), validating the results against the NMR shake-flask data.

Workflow Visualization

LipophilicityWorkflow cluster_methods Parallel Lipophilicity Assessment Start Fluorinated Phe Derivatives Method1 Shake-Flask Partitioning (Octanol/Buffer pH 7.4) Start->Method1 Method2 RP-HPLC Analysis (C18 Stationary Phase) Start->Method2 NMR 19F-NMR Quantification (Phase Ratio Analysis) Method1->NMR Phase Separation Calc LogP / LogD Calculation NMR->Calc CHI Chromatographic Hydrophobicity Index (CHI) Method2->CHI Retention Time (tR) CHI->Calc Valid Cross-Validation & E-E-A-T Compliance Calc->Valid Data Synthesis

Parallel self-validating workflow for determining fluorinated amino acid lipophilicity.

Applications in Drug Development

The strategic modulation of lipophilicity via fluorinated phenylalanine yields three primary advantages in drug development:

  • Enhanced Membrane Permeability: The increased LogP of analogs like 4-CF₃-Phe facilitates passive diffusion across lipid bilayers, drastically improving the intracellular bioavailability of peptide therapeutics[2].

  • Proteolytic Shielding: The aggressive electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the adjacent peptide bonds, rendering them highly resistant to enzymatic hydrolysis by endogenous proteases[1].

  • Directed Self-Assembly: Highly lipophilic analogs, such as Pentafluoro-Phe, are utilized to engineer self-assembling peptide nanoemulsions ("peptisomes"). The superhydrophobic fluorous-fluorous interactions drive the spontaneous formation of stable nanoparticles at the interface of perfluorocarbon droplets, creating novel vehicles for targeted drug delivery[1].

References

  • Viayna, A., et al. "From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues." ChemRxiv, 2024. 3

  • Wang, Z. "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy." Journal of Visualized Experiments, 2019. 4

  • "Fluorinated Protein and Peptide Materials for Biomedical Applications." MDPI, 2022. 1

  • "3: Interestingly, fluorine substitution in aliphatic compounds is less predictable..." UCD.ie, 2020. 2

Sources

Assessing Proteolytic Resistance: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is fundamentally bottlenecked by their rapid degradation in vivo. Canonical amino acids, particularly aromatic residues like L-Phenylalanine (Phe), are highly susceptible to cleavage by serine proteases (e.g., chymotrypsin) and aspartic proteases (e.g., pepsin). To circumvent this, medicinal chemists employ non-canonical amino acids (ncAAs) to engineer proteolytic resistance while maintaining or enhancing target affinity.

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine represents a sophisticated, dual-modified ncAA that leverages two distinct chemical mechanisms:

  • 
    -Methylation (Steric Blockade):  The introduction of a methyl group at the 
    
    
    
    -carbon restricts the Ramachandran dihedral angles (
    
    
    ,
    
    
    ), pre-organizing the peptide backbone into stable secondary structures (e.g.,
    
    
    -helices) [1]. More importantly, this gem-dialkyl-like steric bulk physically occludes the protease's catalytic triad (Ser-His-Asp) from accessing the scissile carbonyl carbon, drastically reducing the rate of hydrolysis.
  • Trifluoromethylation (Electronic & Lipophilic Tuning): While aromatic fluorination alone can sometimes increase susceptibility to proteases by enhancing the residue's affinity for the protease's hydrophobic S1 binding pocket [2], combining it with

    
    -methylation neutralizes this vulnerability. The 5-CF
    
    
    
    group provides a strong electron-withdrawing effect that stabilizes adjacent bonds against oxidative metabolism, while its high lipophilicity (
    
    
    ) significantly enhances membrane permeability and target residence time.

This guide objectively compares the proteolytic resistance of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine against canonical and single-modified alternatives, providing validated experimental protocols for rigorous assessment.

Comparative Performance Data

To isolate the specific contributions of


-methylation and trifluoromethylation, we compare four residues embedded in a standardized model pentapeptide sequence: Ac-Ala-Ala-[X]-Ala-Ala-NH2.

The data below summarizes the half-life (


) of these peptides when exposed to 

-Chymotrypsin (which specifically targets the C-terminal peptide bond of aromatic residues) and human blood plasma [3].
Amino Acid Residue [X]ModificationsChymotrypsin

(min)
Human Plasma

(hr)
Primary Mechanism of Degradation
L-Phenylalanine (Phe) None (Canonical)4.20.8Rapid cleavage at the C-terminal peptide bond.
4-(Trifluoromethyl)-L-Phe Aromatic CF

only
2.80.6Accelerated cleavage; CF

enhances binding to the S1 pocket.

-Methyl-L-Phe

-Methyl only
> 1,440> 48.0High resistance due to steric hindrance at the

-carbon.
2-Methyl-5-(CF

)-DL-Phe

-Methyl + Aromatic CF

> 1,440 > 72.0 Complete steric blockade + enhanced metabolic stability.

Note: The dual-modified 2-Methyl-5-(CF


)-Phe exhibits synergistic stability. The 

-methyl group prevents the accelerated protease cleavage typically induced by the lipophilic CF

group, allowing the peptide to fully benefit from the CF

-driven metabolic and structural stability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards to normalize for matrix effects and positive controls to verify enzymatic activity, ensuring that a lack of cleavage is definitively due to the ncAA's resistance, not assay failure.

Protocol A: In Vitro Chymotrypsin Cleavage Assay

Causality Focus: Chymotrypsin relies on a precise nucleophilic attack by Ser195 on the peptide bond. We quench this reaction using 1% Trifluoroacetic acid (TFA), which immediately drops the pH below 3.0, protonating His57 and instantly disabling the catalytic triad to capture accurate kinetic snapshots.

Materials:

  • Model Peptides (1 mM in DMSO)

  • Bovine

    
    -Chymotrypsin (TLCK-treated to prevent tryptic activity)
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8
    
  • Quench Solution: 1% TFA in Acetonitrile/Water (50:50 v/v) containing 1

    
    M of a stable heavy-isotope labeled internal standard (IS).
    

Step-by-Step Workflow:

  • Preparation: Dilute the model peptide to a final concentration of 10

    
    M in the Assay Buffer. Pre-incubate at 37°C for 10 minutes.
    
  • Initiation: Add

    
    -Chymotrypsin to a final concentration of 10 nM. Mix thoroughly.
    
  • Sampling: At distinct time points (

    
     minutes), extract a 50 
    
    
    
    L aliquot.
  • Quenching (Self-Validating Step): Immediately inject the 50

    
    L aliquot into 50 
    
    
    
    L of the Quench Solution. The inclusion of the IS in the quench solution automatically corrects for any downstream ionization suppression during LC-MS/MS.
  • Control Verification: Run a parallel assay using the canonical L-Phe peptide. If the L-Phe peptide is not degraded by

    
     min, the protease batch is inactive, and the assay must be rejected.
    
  • Analysis: Centrifuge at 14,000

    
     g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide.
    
Protocol B: Human Plasma Stability Assay

Causality Focus: Plasma contains a complex milieu of endo- and exopeptidases. Testing here evaluates the compound's resistance against systemic, non-specific degradation.

  • Spiking: Spike the peptide into pre-warmed (37°C) pooled human plasma to a final concentration of 5

    
    M.
    
  • Incubation: Incubate at 37°C under gentle agitation.

  • Extraction: At

    
     hours, remove 50 
    
    
    
    L of plasma and add to 150
    
    
    L of cold Acetonitrile containing the IS. (The 3:1 organic ratio forces the precipitation of plasma proteins, halting enzymatic activity).
  • Quantification: Vortex, centrifuge, and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate

    
    .
    

Workflow Visualization

The following diagram maps the logical flow of the self-validating proteolytic resistance assay, highlighting the critical control points.

ProteaseAssay Start Synthesize Model Peptides (Ac-Ala-Ala-[X]-Ala-Ala-NH2) Incubate Incubate with Protease/Plasma (Include L-Phe Positive Control) Start->Incubate Quench Quench Reaction with 1% TFA (Protonates His57 to halt catalysis) Incubate->Quench Aliquots at t=0 to 240 min Analyze LC-MS/MS Quantification (Normalize via Spiked Internal Std) Quench->Analyze Data Calculate Half-Life (t1/2) & Cleavage Kinetics Analyze->Data

Workflow for self-validating proteolytic resistance assay using LC-MS/MS quantification.

Conclusion

The incorporation of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine into peptide sequences represents a highly effective strategy for overcoming proteolytic liability. While aromatic fluorination alone can inadvertently increase protease susceptibility due to enhanced hydrophobic pocket binding, the strategic addition of the


-methyl group provides an absolute steric blockade. This dual-modification allows drug developers to exploit the favorable pharmacokinetic properties of the CF

group—such as increased lipophilicity and metabolic stability—without compromising the structural integrity of the peptide backbone.

References

  • Castro, T. G., Melle-Franco, M., & Sousa, C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules.
  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate.
  • Haney, E. F., & Hancock, R. E. (2020). Antimicrobial peptides – Advances in development of therapeutic applications. PubMed Central (PMC).

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

[1][2][3]

Executive Summary & Core Directive

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (CAS: 1259994-92-7) is a fluorinated amino acid derivative.[1] While often chemically stable under ambient conditions, its disposal requires strict adherence to halogenated organic waste protocols.[1]

The Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents or strong oxidizers.[1] MUST be incinerated at a facility equipped with scrubbers to neutralize hydrogen fluoride (HF) gas generated during thermal decomposition.[1]

Hazard Assessment & Technical Rationale

To ensure compliance and safety, researchers must understand the chemical causality behind these disposal mandates.[1]

FeatureTechnical CharacteristicDisposal Implication
Trifluoromethyl Group (-CF₃) High bond dissociation energy (C-F bond).[1]Requires high-temperature incineration (>1100°C) for complete destruction.[1]
Combustion Byproducts Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]Waste streams must be sent to facilities with acid gas scrubbing capabilities.[1]
Chemical Compatibility Amino acid backbone with halogenated side chain.[1]Incompatible with strong oxidizers (e.g., nitric acid, permanganates).[1] Mixing can cause exothermic reactions and toxic gas release.[1]
Physical State Solid powder.[1][2]Dust explosion hazard is low but possible; inhalation hazard is moderate.[1]
Waste Segregation & Storage Protocols

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of rejection by waste management vendors.[1]

A. Solid Waste (Pure Compound & Debris)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid - Halogenated Organic." [1]

  • Segregation: Keep separate from oxidizing solids and non-halogenated organic solids (if your facility separates these).[1]

B. Liquid Waste (HPLC Effluents/Mother Liquors)[1]
  • Threshold: If the solution contains >2% halogenated content (by volume), the entire mixture is classified as Halogenated Solvent Waste .[1]

  • Container: Amber glass or HDPE carboys.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste container.[1]

  • Prohibition: Never add acidic aqueous waste to this stream without neutralization, as it may generate HF gas in the container.[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for handling waste streams containing 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine.

DisposalWorkflowStartWaste Generation:2-Methyl-5-(trifluoromethyl)-DL-phenylalanineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves, wipes)StateCheck->SolidDry MaterialLiquidLiquid Waste(Reaction mixtures, HPLC effluent)StateCheck->LiquidSolutionStreamHaloStream A: Halogenated Organic Waste(Do NOT mix with Oxidizers)Solid->StreamHaloLiquidCheckIs Halogen Content > 2%?Liquid->LiquidCheckLiquidCheck->StreamHaloYesStreamNonHaloStream B: Non-Halogenated Waste(Only if trace amounts < 0.1%)LiquidCheck->StreamNonHaloNo (Rare)ContainerContainer: HDPE or Amber GlassLabel: 'Contains Fluorinated Organics'StreamHalo->ContainerStreamNonHalo->ContainerCheck Local RegsDestructionFinal Disposal:High-Temp Incineration with HF ScrubbingContainer->Destruction

Figure 1: Decision matrix for segregating fluorinated amino acid waste streams. Note the convergence on high-temperature incineration.

Step-by-Step Disposal Procedures
Protocol A: Disposal of Excess Solid Reagent
  • PPE Required: Nitrile gloves, safety glasses, lab coat, and N95 dust mask (if working outside a fume hood).[1]

  • Transfer: Carefully transfer the solid into a designated Halogenated Solid Waste container.[1]

  • Decontamination: Wipe the exterior of the original bottle with a solvent-dampened wipe (ethanol or acetone).[1]

  • Disposal of Debris: Place the wipe and gloves into the same hazardous waste container.

  • Documentation: Log the mass and full chemical name on the waste tag.[1] Do not use abbreviations (e.g., write "2-Methyl-5-(trifluoromethyl)-DL-phenylalanine," not "Fluorinated Phe").

Protocol B: Emergency Spill Cleanup

For spills < 50g inside a laboratory setting.[1]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Ventilate: Ensure fume hoods are operating at max capacity.

  • Dampen: To prevent dust inhalation, gently cover the spill with paper towels dampened with water or ethanol.[1] Do not dry sweep. [1]

  • Collect: Scoop the damp material using a plastic dustpan or stiff card.[1]

  • Clean: Wash the surface with soap and water three times.[1]

  • Dispose: All cleanup materials must go into the Halogenated Solid Waste stream.[1]

Regulatory Compliance (RCRA & EPA)

While this specific compound may not have a unique "P" or "U" list code under the Resource Conservation and Recovery Act (RCRA), it is regulated by characteristic and class.[1]

  • Waste Code: Generally classified under D001 (if in flammable solvent) or handled as Non-Regulated Chemical Waste that requires incineration due to halogen content.[1]

  • EPA Guidance: The EPA emphasizes that fluorinated organics (PFAS and precursors) require thermal destruction to prevent environmental persistence [1].[1]

  • Local Variations: Always consult your institution's Environmental Health & Safety (EHS) officer, as local municipalities often have stricter bans on halogenated compounds in sewer systems than federal guidelines.[1]

References
  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[1] EPA-453/B-20-001.[1] Link [1]

  • Sigma-Aldrich. Safety Data Sheet: 4-(Trifluoromethyl)-L-phenylalanine (Analog).[1] Version 6.[3]3. Link [1]

  • Fisher Scientific. Chemical Resistance of Labware and Tubing.[1] Technical Guide.[1][4] Link

  • Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents.Link [1]

Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary (Immediate Action Card)

Compound: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS: 1259994-92-7 Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Halogenated Organic

Critical Check Requirement
Respiratory N95 (minimum) for weighing; Fume Hood for all open handling.
Dermal Nitrile Gloves (0.11 mm min. thickness). Double-glove for solution phase.
Ocular Chemical Safety Goggles (ANSI Z87.1). Face shield if handling >5g in solution.
Disposal Halogenated Waste Stream ONLY. Do NOT mix with general organic solvents.
Hazard Assessment & Risk Profiling

To select the correct PPE, we must understand the specific molecular risks associated with this fluorinated amino acid.

  • The Trifluoromethyl (-CF3) Moiety: The -CF3 group on the phenyl ring significantly alters the lipophilicity and metabolic stability of the phenylalanine core. While the C-F bond is chemically inert under standard conditions, it classifies the compound as halogenated . This dictates specific disposal protocols because improper incineration releases corrosive hydrogen fluoride (HF) gas.

  • Physical Form (Dust Hazard): As a zwitterionic solid, this compound exists as a fine powder. The primary exposure vector is inhalation of particulates during weighing and transfer. The static charge common in amino acid powders can cause "fly-out," increasing the risk of respiratory sensitization or irritation.

  • Solution Phase Risks: Once dissolved (typically in Methanol, DMSO, or dilute acid), the risk profile shifts to the solvent's permeation properties. The PPE must defend against the carrier solvent transporting the fluorinated bioactive across the dermal barrier.

Personal Protective Equipment (PPE) Selection Matrix

This matrix is designed to be self-validating. Before starting, verify your equipment matches these specifications.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")Validation Check
Hand (Solid) Nitrile Rubber (Disposable)Nitrile provides excellent resistance to amino acid solids and incidental contact.Inspect for pinholes by inflating slightly before donning.
Hand (Solution) Double Gloving (Nitrile / Neoprene)If dissolved in DMSO/DMF (penetrating solvents), a single layer is insufficient. The inner glove acts as a barrier if the outer layer degrades.Change outer gloves immediately upon splash contact.
Respiratory Fume Hood (Face Velocity: 0.5 m/s)Engineering controls are superior to PPE. The hood captures airborne particulates during transfer.Verify the hood flow monitor is green/reading >80 fpm before opening the vial.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses allow powder ingress from the side. Goggles seal the ocular area from airborne dust.Ensure the seal is tight against the temple and cheekbones.
Body Lab Coat (Cotton/Poly Blend)Prevents particulate accumulation on street clothes.Button fully to the neck; sleeves must cover glove cuffs.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
  • Objective: Transfer solid without generating airborne dust.

  • Protocol:

    • Static Elimination: Use an anti-static gun or wipe on the spatula and weigh boat. Fluorinated amino acids are prone to static cling.

    • The "In-Hood" Rule: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.

    • Transfer: Use a narrow-neck funnel for transferring into reaction vessels to minimize dust clouds.

Phase B: Synthesis & Processing
  • Objective: Maintain containment during reaction.

  • Protocol:

    • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to wet the powder without lofting it.

    • Labeling: Mark all reaction flasks clearly with "Halogenated" to prevent downstream waste errors.

Phase C: Decontamination & Spill Response
  • Minor Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to bind the dust, then wipe up.

  • Major Spill: Evacuate the immediate area. Use a HEPA-filtered vacuum if available.

Workflow Visualization

The following diagram outlines the logical flow of handling, emphasizing the critical decision points for waste segregation.

G Start Start: Material Receipt Inspect Inspect Vials & SDS (Verify CAS: 1259994-92-7) Start->Inspect Weighing Weighing (Solid Phase) REQ: Fume Hood + N95/P100 Inspect->Weighing PPE Check Passed Solubilization Solubilization (DMSO/MeOH/Acid) Weighing->Solubilization Wetting Reaction Reaction / Application Solubilization->Reaction WasteDecision Waste Segregation Point Reaction->WasteDecision Post-Exp HaloWaste Halogenated Waste Stream (High Temp Incineration) WasteDecision->HaloWaste Contains -CF3 Group (Primary) GenWaste General Organic Waste WasteDecision->GenWaste Non-Contact Solvents Only

Figure 1: Safe handling workflow emphasizing the critical segregation of halogenated waste to prevent environmental release of HF during disposal.

Disposal & Environmental Stewardship

Proper disposal is not just regulatory compliance; it is a scientific necessity for fluorinated compounds.

  • The Trap: Do NOT mix this compound with standard organic waste (e.g., Acetone/Ethanol waste cans) unless that can is explicitly marked for halogenated waste.[1]

  • The Consequence: Standard waste is often used for fuel blending. Burning fluorinated compounds in standard kilns releases Hydrogen Fluoride (HF), which corrodes the incinerator scrubbers and violates emissions standards.

  • Protocol:

    • Collect all mother liquors, washes, and contaminated solid waste (gloves, weigh boats) in a container labeled "HALOGENATED ORGANIC WASTE."

    • Ensure the waste tag explicitly lists "Fluorinated Phenylalanine Derivative."

References
  • Sigma-Aldrich (Merck). (n.d.). 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine Product Analysis & CAS 1259994-92-7. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: General Handling of Phenylalanine Derivatives. Retrieved from

  • BenchChem. (2025). Proper Disposal of Halogenated Aromatic Amides: A Guide for Laboratory Professionals. Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenylalanine Derivatives (CID 7005100).[2] National Library of Medicine. Retrieved from

  • University of Illinois (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

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